molecular formula C18H19N3O4S B590210 Omeprazole Acid Methyl Ester Sulfide CAS No. 120003-82-9

Omeprazole Acid Methyl Ester Sulfide

Katalognummer: B590210
CAS-Nummer: 120003-82-9
Molekulargewicht: 373.427
InChI-Schlüssel: LIIBPAIRGUTVPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Omeprazole acid methyl ester sulfide (CAS 120003-82-9) is a key synthetic intermediate used primarily in the preparation and study of Omeprazole metabolites . Omeprazole is a widely used proton pump inhibitor that suppresses gastric acid secretion by selectively and irreversibly inhibiting the H+/K+ ATPase enzyme system in the parietal cells of the stomach . As a research tool, this methyl ester sulfide compound aids investigators in elucidating the complex metabolic pathways of Omeprazole, which involves hepatic cytochrome P450 enzymes such as CYP2C19 and CYP3A4 . The compound is presented as a pale yellow solid with the molecular formula C18H19N3O4S and a molecular weight of 373.43 g·mol⁻¹ . It is recommended that the material be stored under refrigerated conditions between 2-8°C to ensure stability . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl 4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-5-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-10-15(19-8-12(16(10)24-3)17(22)25-4)9-26-18-20-13-6-5-11(23-2)7-14(13)21-18/h5-8H,9H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIBPAIRGUTVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1CSC2=NC3=C(N2)C=C(C=C3)OC)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858257
Record name Methyl 4-methoxy-6-{[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-5-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120003-82-9
Record name Methyl 4-methoxy-6-{[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-5-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of Omeprazole Acid Methyl Ester Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Omeprazole Acid Methyl Ester Sulfide

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of Omeprazole Acid Methyl Ester Sulfide (CAS 120003-82-9), a significant related substance to the proton pump inhibitor, Omeprazole. As a crucial molecule in the landscape of pharmaceutical development and quality control, understanding its characteristics is paramount. This document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of its chemical identity, solubility, thermal behavior, and analytical profile. We delve into the causality behind experimental choices, present detailed methodologies for characterization, and contextualize the data with insights from closely related compounds, such as Omeprazole and its primary sulfide intermediate. The guide integrates quantitative data in structured tables and visualizes complex workflows and pathways using Graphviz diagrams, ensuring both scientific rigor and practical applicability.

Introduction: Contextualizing a Key Related Substance

Omeprazole, the first-in-class proton pump inhibitor (PPI), revolutionized the treatment of acid-related gastrointestinal disorders by irreversibly inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells.[1][2] The synthesis and stability of such a complex heterocyclic molecule invariably involve the formation of intermediates, degradation products, and other related substances. The rigorous identification and characterization of these substances are not merely regulatory hurdles; they are fundamental to ensuring the safety, efficacy, and quality of the final drug product.

Omeprazole Sulfide (also known as Pyrmetazole) is the direct synthetic precursor to Omeprazole, formed by coupling the benzimidazole and pyridine rings via a thioether linkage.[3] Its subsequent oxidation yields Omeprazole. Omeprazole Acid Methyl Ester Sulfide represents a specific derivative within this family of related substances. Its distinct structure, featuring a methyl ester group, imparts unique physicochemical properties that can influence its behavior during synthesis, formulation, and analytical testing. This guide serves as a foundational resource for understanding and controlling this specific molecule.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's structure is the cornerstone of all physicochemical analysis. It dictates everything from solubility and reactivity to its interaction with analytical systems.

  • Chemical Name: 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole-1-carboxylic acid, methyl ester

  • CAS Number: 120003-82-9[4]

  • Molecular Formula: C₁₈H₁₉N₃O₄S[4]

  • Molecular Weight: 373.43 g/mol [4]

The structure combines the core thioether backbone of Omeprazole Sulfide with a methyl carboxylate group on one of the benzimidazole nitrogens. This addition significantly alters the molecule's polarity, hydrogen bonding capability, and potential metabolic pathways compared to its parent sulfide.

Caption: Molecular Structure of Omeprazole Acid Methyl Ester Sulfide.

Core Physicochemical Properties

The behavior of a pharmaceutical substance is governed by a core set of physicochemical properties. This section details these properties, the rationale for their importance, and the methodologies for their determination. Due to the limited publicly available data for this specific ester derivative, data for the closely related and well-characterized Omeprazole Sulfide is provided as a scientifically grounded proxy for expected behavior.

Solubility

Causality & Significance: Solubility is a critical determinant of a drug substance's bioavailability and its amenability to formulation. For a related substance, its solubility profile dictates how it will behave during purification processes (e.g., crystallization) and whether it will co-isolate with the active pharmaceutical ingredient (API). Poor aqueous solubility can also complicate the preparation of stock solutions for analytical testing.

Quantitative Data: The following table summarizes the solubility of the parent compound, Omeprazole Sulfide, in various common laboratory solvents. It is anticipated that Omeprazole Acid Methyl Ester Sulfide will exhibit a similar profile, likely with enhanced solubility in moderately polar organic solvents due to the ester group and reduced solubility in aqueous media.

SolventSolubility of Omeprazole SulfideReference
Dimethyl Sulfoxide (DMSO)30 mg/mL[5]
Dimethylformamide (DMF)30 mg/mL[5]
Ethanol25 mg/mL[5]
Phosphate-Buffered Saline (PBS, pH 7.2)0.5 mg/mL (in 1:1 DMF:PBS)[5]
WaterPractically Insoluble[6]

Experimental Protocol: Gravimetric Solubility Determination

This method provides a reliable, direct measure of solubility and is considered a gold-standard technique.

  • Preparation: Add an excess amount of Omeprazole Acid Methyl Ester Sulfide to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaking incubator is ideal.

  • Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Transfer the supernatant to a pre-weighed container and evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.

  • Calculation: Weigh the container with the dried residue. The mass of the residue corresponds to the amount of solute dissolved in the sampled volume, from which the solubility (e.g., in mg/mL) is calculated.

G cluster_0 Equilibration cluster_1 Separation & Sampling cluster_2 Quantification A Add Excess Solute to Solvent B Agitate at Constant Temp (24-48h) A->B C Centrifuge Suspension B->C D Withdraw Supernatant C->D E Evaporate Solvent D->E F Weigh Dried Residue E->F G Calculate Solubility F->G

Caption: Workflow for Gravimetric Solubility Determination.

Melting Point

Causality & Significance: The melting point is a fundamental thermal property used for identification and as a primary indicator of purity. A sharp and defined melting range is characteristic of a pure crystalline substance, whereas impurities typically depress and broaden this range.

Reference Data:

  • Omeprazole Sulfide: 115-119°C[3]

  • Omeprazole (API): ~156°C[1][2]

The melting point of Omeprazole Acid Methyl Ester Sulfide is expected to differ from these values due to its unique crystal lattice energy.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

While capillary methods are common, DSC offers superior accuracy, providing information on melting onset, peak, and associated enthalpy.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent sublimation. Create a pinhole in the lid to allow for the release of any trapped volatiles.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under an inert nitrogen purge (e.g., 40 mL/min).[7]

  • Data Analysis: The melting point is determined from the resulting thermogram, typically as the onset or peak of the endothermic melting event.

Acid Dissociation Constant (pKa)

Causality & Significance: The pKa value defines the pH at which a molecule is 50% ionized. For a substance like Omeprazole and its derivatives, which contain basic nitrogen atoms on the benzimidazole and pyridine rings, the pKa governs their charge state in different physiological environments.[8] This profoundly impacts absorption, distribution, and interaction with cellular targets. The addition of the methyl ester group is not expected to add a new ionizable center in the typical physiological pH range.

Experimental Protocol: UV-Spectrophotometric Titration

This method leverages the fact that the ionized and non-ionized forms of a molecule often have different UV absorbance spectra.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Solution Preparation: Prepare a stock solution of Omeprazole Acid Methyl Ester Sulfide in a suitable solvent (e.g., methanol). Dilute an aliquot of the stock solution into each buffer to a constant final concentration.

  • Spectral Acquisition: Record the UV-Vis spectrum (e.g., 200-400 nm) for the sample in each buffer.

  • Data Analysis: Plot the absorbance at a selected wavelength (where the change between ionized and non-ionized forms is maximal) against the pH of the buffer. The pKa is determined by fitting the resulting sigmoidal curve or identifying the pH at the inflection point.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quantity of any pharmaceutical substance.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality & Significance: RP-HPLC is the workhorse of pharmaceutical analysis, offering high-resolution separation of the API from its related substances. The choice of stationary phase (e.g., C18), mobile phase composition, and detector settings are optimized to achieve baseline separation of all components, allowing for accurate purity assessment.

Exemplary Protocol: Purity Determination by RP-HPLC

This method is based on established protocols for Omeprazole and its impurities.[]

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Triethylamine in water, pH adjusted to 7.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 20% B

    • 32-40 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 302 nm.[10]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.

G Solvent Solvent Reservoirs A: Aqueous Buffer B: Acetonitrile Pump Gradient Pump Mixes A and B Flow Rate: 1.0 mL/min Solvent->Pump Injector Autosampler Injects 10 µL Sample Pump->Injector Column C18 Column 4.6 x 150 mm Temp: 30°C Injector->Column Detector UV Detector λ = 302 nm Column->Detector Data Data System Chromatogram Integration & Analysis Detector->Data

Caption: Standard Experimental Workflow for RP-HPLC Analysis.

Mass Spectrometry (MS)

Causality & Significance: MS provides unambiguous confirmation of molecular weight and offers structural insights through fragmentation analysis. When coupled with liquid chromatography (LC-MS), it is a powerful tool for identifying unknown impurities and degradation products.

Key Data & Expected Fragments:

  • Monoisotopic Mass: 373.1147 g/mol .

  • Primary Fragmentation Sites: The thioether linkage is a common site of cleavage. The ester group can also undergo characteristic fragmentation. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition from the accurate mass measurement.[11]

Stability and Degradation Profile

Causality & Significance: Omeprazole is notoriously labile in acidic environments, where it undergoes a complex acid-catalyzed rearrangement to form a reactive sulfenamide intermediate that inhibits the proton pump.[12] Its sulfide and ester derivatives are also susceptible to degradation under various stress conditions (acid, base, oxidation, light, heat), which must be understood to define appropriate storage conditions and shelf-life.

Potential Degradation Pathways:

  • Acidic Hydrolysis: The ester group is susceptible to hydrolysis under acidic conditions, yielding the corresponding carboxylic acid and methanol. The core molecule may also undergo rearrangements similar to Omeprazole.

  • Alkaline Hydrolysis: Under basic conditions, saponification of the methyl ester group is the most probable degradation pathway.

  • Oxidation: The thioether (sulfide) linkage is readily oxidized to the corresponding sulfoxide (the Omeprazole equivalent) and further to the sulfone. This is a primary degradation pathway and also the key synthetic step to produce the API.[13]

  • Photodegradation: Exposure to UV light can induce complex degradation, often involving radical mechanisms.

G Parent Omeprazole Acid Methyl Ester Sulfide Acid Acidic Hydrolysis Product (Carboxylic Acid) Parent->Acid H⁺ / H₂O Base Alkaline Hydrolysis Product (Carboxylate Salt) Parent->Base OH⁻ / H₂O Sulfoxide Oxidation Product (Sulfoxide) Parent->Sulfoxide [O] (e.g., H₂O₂) Sulfone Further Oxidation Product (Sulfone) Sulfoxide->Sulfone [O]

Caption: Potential Degradation Pathways for Omeprazole Acid Methyl Ester Sulfide.

Conclusion

Omeprazole Acid Methyl Ester Sulfide is a structurally distinct related substance of Omeprazole whose physicochemical properties are critical to control during drug development. This guide has established its chemical identity and provided a framework for its characterization. By leveraging data from the parent Omeprazole Sulfide and employing standard analytical protocols, researchers can effectively determine its solubility, thermal characteristics, and chromatographic profile. A thorough understanding of its stability, particularly its susceptibility to hydrolysis and oxidation, is essential for developing robust manufacturing processes and analytical methods, ultimately ensuring the quality and safety of Omeprazole-based medicines.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4594, Omeprazole. PubChem. [Link]

  • Brändström, A., Lindberg, P., & Junggren, U. (1989). Chemical Reactions of Omeprazole and Omeprazole Analogues. I. A Survey of the Chemical Transformations of Omeprazole and its Ana. Acta Chemica Scandinavica, 43, 536-548. [Link]

  • White Rose eTheses Online. (2016). Synthesis, structure, and reactivity of Omeprazole and related compounds. [Link]

  • ResearchGate. (2016). Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35-319.65 K. [Link]

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. [Link]

  • DrugBank Online. Omeprazole Sulfide. [Link]

  • Google Patents. (2009).
  • Pharmaffiliates. Omeprazole acid methyl ester sulfide. [Link]

  • National Center for Biotechnology Information. (2016). Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K. Journal of Chemical & Engineering Data, 61(8), 2811-2817. [Link]

  • Bosch, M. E., Sánchez, A. R., Rojas, F. S., & Ojeda, C. B. (2007). Analytical methodologies for the determination of omeprazole: an overview. Journal of pharmaceutical and biomedical analysis, 44(4), 831–841. [Link]

  • ResearchGate. (2017). Spectroscopic Characterization of Omeprazole and Its Salts. [Link]

  • ResearchGate. (2025). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. [Link]

  • Belal, F., Hyder, S., & Eid, M. (2001). Omeprazole determination using HPLC with coulometric detection. Journal of pharmaceutical and biomedical analysis, 25(5-6), 949–954. [Link]

  • ResearchGate. (2002). Acid–base chemistry of omeprazole in aqueous solutions. [Link]

  • Waters Corporation. (2015). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. [Link]

  • ResearchGate. (2007). Analytical methodologies for the determination of omeprazole: An overview. [Link]

  • El-Gendy, A., El-Bardicy, M., Loutfy, M., & El-Tarras, M. (2006). Acid decomposition of omeprazole in the absence of thiol: a differential pulse polarographic study at the static mercury drop electrode (SMDE). Journal of pharmaceutical and biomedical analysis, 40(2), 371–379. [Link]

  • Rashid, M. A., et al. (2013). Development and Validation of a RP-HPLC Method for the Quantification of Omeprazole in Pharmaceutical Dosage Form. Journal of Scientific Research, 5(2), 335-342. [Link]

  • Rathnasekara, R., et al. (2025). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Figshare. [Link]

  • Waters Corporation. Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical exploration into the synthesis and analytical characterization of omeprazole, a cornerstone proton pump inhibitor (PPI), and its associated compounds. Designed for researchers and drug development professionals, this document moves beyond mere procedural outlines to delve into the causal relationships behind experimental choices, ensuring a robust and validated understanding of the core processes.

Introduction: The Significance of Omeprazole Chemistry

Omeprazole revolutionized the treatment of acid-related gastrointestinal disorders by irreversibly inhibiting the gastric H+/K+-ATPase (the proton pump).[1][2] Its chemical structure, a substituted benzimidazole linked to a pyridine ring via a methylsulfinyl group, is the key to its mechanism but also presents unique challenges in synthesis and stability.[1][3] The sulfoxide bridge is a chiral center, making omeprazole a racemic mixture of (S)- and (R)-enantiomers. The development of its single-enantiomer drug, esomeprazole ((S)-omeprazole), underscores the importance of stereoselective synthesis.[3]

Understanding the synthesis of omeprazole is inseparable from understanding the formation of its related compounds—process impurities, degradation products, and metabolites. These compounds are critical for quality control, safety assessment, and regulatory compliance. This guide elucidates the synthetic pathways that generate these molecules and the analytical strategies required for their precise characterization.

The Core Synthesis Strategy: A Tale of Two Heterocycles

The industrial synthesis of omeprazole is a convergent process, meaning two complex heterocyclic intermediates are prepared separately before being joined in the final steps. This approach maximizes efficiency and simplifies purification. The primary precursor molecules are a substituted benzimidazole thiol and a functionalized pyridine derivative.[1][3][4]

Pathway A: Assembly of the Benzimidazole Moiety

The first cornerstone is the 6-methoxy-2-mercapto-1H-benzo[d]imidazole ring. The synthesis begins with the nitration of 4-methoxy-2-nitroaniline, followed by reduction of the newly introduced nitro group to form a diamine. This diamine then undergoes cyclization with a thiocarbonyl source, such as potassium ethyl xanthate, to yield the target mercaptobenzimidazole. The choice of a xanthate is critical as it provides a controlled, high-yielding method for introducing the thiol group necessary for the subsequent coupling reaction.

Pathway B: Assembly of the Pyridine Moiety

The second key intermediate is 2-chloromethyl-4-methoxy-3,5-dimethylpyridine. A common starting material for this multi-step synthesis is 2,3,5-trimethylpyridine.[4] The process involves a sequence of carefully controlled reactions:

  • N-Oxidation: The pyridine nitrogen is oxidized, typically using hydrogen peroxide in acetic acid. This step activates the pyridine ring for subsequent electrophilic substitution.[4]

  • Nitration: The activated ring is nitrated at the 4-position.[4]

  • Functional Group Interconversion: The nitro group is displaced by a methoxy group, and the N-oxide is reduced.

  • Chlorination: The final crucial step involves the chlorination of the methyl group at the 2-position, often using thionyl chloride, to create the reactive chloromethyl handle for coupling.[4]

The Unification: Coupling and Controlled Oxidation

With both heterocyclic systems prepared, the final stages involve their unification and the creation of the chiral sulfoxide.

  • Sulfide Formation: A nucleophilic substitution reaction is performed between the benzimidazole thiol (deprotonated to its thiolate) and the 2-chloromethylpyridine. This reaction forms the thioether precursor, commonly known as omeprazole sulfide or pyrmetazole.[1][3] This intermediate is itself a critical process-related impurity.

  • Asymmetric Oxidation: The final and most delicate step is the oxidation of the prochiral sulfide to the chiral sulfoxide. This transformation is the heart of omeprazole synthesis and requires precise control to achieve high yield and prevent over-oxidation. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a metal catalyst (e.g., sodium molybdate).[1][5] For the synthesis of esomeprazole, a stereoselective oxidation is employed, often using a titanium-tartrate catalyst system to favor the formation of the (S)-enantiomer.[3]

The diagram below illustrates the convergent synthetic strategy for omeprazole.

G cluster_A Benzimidazole Pathway cluster_B Pyridine Pathway cluster_C Final Assembly A1 4-Methoxy-2-nitroaniline A2 Diamine Intermediate A1->A2 Nitration & Reduction A3 6-Methoxy-2-mercapto-1H-benzo[d]imidazole A2->A3 Cyclization w/ Xanthate C1 Omeprazole Sulfide (Pyrmetazole) A3->C1 B1 2,3,5-Trimethylpyridine B2 N-Oxide Intermediate B1->B2 Oxidation B3 4-Nitro-N-Oxide B2->B3 Nitration B4 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine B3->B4 Multi-step Conversion B4->C1 Coupling (SN2) C2 Omeprazole (Racemic) C1->C2 Controlled Oxidation (e.g., m-CPBA, H₂O₂)

Caption: Convergent synthesis of omeprazole.

Omeprazole Related Compounds: A Spectrum of Structures

The control of related compounds is paramount in pharmaceutical manufacturing. These fall into several categories, each with a distinct origin.

  • Process-Related Impurities: These are molecules formed during the synthesis itself.

    • Omeprazole Sulfide (Impurity C): The direct precursor to omeprazole, resulting from incomplete oxidation.[5]

    • Omeprazole Sulfone (Impurity D): A product of over-oxidation of the sulfide linkage. Its presence indicates poor control over the final oxidation step.[1][5]

    • N-Oxide Derivatives (Impurity E): These can arise from the oxidation of the pyridine nitrogen, either during the synthesis of the pyridine moiety or as a side reaction during the final oxidation step.[1][5]

  • Degradation Products: Omeprazole is notoriously unstable in acidic environments, a property linked to its mechanism of action.[6][7] Forced degradation studies, which expose the drug to stress conditions (acid, base, oxidation, heat, light), are essential to identify potential degradants that could form during storage or administration.[8][9][10] Acid degradation leads to a complex rearrangement forming a colored cyclic sulphenamide.

  • Metabolites & Analogues: The primary human metabolites include 5-hydroxyomeprazole and the corresponding sulfone, formed by cytochrome P450 enzymes.[2] Synthetic analogues, often involving modifications to the substitution patterns on either heterocyclic ring, are synthesized for structure-activity relationship (SAR) studies to explore new therapeutic properties.[3][11]

Analytical Characterization: A Multi-Technique Approach

Confirming the identity, purity, and structure of omeprazole and its related compounds requires a suite of advanced analytical techniques. A self-validating analytical workflow ensures that results from one technique are corroborated by another.

Chromatographic Separation: The Core of Purity Analysis
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse technique for separating omeprazole from its impurities.[12][13] A C8 or C18 stationary phase is typically used with a mobile phase consisting of an acetonitrile/phosphate buffer mixture.[12][13] Method development is critical to achieve baseline resolution for all specified impurities, which often have very similar polarities.

  • Chiral HPLC: To separate the (S)- and (R)-enantiomers of omeprazole, a specialized chiral stationary phase (CSP) is required.[14][15] This is essential for determining the enantiomeric purity of esomeprazole.[14]

  • Ultra-High-Performance Liquid Chromatography (UHPLC): This modern variant of HPLC uses smaller particle-size columns to achieve faster analysis times and superior resolution, making it ideal for high-throughput quality control.[12]

Spectroscopic Identification: Elucidating the Molecular Structure
  • Mass Spectrometry (MS): When coupled with LC (LC-MS), this technique provides definitive molecular weight information for each separated compound. Tandem MS (MS/MS) experiments are used to fragment the molecule, yielding a structural fingerprint that helps identify known impurities and elucidate the structures of unknown degradants.[16] For omeprazole, a characteristic fragment ion is observed at m/z 198.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standards for unambiguous structure confirmation.[3] They provide detailed information about the chemical environment of each atom in the molecule, allowing for the definitive assignment of the structure and differentiation between isomers.

  • Infrared (IR) & UV-Vis Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups (e.g., N-H, S=O, C-O-C).[5] UV-Vis spectrophotometry is primarily used as a detection method in HPLC, with omeprazole typically monitored around 302 nm.[11]

The following diagram outlines a standard workflow for the comprehensive characterization of a synthesized batch.

G cluster_purification Purification & Isolation cluster_analysis Analytical Characterization start Synthesized Batch (Crude Omeprazole) purify Crystallization / Column Chromatography start->purify hplc Purity Check by RP-HPLC/UHPLC purify->hplc Purified Sample chiral_hplc Enantiomeric Purity by Chiral HPLC hplc->chiral_hplc For Enantiopure Batches lcms Impurity Identification by LC-MS/MS hplc->lcms Peak Identification nmr Structural Confirmation by NMR ('H, 'C) lcms->nmr Confirm Unknowns end_node Qualified Material (API) nmr->end_node

Caption: Analytical workflow for omeprazole characterization.

Key Experimental Protocols

The following protocols are representative of the core methodologies discussed. They are presented as a self-validating system where the outcome of the synthesis is directly verified by the analytical procedure.

Protocol 1: Oxidation of Omeprazole Sulfide to Omeprazole
  • Dissolution: Dissolve omeprazole sulfide (1.0 eq) in a suitable solvent such as ethanol or methanol.[5]

  • Cooling: Cool the reaction mixture to 5-10°C in an ice bath. This is critical to control the exothermic oxidation reaction and minimize the formation of the sulfone impurity.[5]

  • Catalyst Addition (Optional): If using hydrogen peroxide, add a catalytic amount of sodium molybdate dissolved in water.[5]

  • Oxidant Addition: Slowly add the oxidizing agent (e.g., 1.1 eq of m-CPBA or a stoichiometric amount of 49% hydrogen peroxide) dropwise over 15-30 minutes, ensuring the temperature remains below 10°C.[5]

  • Reaction Monitoring: Stir the reaction at 5-10°C for 5-6 hours.[5] Monitor the reaction progress by HPLC to confirm the consumption of the sulfide starting material and check for the formation of the sulfone.

  • Quenching: Once the reaction is complete, quench any excess oxidant by adding an aqueous solution of a reducing agent, such as sodium thiosulfate.[5]

  • Isolation: Adjust the pH if necessary to precipitate the crude omeprazole. Filter the product, wash with a cold mixture of the reaction solvent and water, and dry under vacuum at 50-55°C.[5]

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/water, ethyl acetate) to achieve the required purity.[5]

Protocol 2: RP-HPLC Method for Impurity Profiling

This protocol is based on established pharmacopeial methods.[12][13]

  • Column: C8 or C18, 125 mm x 4.6 mm, 5-µm particle size.[12]

  • Mobile Phase A: Aqueous phosphate buffer (e.g., 20 mM disodium hydrogen phosphate), pH adjusted to 7.6.[12]

  • Mobile Phase B: Acetonitrile.

  • Elution Mode: Isocratic or gradient elution depending on the complexity of the impurity profile. A typical isocratic condition is 73% Mobile Phase A and 27% Mobile Phase B.[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm or 302 nm.[11][13]

  • Sample Preparation: Dissolve the omeprazole sample in a suitable diluent (e.g., a mixture of the mobile phase) to a concentration of approximately 0.1 mg/mL.

  • Injection Volume: 10 µL.

  • System Suitability: Before sample analysis, inject a standard solution containing omeprazole and all known related impurities to verify system performance (e.g., resolution between critical pairs, peak symmetry, and repeatability).

Data Summary

The following table summarizes typical characterization data for omeprazole and its principal process-related impurities, which would be obtained using the analytical workflow described.

Compound NameCommon ImpurityTypical Relative Retention Time (RRT)[M+H]⁺ (m/z)Key Distinguishing Feature
Omeprazole SulfideImpurity C~0.85330.1Precursor; lacks the S=O group.
Omeprazole API 1.00 346.1 Target molecule; sulfoxide.
Omeprazole SulfoneImpurity D~0.92362.1Over-oxidation product; S(=O)₂ group.
Omeprazole N-OxideImpurity E~0.70362.1Oxidation on pyridine nitrogen.

Note: RRT values are highly method-dependent and are provided for illustrative purposes only.

Conclusion

The synthesis and characterization of omeprazole and its related compounds are a study in controlled chemical transformations and rigorous analytical validation. The key synthetic challenge lies in the selective oxidation of the thioether linkage to form the desired sulfoxide without significant formation of the sulfone impurity. From an analytical perspective, the primary task is the development of robust, high-resolution chromatographic methods capable of separating a multitude of structurally similar compounds. The integrated approach of predictive synthesis and multi-technique characterization detailed in this guide provides a self-validating framework for ensuring the quality, safety, and efficacy of this vital pharmaceutical agent.

References

  • Title: Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus Source: PubMed Central (PMC) URL: [Link]

  • Title: Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review Source: SciSpace URL: [Link]

  • Title: Synthesis, structure, and reactivity of Omeprazole and related compounds Source: White Rose eTheses Online URL: [Link]

  • Title: Process for preparation of omeprazole Source: Google Patents URL
  • Title: Synthesis of omeprazole Source: ResearchGate URL: [Link]

  • Title: Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efffux Pump NorA Source: ASM Journals URL: [Link]

  • Title: Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling Source: LCGC International URL: [Link]

  • Title: Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs Source: ResearchGate URL: [Link]

  • Title: Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Method for determining omeprazole impurity components Source: Google Patents URL
  • Title: Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review Source: ResearchGate URL: [Link]

  • Title: Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review Source: International Journal of PharmTech Research URL: [Link]

  • Title: Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns Source: Waters URL: [Link]

  • Title: Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method Source: PubMed Central (PMC) URL: [Link]

  • Title: Chiral Separation of the Enantiomers of Omeprazole and Pantoprazole by Capillary Electrophoresis Source: ResearchGate URL: [Link]

  • Title: Analytical methodologies for the determination of omeprazole: an overview Source: PubMed URL: [Link]

  • Title: Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate Source: PubMed URL: [Link]

  • Title: Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC Source: Journal of Pharmaceutical Research International URL: [Link]

  • Title: Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Enantiomeric Determination of Omeprazole and Esomeprazole by a Developed and Validated Chiral HPLC Method and Stability Studies by Microthermal Analysis Source: Dhaka University Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Chemistry, pharmacology, and chiral separation of proton pump inhibitor drugs Source: Mediterranean Journal of Medical Research URL: [Link]

  • Title: Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formulations Source: Scholars Research Library URL: [Link]

  • Title: Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC Source: AWS URL: [Link]

Sources

Omeprazole Acid Methyl Ester Sulfide synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Omeprazole Sulfide (Pyrmetazole)

Authored by: A Senior Application Scientist

This guide provides a comprehensive, in-depth technical overview for the synthesis of Omeprazole Acid Methyl Ester Sulfide, more accurately and commonly known in the scientific literature as 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole . This crucial intermediate, herein referred to as Omeprazole Sulfide or by its trivial name, Pyrmetazole, is the direct precursor to the widely used proton pump inhibitor, Omeprazole.[1] The synthesis is a cornerstone reaction in the production of Omeprazole and related drugs, demanding precision and a thorough understanding of the underlying chemical principles for optimal yield and purity.

This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. It moves beyond a simple recitation of steps to explain the causality behind the protocol, ensuring a self-validating and reproducible methodology grounded in established scientific literature.

Strategic Overview: The Chemistry of Thioether Formation

The synthesis of Omeprazole Sulfide is fundamentally a nucleophilic substitution reaction, specifically an SN2-type thioether formation. The core principle involves the coupling of two key heterocyclic precursors: a nucleophilic thiol (2-mercapto-5-methoxybenzimidazole) and an electrophilic alkyl halide (2-chloromethyl-4-methoxy-3,5-dimethylpyridine).

Mechanism Deep-Dive:

  • Deprotonation: The process is initiated by a strong base, typically sodium hydroxide (NaOH). NaOH deprotonates the acidic thiol group (-SH) of the 2-mercapto-5-methoxybenzimidazole. This generates a highly reactive thiolate anion. The thiolate is a potent nucleophile due to the high polarizability and negative charge on the sulfur atom.

  • Nucleophilic Attack: The generated thiolate anion then attacks the electrophilic carbon atom of the chloromethyl group (-CH2Cl) on the pyridine derivative.

  • Displacement: This attack proceeds via a backside approach, leading to the displacement of the chloride leaving group and the formation of the desired carbon-sulfur (thioether) bond.[1] The result is the stable Omeprazole Sulfide molecule.

The efficiency of this reaction hinges on factors such as the choice of base, solvent system, temperature control, and the purity of the starting materials.

Visualizing the Synthesis

Chemical Reaction Pathway

The diagram below illustrates the core chemical transformation from the two primary reactants to the final Omeprazole Sulfide product.

Omeprazole_Sulfide_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 2-Mercapto-5-methoxybenzimidazole P Omeprazole Sulfide (5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole) R1->P Nucleophile R2 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl R2->P Electrophile Base Sodium Hydroxide (NaOH) Base->P Base Catalyst Solvent Ethanol / Water Solvent->P Solvent Temp Controlled Temperature

Caption: Reaction scheme for the synthesis of Omeprazole Sulfide.

Experimental Workflow

This flowchart provides a high-level overview of the laboratory procedure, from reagent preparation to product isolation.

G start Start prep_base Prepare NaOH Solution in Ethanol start->prep_base add_thiol Add 2-Mercapto-5-methoxybenzimidazole & Reflux to Dissolve prep_base->add_thiol cool_1 Cool Thiolate Solution (e.g., <10°C) add_thiol->cool_1 combine Add Pyridine Solution to Thiolate Solution Dropwise cool_1->combine prep_pyridine Prepare Aqueous Solution of 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl prep_pyridine->combine react Stir at Ambient Temperature (Monitor Reaction) combine->react precipitate Add Water to Precipitate Product react->precipitate filter Filter Crude Product precipitate->filter wash Wash with Water & Ethanol filter->wash dry Dry Under Vacuum wash->dry end Obtain Pure Omeprazole Sulfide dry->end

Caption: Step-by-step experimental workflow for Omeprazole Sulfide synthesis.

Detailed Experimental Protocol

This protocol is adapted from established and validated synthetic procedures.[1][2] Researchers should perform their own risk assessment before commencing any laboratory work.

Materials & Reagents
ReagentCAS No.Mol. Weight ( g/mol )Molar Eq.Amount
2-Mercapto-5-methoxybenzimidazole37052-78-1180.231.018.0 g
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl10189-94-3224.111.0523.5 g
Sodium Hydroxide (NaOH)1310-73-240.002.18.4 g
Ethanol (95%)64-17-546.07-150 mL
Deionized Water7732-18-518.02-As required
Step-by-Step Methodology
  • Preparation of the Thiolate Solution:

    • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add sodium hydroxide (8.4 g, 0.21 mol) and ethanol (100 mL).

    • Heat the mixture to approximately 60-70 °C with stirring until the sodium hydroxide is completely dissolved.

    • To this basic solution, add 2-mercapto-5-methoxybenzimidazole (18.0 g, 0.10 mol).

    • Bring the mixture to a gentle reflux and maintain until all the solid has dissolved, forming a clear solution of the sodium thiolate salt.

    • Once dissolved, cool the reaction mixture to below 10 °C using an ice-water bath.

  • Preparation of the Pyridine Solution:

    • In a separate beaker, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (23.5 g, 0.105 mol) in deionized water (50 mL). Stir until a clear solution is obtained.

  • Coupling Reaction:

    • Slowly add the pyridine solution dropwise to the cooled thiolate solution over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture below 15 °C throughout the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature.

    • Continue stirring for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane).

  • Product Isolation and Purification:

    • Upon completion of the reaction, add deionized water (200 mL) to the reaction flask with stirring. This will cause the product to precipitate out of the solution.

    • Stir the resulting slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with deionized water (2 x 100 mL) to remove inorganic salts.

    • Perform a final wash with cold ethanol (50 mL) to remove any unreacted starting materials.

    • Dry the collected solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Characterization:

    • The final product, a cream-colored to off-white solid, should be characterized to confirm its identity and purity.

    • Expected Yield: 75-88%[2]

    • Melting Point: 124-128 °C[2]

    • Analytical Techniques: Purity and structure can be confirmed using 1H NMR, 13C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Causality and Field-Proven Insights

  • Why use NaOH? Sodium hydroxide is a cost-effective and strong enough base to quantitatively deprotonate the thiol without causing significant side reactions, such as hydrolysis of the pyridine reactant, under controlled conditions.

  • Temperature Control is Critical: The initial cooling and slow addition of the electrophile are crucial to manage the exothermic nature of the SN2 reaction. Uncontrolled temperature increases can lead to the formation of impurities.

  • Solvent System Rationale: The ethanol/water solvent system is effective because it can dissolve both the ionic thiolate intermediate and the hydrochloride salt of the pyridine reactant, facilitating a homogenous reaction environment.

  • Purification by Precipitation: The product has low solubility in water, while the inorganic byproducts (NaCl) and unreacted starting materials are more soluble. This difference in solubility allows for a simple and effective purification by precipitation and washing.[2]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; impure starting materials; product loss during workup.Extend reaction time and monitor by TLC; ensure high purity of reactants; be careful during filtration and transfer steps.
Product is Oily or Gummy Presence of unreacted starting materials or solvent residues.Ensure thorough washing of the product; dry the product completely under vacuum for an extended period.
Discolored Product (Dark Brown/Red) Oxidation of reactants or product; side reactions due to high temperature.Maintain strict temperature control during the reaction; use degassed solvents if necessary; ensure the reaction is not heated for an unnecessarily long time.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the synthesis in a well-ventilated fume hood.

  • Reagent Handling: Sodium hydroxide is corrosive and can cause severe burns. Handle with care. The reactants and product are chemical compounds; avoid inhalation and skin contact. Consult the Safety Data Sheets (SDS) for all chemicals before use.

This guide provides the foundational knowledge and a robust protocol for the successful synthesis of Omeprazole Sulfide. Adherence to these principles and steps will enable researchers to reliably produce this key pharmaceutical intermediate with high yield and purity, paving the way for the subsequent oxidation to Omeprazole.[3][4]

References

  • White Rose eTheses Online. Synthesis, structure, and reactivity of Omeprazole and related compounds. Retrieved from [Link]

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
  • Bories, C., et al. (2011). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 55(5), 2346-2353.
  • BenchChem Technical Support Team. (2025). Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers. BenchChem.
  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. ResearchGate. Retrieved from [Link]

  • Google Patents. (2017). CN106866629A - The synthetic method of Omeprazole sulphone.
  • Sastry, T. U., et al. (2011). Identification and Synthesis of Impurities formed during Ilaprazole Preparation. Der Pharma Chemica, 3(6), 360-364.
  • Semantic Scholar. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]

  • Google Patents. (2001). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • Google Patents. (2010). WO2010134099A1 - One pot process for preparing omeprazole and related compounds.
  • Google Patents. (1995). US5386032A - Method of synthesis of 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl-1H-benzimidazole (omeprazole).

Sources

An In-depth Technical Guide to the Omeprazole Sulfide Intermediate: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the pivotal omeprazole sulfide intermediate, a cornerstone in the synthesis of the widely-used proton pump inhibitors (PPIs) omeprazole and its S-enantiomer, esomeprazole. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its chemical structure, a comprehensive synthesis protocol, and a thorough guide to its characterization.

Introduction: The Significance of the Sulfide Keystone

Omeprazole, marketed under brand names like Prilosec, is a blockbuster drug that has revolutionized the treatment of acid-related gastrointestinal disorders.[1] Its mechanism of action relies on the irreversible inhibition of the gastric H+/K+-ATPase, the proton pump responsible for acidifying the stomach.[2] The synthesis of omeprazole, and its chirally pure successor esomeprazole, is a multi-step process where the formation of the sulfide intermediate is a critical juncture.[3]

This intermediate, also known by synonyms such as Pyrmetazole or Ufiprazole, represents the complete carbon skeleton of the final drug molecule.[3][4] The subsequent and final step in the synthesis is a controlled oxidation of the sulfide linker to a sulfoxide, which introduces the chiral center of the final active pharmaceutical ingredient (API).[5][6] Understanding the chemistry, synthesis, and purity of the omeprazole sulfide is therefore paramount for controlling the quality, yield, and impurity profile of the final drug product.[5][7] This intermediate is not only a precursor but also a potential process-related impurity in the final API.[2][3]

This guide will dissect the core chemical attributes of this intermediate, provide a field-proven synthetic protocol, and detail the analytical techniques essential for its unambiguous identification and quality control.

Chemical Identity and Physicochemical Properties

The omeprazole sulfide intermediate is a substituted benzimidazole derivative linked via a methylthio group to a pyridine moiety.

Systematic Name (IUPAC): 6-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfanyl]-1H-benzimidazole[8]

Common Synonyms: Omeprazole sulfide, Omeprazole sulphide, Pyrmetazole, Ufiprazole, Omeprazole Impurity C[2][4][8]

Molecular Structure:

Figure 1. Chemical Structure of Omeprazole Sulfide.

The structure features a benzimidazole ring system and a pyridine ring, connected by a sulfide (thioether) bridge. This sulfide is the site of the crucial oxidation step that forms omeprazole.

Physicochemical Data Summary

The key physicochemical properties of the omeprazole sulfide intermediate are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 73590-85-9[2][4][8]
Molecular Formula C₁₇H₁₉N₃O₂S[4][8]
Molecular Weight 329.4 g/mol [4][8]
Appearance White to off-white powder[2]
Melting Point 115-119°C[2]
Solubility Soluble in DMSO, DMF, and ethanol.[2]
InChIKey XURCIPRUUASYLR-UHFFFAOYSA-N[2][4]

Synthesis of Omeprazole Sulfide Intermediate

The synthesis of the omeprazole sulfide intermediate is a classic example of nucleophilic substitution, coupling two key heterocyclic precursors. The general strategy involves the reaction of a mercapto-benzimidazole derivative with a chloromethyl-pyridine derivative.[5]

Synthetic Pathway Overview

The logical flow for the synthesis begins with the preparation of the two primary heterocyclic building blocks, followed by their condensation to form the sulfide intermediate.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Precursor Synthesis cluster_2 Condensation Reaction A 4,5-Dimethoxytoluene B 2-Mercapto-5-methoxy- 1H-benzimidazole A->B Multi-step synthesis E Omeprazole Sulfide Intermediate B->E Base (e.g., NaOH) Solvent (e.g., Ethanol) C 2,3,5-Collidine D 2-Chloromethyl-3,5-dimethyl- 4-methoxypyridine C->D Multi-step synthesis D->E

Caption: Synthetic workflow for Omeprazole Sulfide.

Detailed Experimental Protocol

This protocol synthesizes the methodologies described in the literature to provide a self-validating, step-by-step guide.[5][7]

Reactants:

  • 2-Mercapto-5-methoxy-1H-benzimidazole

  • 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride

  • Sodium Hydroxide (NaOH)

  • Ethanol (or a suitable alcohol solvent)

  • Water

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 2-Mercapto-5-methoxy-1H-benzimidazole in ethanol.

  • Base Addition: Prepare an aqueous solution of sodium hydroxide. Add this solution dropwise to the reaction mixture at a controlled temperature (e.g., 20-25°C). The base deprotonates the thiol group of the benzimidazole, forming a nucleophilic thiolate.

  • Condensation: Dissolve 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride in a minimal amount of ethanol or water. Add this solution to the reaction mixture. The thiolate anion displaces the chloride ion from the pyridine derivative in an SN2 reaction.

  • Reaction Monitoring: Maintain the reaction mixture at a controlled temperature (e.g., 40-50°C) and monitor the progress of the reaction by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting materials are consumed.

  • Isolation and Purification:

    • Once the reaction is complete, cool the mixture. The product may precipitate out of the solution.

    • Filter the crude product and wash it with water to remove inorganic salts and any remaining water-soluble impurities.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the omeprazole sulfide intermediate as a white to off-white crystalline solid.

  • Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 50-60°C) to a constant weight.

Causality and Experimental Choices:

  • Choice of Base: Sodium hydroxide is a cost-effective and strong enough base to deprotonate the thiol, creating the necessary nucleophile. The stoichiometry must be carefully controlled to avoid side reactions.

  • Solvent System: Ethanol is a common choice as it solubilizes the reactants to a suitable extent and is easily removed.

  • Temperature Control: Maintaining a moderate temperature is crucial. Excessively high temperatures can lead to the formation of degradation products, while low temperatures may result in an impractically slow reaction rate.

From Sulfide to Sulfoxide: The Oxidation Step

The omeprazole sulfide intermediate is the immediate precursor to omeprazole. This transformation is achieved through a selective oxidation of the sulfide to a sulfoxide.

Oxidation_Pathway Sulfide Omeprazole Sulfide (Intermediate) Omeprazole Omeprazole (Sulfoxide - Racemic) Sulfide->Omeprazole Controlled Oxidation (e.g., m-CPBA, H₂O₂) Sulfone Omeprazole Sulfone (Over-oxidation Impurity) Omeprazole->Sulfone Over-oxidation

Caption: Oxidation of the sulfide intermediate to omeprazole.

This oxidation is a critical step that requires careful control to prevent over-oxidation to the corresponding sulfone, a common process impurity.[9] Various oxidizing agents are employed, with meta-chloroperoxybenzoic acid (m-CPBA) being a frequently cited reagent.[5] The development of asymmetric oxidation methods has also been a major focus of research to directly synthesize the single-enantiomer drug, esomeprazole.[1][6]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized omeprazole sulfide intermediate.

Spectroscopic Data

While detailed spectra are experiment-specific, the following table outlines the expected characteristic signals based on the molecule's structure.

TechniqueExpected Observations
¹H-NMR Signals corresponding to aromatic protons on the benzimidazole and pyridine rings, singlets for the two methoxy groups, singlets for the two methyl groups on the pyridine ring, and a key singlet for the methylene bridge (-S-CH₂-). The absence of a thiol (-SH) proton signal confirms the formation of the thioether bond.
¹³C-NMR Resonances for all 17 carbon atoms. Distinct signals for the methoxy carbons, methyl carbons, aromatic carbons, and the methylene bridge carbon. Tautomerism in the benzimidazole ring system may lead to partial or missing signals for the carbons in that ring, an effect observed in both DMSO and CDCl₃ solvents.[6]
Mass Spectrometry (MS) The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should be observed at m/z corresponding to the molecular weight of 329.4.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (benzimidazole), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (aromatic rings), and C-O stretching (methoxy groups).
Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the omeprazole sulfide intermediate and quantifying any related impurities.[5][10]

Typical HPLC Method Parameters:

  • Column: Reversed-phase column, such as an octadecylsilica gel (C18) column.[10]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. A typical mobile phase might consist of acetonitrile, isopropanol, and water with an acid modifier like phosphoric acid.[10]

  • Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (typically in the 280-305 nm range).

  • Purpose: The method should be capable of separating the omeprazole sulfide from starting materials, the over-oxidized sulfone impurity, and other potential process-related impurities.[7]

Conclusion

The omeprazole sulfide intermediate is more than just a stepping stone in a synthetic sequence; it is the molecular scaffold upon which the therapeutic activity of omeprazole and esomeprazole is built. A thorough understanding of its chemical properties, a robust and reproducible synthetic protocol, and comprehensive analytical characterization are fundamental to the successful and compliant manufacturing of these vital medicines. The insights and protocols provided in this guide offer a solid foundation for researchers and developers working in the field of proton pump inhibitors.

References

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
  • Adcott, J. (2018). Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online.
  • PharmaCompass. (n.d.). Omeprazole Sulfide.
  • National Center for Biotechnology Information. (n.d.). Omeprazole sulfide.
  • Cayman Chemical. (n.d.). Omeprazole sulfide (CAS 73590-85-9).
  • Chemodex. (n.d.). Omeprazole sulfide - CAS-Number 73590-85-9.
  • Tokyo Chemical Industry. (n.d.). Omeprazole Sulfide.
  • ResearchGate. (n.d.). The chemical structures of omeprazole sulfide and its human metabolite, 5.
  • Google Patents. (n.d.). RU2726320C1 - Method for determining omeprazole impurity components.
  • Adcott, J. (2018).
  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
  • Esfandyari, M., et al. (2017). H3PW12O4: An Efficient and Green Catalyst for the Facile and Selective Oxidation of Sulfides to Sulfoxides, Applied to the Last Step of the Synthesis of Omeprazole. Semantic Scholar.
  • Biosynth. (n.d.). 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.

Sources

An In-depth Technical Guide to CAS Number 120003-82-9: Omeprazole Acid Methyl Ester Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical and physical properties of the compound identified by CAS number 120003-82-9, known as Omeprazole Acid Methyl Ester Sulfide. This molecule is a significant intermediate and impurity in the synthesis of Omeprazole, a widely used proton pump inhibitor. A thorough understanding of its characteristics is crucial for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API).

Chemical Identity and Structure

Omeprazole Acid Methyl Ester Sulfide is a complex heterocyclic molecule. Its systematic IUPAC name is 4-Methoxy-6-[[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl]-5-methyl-3-pyridinecarboxylic acid methyl ester.[1] The structural formula, depicted below, reveals a benzimidazole core linked via a thioether bridge to a substituted pyridine ring.

Caption: Chemical structure of Omeprazole Acid Methyl Ester Sulfide.

Physicochemical Properties

A summary of the known physicochemical properties of Omeprazole Acid Methyl Ester Sulfide is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data where possible.

PropertyValueSource
CAS Number 120003-82-9[1]
Molecular Formula C₁₈H₁₉N₃O₄S[1]
Molecular Weight 373.43 g/mol [1]
Appearance Pale Yellow Solid[1]
Melting Point 94-101 °C
Boiling Point (Predicted) 592.8 ± 60.0 °C
Storage 2-8°C, Refrigerator[1]

Synthesis and Analytical Characterization

General Synthesis Pathway

Omeprazole Acid Methyl Ester Sulfide is typically formed as an intermediate during the synthesis of omeprazole. The general synthetic strategy involves the coupling of two key heterocyclic precursors: a substituted benzimidazole and a substituted pyridine.

A plausible synthetic route, based on general knowledge of omeprazole synthesis, is the reaction between 5-methoxy-2-mercaptobenzimidazole and a suitably functionalized pyridine derivative.[2] The pyridine component would already contain the methyl ester and other substituents.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 5-methoxy-2-mercaptobenzimidazole C Coupling Reaction (e.g., Nucleophilic Substitution) A->C B Substituted Pyridine (with methyl ester) B->C D Omeprazole Acid Methyl Ester Sulfide (CAS 120003-82-9) C->D

Caption: General synthesis workflow for Omeprazole Acid Methyl Ester Sulfide.

Recommended Analytical Methods

The characterization and quantification of Omeprazole Acid Methyl Ester Sulfide are essential for quality control. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

Step-by-Step HPLC Method Outline:

  • Column: A C18 reversed-phase column is typically suitable for the separation of omeprazole and its related substances.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often employed. The pH of the aqueous phase should be carefully controlled to ensure good peak shape and resolution.

  • Detection: UV detection at a wavelength where both omeprazole and the impurity have significant absorbance (e.g., around 280-302 nm) is standard.[3]

  • Sample Preparation: The sample should be dissolved in a suitable solvent, typically the mobile phase or a solvent in which the analyte is highly soluble, and filtered before injection.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a certified reference standard of known concentration.

For structural elucidation and confirmation, spectroscopic techniques are indispensable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for the unambiguous assignment of the molecular structure.

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule, such as C=O (ester), C-O, C-N, and N-H bonds.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation.

Pharmacology and Toxicology (Inferred)

As an impurity and intermediate, specific pharmacological and toxicological studies on Omeprazole Acid Methyl Ester Sulfide are not widely available in the public domain. However, its potential biological activity and toxicity can be inferred from the known profiles of omeprazole and other related impurities.

The guiding principle in pharmaceutical development is that all impurities above a certain threshold must be qualified for safety. The toxicological evaluation of omeprazole and its degradation products is an active area of research.[4] Generally, the focus is on genotoxicity and general toxicity. While omeprazole itself is considered to have a low potential for genotoxicity, any structural modification, such as that in Omeprazole Acid Methyl Ester Sulfide, necessitates a separate evaluation.[5]

The presence of the benzimidazole and pyridine rings, common in many pharmacologically active compounds, suggests that this molecule could interact with biological targets. However, without specific data, any discussion of its pharmacological or toxicological profile remains speculative. It is the responsibility of the drug developer to perform the necessary studies to qualify this impurity if it is present in the final drug product above the reporting threshold.

Handling and Storage

Omeprazole Acid Methyl Ester Sulfide is described as a pale yellow solid.[1] For maintaining its integrity, it should be stored in a refrigerator at 2-8°C.[1] As with many complex organic molecules, exposure to light, heat, and moisture should be minimized to prevent degradation. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Conclusion

Omeprazole Acid Methyl Ester Sulfide (CAS 120003-82-9) is a key intermediate and impurity in the manufacturing of omeprazole. A comprehensive understanding of its synthesis, analytical characterization, and potential toxicological profile is essential for the development of safe and effective omeprazole drug products. This guide provides a foundational understanding of this compound, highlighting the need for further experimental data to fully characterize its properties and ensure its proper control in pharmaceutical manufacturing.

References

  • Saini, S., Majee, C., Chakraborthy, G. S., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
  • Pharmaffiliates. Omeprazole-impurities. Retrieved from [Link]

  • Pharmaffiliates. CAS No : 120003-82-9 | Product Name : Omeprazole acid methyl ester sulfide. Retrieved from [Link]

  • Semantic Scholar. Identification of (R)‑N‑((4-Methoxy-6-methyl-2-oxo-1,2 -... Retrieved from [https://www.semanticscholar.org/paper/Identification-of-(R)%E2%80%91N%E2%80%90((4-Methoxy-6-methyl-2-oxo-1%2C2-Vaswani-Kuntz/11546738531737e54148e42f534800b46797a72d]([Link]

  • ResearchGate. Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

  • Espinosa-Bosch, M., et al. (2007). Analytical methodologies for the determination of omeprazole: An overview. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831-844. Retrieved from [Link]

  • PubChem. 2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole. Retrieved from [Link]

  • de Moraes, A. C. F., et al. (2020). Pharmacological Effects and Toxicogenetic Impacts of Omeprazole: Genomic Instability and Cancer. BioMed Research International, 2020, 8959257. Retrieved from [Link]

  • Al-Badr, A. A. (2010). Omeprazole Profile. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 35, pp. 153-276). Academic Press. Retrieved from [Link]

  • PubChem. 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, magnesium salt (2:1). Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/5-Methoxy-2-

  • Google Patents. Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • PubChem. Omeprazole. Retrieved from [Link]

  • ResearchGate. Evaluation of toxicological profile of omeprazole degradation impurities in an intravenous drug product: omeprazole-sulfone and omeprazole-N-oxide. Retrieved from [Link]

  • Google Patents. A kind of preparation method of Omeprazole impurity.
  • PubMed. Analytical methodologies for the determination of omeprazole: an overview. Retrieved from [Link]

  • White Rose eTheses Online. Synthesis, structure, and reactivity of Omeprazole and related compounds. Retrieved from [Link]

  • NCBI. The Chemically Elegant Proton Pump Inhibitors. Retrieved from [Link]

  • ResearchGate. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]

  • Diva-Portal.org. Quality by Design Method Development For the Analysis of Omeprazole. Retrieved from [Link]

  • RxList. Omeprazole: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • accessdata.fda.gov. Pharmacology Review(s). Retrieved from [Link]

  • ChemBK. 2-{[(3,5-Dimethyl-4-Methoxy-2-Pyridinyl)-Methyl]-Thio}-5-Methoxy-1H-Benzimidazole. Retrieved from [Link]

  • NIFTY labs P Ltd. 5-Methoxy-2-[((4-methoxy-3,5-demythl-2-pyridinyl)methyl)Thio]-1H-benzimidazole. Retrieved from [Link]

  • ChemBK. 5-Methoxy-2-[[(4-Methxoy-3,5-diMethylpyridin-2-yl)Methyl]sulfonyl]-1H-benziMidazole Request for Quotation. Retrieved from [Link]H-benzimidazole)

Sources

Omeprazole synthesis starting materials and intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Omeprazole: Starting Materials and Intermediates

Introduction

Omeprazole is a highly effective proton pump inhibitor (PPI) that has become a cornerstone in the treatment of acid-related gastrointestinal disorders, including gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] Chemically, it is a substituted benzimidazole, specifically 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole.[3] Its mechanism of action involves the irreversible inhibition of the H+/K+-ATPase (the proton pump) in gastric parietal cells. The synthesis of omeprazole is a multi-step process that has been extensively refined to enhance yield, purity, and scalability for industrial production.[1]

A prevalent and industrially significant synthetic strategy involves the coupling of two key heterocyclic moieties—a substituted pyridine and a benzimidazole—followed by a carefully controlled oxidation step.[1][4] This guide provides a detailed examination of the critical starting materials, the formation of the key thioether intermediate, and the final selective oxidation to yield omeprazole, tailored for researchers and professionals in drug development.

Overall Synthetic Workflow

The most common synthetic pathway can be conceptually divided into two primary stages:

  • Thioether Formation: A nucleophilic substitution reaction between a benzimidazole thiol derivative and a chloromethyl pyridine derivative.

  • Selective Oxidation: Oxidation of the resulting thioether (sulfide) intermediate to the corresponding sulfoxide.

This workflow is efficient and allows for the modular construction of the omeprazole molecule from two distinct heterocyclic precursors.

G cluster_0 Starting Materials cluster_1 Key Intermediate cluster_2 Final Product A 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl C Thioether Intermediate (Omeprazole Sulfide) A->C Nucleophilic Substitution (SN2) B 5-Methoxy-2- mercaptobenzimidazole B->C Base (e.g., NaOH) Ethanol/Water D Omeprazole (Sulfoxide) C->D Selective Oxidation

Caption: High-level overview of the omeprazole synthesis pathway.

Part 1: Synthesis of Key Starting Materials

The success of the overall synthesis hinges on the efficient preparation of the two core heterocyclic building blocks.

The Pyridine Moiety: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

This compound serves as the key electrophile in the coupling reaction. Its synthesis is a multi-step process, often starting from 2,3,5-trimethylpyridine (also known as 2,3,5-collidine).[5] The general pathway involves:

  • N-Oxidation: The pyridine nitrogen is oxidized to form the corresponding N-oxide.

  • Nitration: Introduction of a nitro group at the 4-position of the pyridine ring.

  • Methoxylation: The nitro group is displaced by a methoxy group using a reagent like sodium methoxide.

  • Acylation & Hydrolysis: The methyl group at the 2-position is functionalized, typically via acylation with acetic anhydride followed by hydrolysis to yield 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine.[5]

  • Chlorination: The final step is the conversion of the hydroxymethyl group to a chloromethyl group, usually with an agent like thionyl chloride or sulfuryl chloride, to produce the reactive hydrochloride salt.[5][6]

This protocol details the conversion of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine to its chloromethyl hydrochloride salt.[5]

Materials:

  • 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine

  • Dichloromethane (DCM)

  • Sulfuryl chloride (SO₂Cl₂)

  • Acetone

Procedure:

  • In a three-necked flask equipped with a stirrer, add 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (1.0 eq) and dichloromethane.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add a solution of sulfuryl chloride (approx. 1.2 eq) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for approximately 1.5 to 2 hours.

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC).

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the dichloromethane.

  • Add acetone to the resulting concentrate and stir until a solid precipitate forms.

  • Filter the solid under vacuum, wash the filter cake with cold acetone, and dry to obtain 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride as a white to off-white solid.[5][6]

The Benzimidazole Moiety: 5-Methoxy-2-mercaptobenzimidazole

This molecule, also known as 5-methoxy-1H-benzimidazole-2-thiol, functions as the nucleophile in the coupling step.[7] It is a crucial intermediate for the synthesis of several proton pump inhibitors, including omeprazole.[2][7] Its synthesis typically starts from 4-methoxy-o-phenylenediamine, which is cyclized with carbon disulfide or a related thiocarbonyl compound in the presence of a base.

Part 2: Core Synthesis of Omeprazole

With the two key building blocks in hand, the core synthesis proceeds in two distinct and critical steps.

Step 1: Thioether Formation via Nucleophilic Substitution

The central carbon-sulfur bond in omeprazole is formed through a classic SN2 reaction. The thiol group of 5-methoxy-2-mercaptobenzimidazole is first deprotonated by a base (e.g., sodium hydroxide) to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the chloromethyl group on the pyridine ring, displacing the chloride ion and forming the thioether intermediate.[1] This intermediate is systematically named 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, and is also commonly referred to as omeprazole sulfide or pyrmetazole.[1]

Caption: Mechanism of thioether formation via SN2 reaction.

This protocol details the coupling reaction to form the key sulfide intermediate.[1]

Materials:

  • 5-Methoxy-2-mercaptobenzimidazole

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve sodium hydroxide (approx. 1.3 eq) in a mixture of ethanol and water with heating (70-90°C).

  • To this basic solution, add 5-methoxy-2-mercaptobenzimidazole (1.0 eq) and reflux until it completely dissolves.

  • Cool the reaction mixture to below 10°C.

  • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (0.9 eq) in ethanol and add this solution to the reaction mixture, maintaining the temperature below 30°C.

  • Stir the resulting mixture at room temperature for approximately 12 hours.

  • Monitor the reaction for completion by TLC.

  • Upon completion, the product can be isolated by filtration and purified by recrystallization from a suitable solvent.

Quantitative Data for Thioether Formation
Reactant/ProductMolecular Weight ( g/mol )Moles (Relative)
5-Methoxy-2-mercaptobenzimidazole180.231.0
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl222.11~0.9
Sodium Hydroxide40.00~1.3
Thioether Intermediate (Expected)329.42~0.87

Table adapted from representative synthesis data.[1]

Step 2: Selective Oxidation to Omeprazole

The final and most delicate step is the oxidation of the thioether intermediate to the sulfoxide. This transformation must be carefully controlled to prevent over-oxidation to the corresponding sulfone, which is an undesired byproduct.[1][3] The choice of oxidizing agent and reaction conditions, particularly temperature, is critical for achieving high selectivity and yield.

Commonly used oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in the presence of a metal catalyst (e.g., a vanadium compound), or peracids.[3][8]

This protocol describes a typical oxidation using m-CPBA.

Materials:

  • Thioether Intermediate (from Step 1)

  • Dichloromethane (DCM)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

Procedure:

  • Dissolve the thioether intermediate (1.0 eq) in dichloromethane in a reaction vessel.

  • Cool the solution to a temperature between -10°C and 0°C.

  • Slowly add a solution of m-CPBA (approx. 1.0-1.1 eq) in dichloromethane, ensuring the temperature remains stable.

  • Stir the reaction mixture at this low temperature and monitor its progress by TLC.

  • Once the starting material is consumed, the reaction is quenched, typically by washing with a basic aqueous solution (e.g., sodium bicarbonate) to remove excess peracid.

  • The organic layer is separated, dried, and the solvent is evaporated.

  • The crude omeprazole can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and diethyl ether.[1]

Summary of Reaction Conditions
ParameterThioether FormationOxidation
Solvent Ethanol, WaterDichloromethane
Key Reagent Sodium Hydroxidem-CPBA
Temperature <10°C to 30°C-10°C to 0°C
Reaction Time ~12 hours1-3 hours

Table adapted from representative synthesis data.[1]

Conclusion

The synthesis of omeprazole is a well-established process that exemplifies the strategic coupling of heterocyclic building blocks. The pathway relies on a robust nucleophilic substitution to form a key thioether intermediate, followed by a highly sensitive and selective oxidation to yield the final active pharmaceutical ingredient. Mastery of the reaction conditions, particularly in the final oxidation step, is paramount to ensuring high purity and preventing the formation of byproducts. The methodologies described herein represent a common and effective approach used in the chemical development of this important therapeutic agent.

References

  • Title: Synthesis of omeprazole.[4] | Download Scientific Diagram Source: ResearchGate URL: [Link]

  • Title: High Purity Omeprazole: Synthesis, Applications, and Quality Assurance Source: Angene Chemical URL: [Link]

  • Title: WO2009066309A2 - Process for preparation of omeprazole Source: Google Patents URL
  • Title: 2-Mercapto-5-Methoxy-Benzimidazole-4 Source: Sheetal Chemicals URL: [Link]

  • Title: Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus Source: PMC - PubMed Central URL: [Link]

  • Title: WO1995012590A1 - Preparation of omeprazole and lansoprazole and intermediates useful therein Source: Google Patents URL
  • Title: Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review Source: SciSpace URL: [Link]

  • Title: Synthesis, structure, and reactivity of Omeprazole and related compounds Source: White Rose eTheses Online URL: [Link]

  • Title: US4620008A - Processes for the preparation of omeprazole and intermediates therefore Source: Google Patents URL
  • Title: Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review Source: ResearchGate URL: [Link]

  • Title: CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride Source: Google Patents URL
  • Title: 5-Methoxy-2-mercaptobenzimidazole Source: Finornic Chemicals URL: [Link]

  • Title: How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? Source: FAQ - Fengchen Group URL: [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Omeprazole Acid Methyl Ester Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Characterizing Omeprazole Related Substances

Omeprazole is a cornerstone in the treatment of acid-related gastrointestinal disorders. Its synthesis and degradation can lead to the formation of various related substances, or impurities. Regulatory bodies worldwide mandate the stringent control of these impurities in pharmaceutical formulations to ensure safety and efficacy. Omeprazole Acid Methyl Ester Sulfide is one such potential process-related impurity or degradation product. A thorough understanding of its spectroscopic properties is paramount for the development of robust analytical methods for its detection and quantification.

This guide will provide a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for Omeprazole Acid Methyl Ester Sulfide. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a self-validating framework for analysis.

Chemical Structure and Functional Groups

To logically deduce the spectroscopic characteristics of Omeprazole Acid Methyl Ester Sulfide, we must first establish its chemical structure. Based on its nomenclature and the structure of Omeprazole, the compound is the methyl ester derivative of a carboxylic acid analog of Omeprazole Sulfide. The proposed structure is presented below.

Figure 1: Proposed chemical structure of Omeprazole Acid Methyl Ester Sulfide.

Key functional groups that will dictate the spectroscopic signatures include:

  • Benzimidazole ring system: Aromatic protons and carbons.

  • Pyridine ring system: Aromatic protons and carbons.

  • Sulfide linkage (-S-CH₂-): Methylene protons and carbon adjacent to sulfur.

  • Methoxy groups (-OCH₃): Singlet signals in ¹H NMR and characteristic chemical shifts in ¹³C NMR.

  • Methyl groups on the pyridine ring: Singlet signals in ¹H NMR.

  • Methyl ester group (-COOCH₃): A carbonyl carbon and a methoxy group with distinct spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For Omeprazole Acid Methyl Ester Sulfide, both ¹H and ¹³C NMR will provide critical information for its identification.

Experimental Protocol: NMR Data Acquisition

Rationale: A high-field NMR spectrometer is chosen to achieve better signal dispersion, which is crucial for resolving the complex aromatic regions of the molecule. Deuterated chloroform (CDCl₃) is a common solvent for many organic molecules, but due to the potential for hydrogen bonding and the presence of polar functional groups, deuterated dimethyl sulfoxide (DMSO-d₆) is also a suitable alternative and is often used for Omeprazole and its derivatives.[1]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of Omeprazole Acid Methyl Ester Sulfide in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 500 MHz (or higher) NMR spectrometer.

    • Nuclei: ¹H and ¹³C.

    • Temperature: 25 °C.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: Approximately 16 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral width: Approximately 220 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts are based on the analysis of Omeprazole[1][2] and related benzimidazole derivatives.

Table 1: Predicted ¹H NMR Data for Omeprazole Acid Methyl Ester Sulfide

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0s1HH on BenzimidazoleAromatic proton on the benzimidazole ring, likely deshielded.
~7.5 - 7.0m2HH on BenzimidazoleOther aromatic protons on the benzimidazole ring.
~4.5s2H-S-CH₂ -PyridineMethylene protons adjacent to the sulfur and pyridine ring.
~3.9s3H-COOCH₃ Methyl ester protons, typically in this region.
~3.8s3HBenzimidazole-OCH₃ Methoxy protons on the benzimidazole ring.
~3.7s3HPyridine-OCH₃ Methoxy protons on the pyridine ring.
~2.2s3HPyridine-CH₃ Methyl protons on the pyridine ring.
~2.1s3HPyridine-CH₃ Second methyl protons on the pyridine ring.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are based on data for Omeprazole[3][4] and general values for the functional groups present.

Table 2: Predicted ¹³C NMR Data for Omeprazole Acid Methyl Ester Sulfide

Chemical Shift (δ, ppm)AssignmentRationale
~168-C =OCarbonyl carbon of the methyl ester.
~160 - 140Aromatic C Aromatic carbons of the benzimidazole and pyridine rings.
~115 - 100Aromatic C -HAromatic carbons bearing protons.
~60Benzimidazole-OC H₃Methoxy carbon on the benzimidazole ring.
~58Pyridine-OC H₃Methoxy carbon on the pyridine ring.
~52-COOC H₃Methyl ester carbon.
~35-S-C H₂-PyridineMethylene carbon adjacent to sulfur.
~12Pyridine-C H₃Methyl carbons on the pyridine ring.
~10Pyridine-C H₃Second methyl carbon on the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for its identification.

Experimental Protocol: MS Data Acquisition

Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar, thermally labile molecules like Omeprazole and its derivatives, minimizing in-source fragmentation and providing a clear molecular ion peak. A high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) is essential for accurate mass measurement, enabling the determination of the elemental composition.[5][6]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (0.1%) to promote protonation.

  • Instrument Setup:

    • Mass Spectrometer: Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Data Acquisition:

    • Full Scan MS: Acquire data over a mass range of m/z 100-1000 to observe the protonated molecular ion.

    • Tandem MS (MS/MS): Select the protonated molecular ion ([M+H]⁺) for collision-induced dissociation (CID) to obtain a fragmentation pattern. Vary the collision energy to optimize fragmentation.

Predicted Mass Spectrometry Data

Based on the molecular formula C₁₈H₁₉N₃O₄S, the expected molecular weight is 373.43 g/mol .[7]

  • Expected [M+H]⁺: m/z 374.1147

  • Key Fragmentation Pathways: The fragmentation of Omeprazole and its analogs is well-documented.[8][9][10] The primary fragmentation is expected to occur at the C-S bond and the methylene bridge.

cluster_pyridine Pyridine Moiety cluster_benzimidazole Benzimidazole Moiety M [M+H]⁺ m/z 374.11 F1 m/z 179 M->F1 Loss of Benzimidazole -C₉H₉N₂O₂S F2 m/z 194 M->F2 Loss of Pyridine -C₉H₁₀NO₂

Figure 2: Predicted major fragmentation pathway of Omeprazole Acid Methyl Ester Sulfide.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Rationale: Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation and is suitable for solid or liquid samples. The traditional KBr pellet method is also a viable alternative.[1]

Step-by-Step Methodology (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the clean ATR crystal should be acquired before the sample spectrum.

Predicted IR Spectral Data

The predicted IR absorption bands are based on the known spectra of Omeprazole[1] and general frequencies for the functional groups.[11][12][13][14]

Table 3: Predicted IR Absorption Bands for Omeprazole Acid Methyl Ester Sulfide

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch (CH₃, CH₂)
~1730StrongC=O stretch (Ester)
~1630MediumC=N stretch (Benzimidazole)
~1590, ~1480Medium-StrongC=C stretch (Aromatic rings)
~1250StrongC-O stretch (Ester and Ether)
~1020MediumS=O stretch (if oxidized to sulfoxide) - Note: for the sulfide, this will be absent.
~820MediumC-H out-of-plane bend (Aromatic)

Conclusion

The spectroscopic characterization of pharmaceutical impurities is a critical aspect of drug development and quality control. While direct experimental data for Omeprazole Acid Methyl Ester Sulfide is not widely published, a robust and scientifically sound predictive analysis is possible. By leveraging the extensive spectroscopic knowledge of Omeprazole and its related compounds, this guide provides a detailed framework for the identification and characterization of this specific impurity using NMR, MS, and IR spectroscopy. The methodologies and predicted data presented herein offer a valuable resource for researchers and analytical scientists working in the pharmaceutical industry.

References

  • Borges, K. B., & Bonato, P. S. (2018). Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 32(12), 977–987. Available at: [Link]

  • Al-Badr, A. A. (2010). Omeprazole. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 35, pp. 151-262). Elsevier.
  • Pharmaffiliates. (n.d.). Omeprazole-impurities. Retrieved January 27, 2026, from [Link]

  • Saini, S., Kumar, A., & Singh, D. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
  • Claramunt, R. M., López, C., & Elguero, J. (2006). The structure of Omeprazole in the solid state: a 13C and 15N NMR/CPMAS study. ARKIVOC, 2006(5), 5-11.
  • Kim, H., et al. (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 25(14), 3248. Available at: [Link]

  • White Rose eTheses Online. (n.d.). Synthesis, structure, and reactivity of Omeprazole and related compounds. Retrieved January 27, 2026, from [Link]

  • Sket, P., et al. (2017). Spectroscopic Characterization of Omeprazole and Its Salts. Journal of Spectroscopy, 2017, 6505706. Available at: [Link]

  • Yang, R., Schulman, S. G., & Zavala, P. J. (2003). Acid–base chemistry of omeprazole in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 1035-1042.
  • PubChem. (n.d.). 2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectrum of omeprazole in DMSO-d 6. Retrieved January 27, 2026, from [Link]

  • Gherase, A. D., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5821. Available at: [Link]

  • Waters. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Retrieved January 27, 2026, from [Link]

  • Rabiger, D. J., & Joullié, M. M. (1964). The Ionization Constants, Ultraviolet and Infrared Spectra of Some Substituted Benzimidazoles. The Journal of Organic Chemistry, 29(2), 476–482.
  • Nevado, J. J. B., Robledo, V. R., & Peñalvo, G. C. (2012). Study of controlled degradation processes and electrophoretic behaviour of omeprazole and its main degradation products using diode-array and ESI-IT-MS detection. Analytical Methods, 4(10), 3206-3213.
  • Google Patents. (n.d.). Process for preparation of omeprazole.
  • ResearchGate. (n.d.). (PDF) Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Retrieved January 27, 2026, from [Link]

  • Al-Azzawi, A. M., et al. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Current Organic Synthesis, 21.
  • Niwa, T., et al. (2003). Study of the electrospray ionization mass spectrometry of the proton pump inhibiting drug Omeprazole. Journal of Mass Spectrometry, 38(5), 539-546.
  • Chandarana, C. V., & Kapupara, P. P. (2020). Fourier transform infrared spectrophotometry: An eco-friendly green tool for simultaneous quantification of Aspirin and Omeprazole in pharmaceutical formulation. Brazilian Journal of Analytical Chemistry, 7(28), 70-78.
  • ResearchGate. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved January 27, 2026, from [Link]

  • NIST. (n.d.). 1H-Benzimidazole. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of Complex 1 and benzimidazole (BZDH). Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). Processes for the preparation of omeprazole and intermediates therefore.
  • ResearchGate. (n.d.). Expanded 13 C NMR spectrum of omeprazole in DMSO-d 6. Retrieved January 27, 2026, from [Link]

  • PubMed. (2018). Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. Retrieved January 27, 2026, from [Link]

  • MDPI. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Retrieved January 27, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Solubility of Omeprazole Acid Methyl Ester Sulfide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Omeprazole Acid Methyl Ester Sulfide in Pharmaceutical Development

Omeprazole Acid Methyl Ester Sulfide, often referred to as omeprazole sulfide, is a critical intermediate and a known degradation product in the synthesis of omeprazole and its enantiomer, esomeprazole.[1][2] These proton pump inhibitors (PPIs) are widely used in the treatment of acid-related gastrointestinal disorders.[1][2] A thorough understanding of the solubility of omeprazole sulfide in various organic solvents is paramount for pharmaceutical scientists and researchers. This knowledge is crucial for optimizing crystallization and purification processes, ensuring the quality and purity of the final active pharmaceutical ingredient (API).[1][2] Poor control over solubility can lead to impurities and affect the overall yield and efficacy of the drug.

This technical guide provides a comprehensive overview of the solubility of Omeprazole Acid Methyl Ester Sulfide in a range of common organic solvents. We will delve into the theoretical underpinnings of solubility, present empirical data, and provide a detailed experimental protocol for its determination. The aim is to equip researchers and drug development professionals with the necessary knowledge to make informed decisions in their laboratory and scale-up operations.

Theoretical Framework: Principles Governing Solubility

The solubility of a solid in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[3] A solute will dissolve in a solvent if the solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions. Several key factors dictate these interactions:

  • Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents, characterized by a significant dipole moment and high dielectric constant, are more likely to dissolve polar and ionic solutes.[4] Conversely, nonpolar solvents are better suited for dissolving nonpolar solutes. Omeprazole sulfide possesses both polar and nonpolar regions in its structure, including hydrogen bond donors and acceptors, which suggests it will exhibit varied solubility across a spectrum of organic solvents.[5][6]

  • Hydrogen Bonding: The ability of a molecule to form hydrogen bonds significantly influences its solubility in protic solvents like alcohols.[5] Omeprazole sulfide has hydrogen bond donor (N-H group) and acceptor (N and O atoms) sites, allowing it to interact with solvents that can participate in hydrogen bonding.[5][6]

  • Temperature: The dissolution of a solid in a liquid is a thermodynamic process. For most solids, solubility increases with temperature, as the process is often endothermic (absorbs heat).[1] This relationship is crucial for techniques like recrystallization.

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x) of Omeprazole Acid Methyl Ester Sulfide in various organic solvents at different temperatures, as determined by the gravimetric method.[1][2]

Temperature (K)MethanolEthanol95% Ethanoln-PropanolIsopropanoln-ButanolAcetoneEthyl Acetate
280.35 0.001980.000630.000450.000330.000280.000240.004120.00135
285.15 0.002450.000790.000570.000410.000350.000290.004980.00168
290.05 0.003010.000980.000710.000510.000440.000360.005990.00208
294.75 0.003680.001220.000890.000630.000550.000450.007190.00257
299.55 0.004480.001510.001110.000780.000680.000560.008610.00318
304.45 0.005450.001860.001380.000970.000850.000700.010320.00393
309.25 0.006610.002280.001710.001200.001050.000870.012340.00484
314.15 0.007980.002790.002110.001480.001300.001080.014720.00595
319.65 0.009710.003440.002610.001840.001620.001340.017610.00732

Data sourced from Li, Y., et al. (2013). Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K. Journal of Solution Chemistry, 42(12), 2342-2353.[1][2]

Experimental Protocol: Gravimetric Determination of Solubility

The gravimetric method is a robust and accurate technique for determining the solubility of a solid in a solvent.[7] It relies on the direct measurement of the mass of the solute dissolved in a known mass of the solvent at equilibrium.

Causality in Method Selection

The gravimetric method was chosen for its high precision and accuracy, which are attainable with modern analytical balances.[7] It is an absolute method, meaning it does not require calibration with a standard of known concentration.[7] This directness minimizes instrumental error and makes it a reliable choice for generating fundamental solubility data.[7]

Step-by-Step Methodology

Gravimetric_Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Measurement cluster_analysis Analysis A 1. Add excess solute to a known volume of solvent in a jacketed glass vessel. B 2. Seal the vessel to prevent solvent evaporation. A->B C 3. Place vessel in a thermostatic bath set to the desired temperature. B->C D 4. Stir the suspension continuously for an extended period (e.g., 12 hours) to ensure solid-liquid equilibrium. C->D E 5. Cease stirring and allow the suspension to settle (e.g., 3 hours). D->E F 6. Pre-warm a pipette to the experimental temperature. E->F G 7. Carefully withdraw a known volume of the supernatant. F->G H 8. Transfer the supernatant to a pre-weighed vial. G->H I 9. Weigh the vial containing the sample to determine the mass of the solution. H->I J 10. Evaporate the solvent at room temperature under vacuum until a constant weight is achieved. I->J K 11. Weigh the vial with the dry solute to determine the mass of the solute. J->K L 12. Calculate the mass of the solvent by difference. K->L M 13. Compute the mole fraction solubility. L->M

Caption: Experimental workflow for gravimetric solubility determination.

  • Preparation: Add an excess amount of Omeprazole Acid Methyl Ester Sulfide to a known volume (e.g., 8 mL) of the organic solvent in a sealed, jacketed glass vessel.[1] The presence of excess solid solute is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the vessel in a precision thermostatic water bath to maintain a constant temperature (±0.05 K).[1] Continuously stir the suspension using a magnetic stirrer for a sufficient duration (e.g., 12 hours) to achieve solid-liquid equilibrium. Afterward, cease stirring and allow the undissolved solid to settle for approximately 3 hours.[1]

  • Sampling: To prevent premature crystallization, pre-warm a pipette to the experimental temperature.[1] Carefully withdraw a known volume of the clear supernatant and transfer it to a pre-weighed vial.

  • Mass Determination: Weigh the vial containing the supernatant to determine the total mass of the saturated solution.

  • Solvent Evaporation: Dry the sample in the vial, for instance, by placing it in a desiccator under vacuum at room temperature, until a constant weight is achieved. This step is critical and requires patience to ensure complete removal of the solvent without degrading the solute.

  • Final Weighing: Weigh the vial containing the dried solute. The mass of the solute is the final constant weight minus the initial weight of the empty vial.

  • Calculation: The mass of the solvent is calculated by subtracting the mass of the solute from the total mass of the saturated solution. The mole fraction solubility (x) is then calculated using the following equation: x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)] where m represents mass and M represents the molar mass of the solute and solvent, respectively.[1]

Self-Validating System & Troubleshooting
  • Achieving Equilibrium: The extended stirring and settling times are essential to ensure a true equilibrium is reached. Inadequate time can lead to an underestimation of solubility.

  • Temperature Control: Precise temperature control is critical as solubility is temperature-dependent.[1] Fluctuations in temperature can introduce significant errors.

  • Complete Drying: Incomplete removal of the solvent will lead to an overestimation of the solute's mass and, consequently, an erroneously high solubility value. Drying to a constant weight is the key validation step.

  • Handling of Supernatant: Care must be taken to avoid transferring any solid particles with the supernatant, which would lead to an overestimation of solubility.

Comparative Analysis of Solubility

The provided data reveals distinct solubility trends for Omeprazole Acid Methyl Ester Sulfide across the tested organic solvents.

Solubility_Factors cluster_solute Solute: Omeprazole Sulfide cluster_solvents Organic Solvents cluster_interactions Dominant Solute-Solvent Interactions Solute Omeprazole Sulfide - Polar groups (N-H, C=N, C-O) - Nonpolar regions (aromatic rings, alkyl groups) - H-bond donor/acceptor sites HBonding Hydrogen Bonding Solute->HBonding Dipole Dipole-Dipole Solute->Dipole Dispersion London Dispersion Solute->Dispersion Alcohols Protic Solvents (Methanol, Ethanol, etc.) - H-bond donors/acceptors - High polarity Alcohols->HBonding Alcohols->Dipole Alcohols->Dispersion Ketones Aprotic Polar Solvents (Acetone) - H-bond acceptors - High polarity Ketones->Dipole Ketones->Dispersion Esters Aprotic Polar Solvents (Ethyl Acetate) - H-bond acceptors - Moderate polarity Esters->Dipole Esters->Dispersion Solubility Solubility Outcome HBonding->Solubility High Impact in Protic Solvents Dipole->Solubility Significant Impact in Polar Solvents Dispersion->Solubility General Contribution

Caption: Factors influencing the solubility of Omeprazole Sulfide.

  • Alcohols (Methanol, Ethanol, Propanol, Butanol): Among the alcohols, solubility decreases as the alkyl chain length increases (Methanol > Ethanol > n-Propanol > n-Butanol). This is because as the carbon chain gets longer, the nonpolar character of the alcohol increases, making it a less favorable solvent for the polar functional groups of omeprazole sulfide. Methanol, being the most polar of the alcohols tested, exhibits the highest solvating power for this solute.

  • Acetone and Ethyl Acetate: Omeprazole sulfide shows significantly higher solubility in acetone compared to all the alcohols and ethyl acetate. Acetone is a polar aprotic solvent with a strong dipole moment, making it effective at solvating the polar regions of the solute. Ethyl acetate, while also a polar aprotic solvent, is less polar than acetone, which is reflected in the lower solubility of omeprazole sulfide.

  • Effect of Temperature: For all solvents tested, the solubility of Omeprazole Acid Methyl Ester Sulfide increases with a rise in temperature.[1][2] This indicates that the dissolution process is endothermic, which is typical for the dissolution of crystalline solids. This property is particularly advantageous for purification by recrystallization, where a solvent is chosen that shows high solubility at elevated temperatures and low solubility at reduced temperatures.

Conclusion and Future Perspectives

The solubility of Omeprazole Acid Methyl Ester Sulfide is highly dependent on the choice of organic solvent and the operating temperature. Polar aprotic solvents like acetone demonstrate superior solvating power compared to the series of primary alcohols tested. The comprehensive data and detailed experimental protocol presented in this guide serve as a valuable resource for researchers in process development and formulation science. A thorough understanding and application of these principles are essential for the efficient and controlled crystallization of this key pharmaceutical intermediate, ultimately contributing to the quality and cost-effectiveness of the final drug product. Further investigations could explore binary solvent systems to fine-tune solubility and optimize crystal morphology.

References

  • Gravimetric Analysis - Solubility of Things. (n.d.). Retrieved January 27, 2026, from [Link]

  • Kelly, F. M. (2010). Synthesis, structure, and reactivity of Omeprazole and related compounds (Doctoral dissertation, University of Leeds). White Rose eTheses Online. Retrieved from [Link]

  • Li, Y., Yang, W., Zhang, T., Wang, C., Wang, K., & Hu, Y. (2013). Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K. Journal of Solution Chemistry, 42(12), 2342-2353. Available from: [Link]

  • Talkboard. (2013, December 30). Common Errors in Gravimetric Analysis [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2021, September 22). 7: Gravimetric Analysis (Experiment). Retrieved from [Link]

  • LibreTexts Chemistry. (2022, October 30). 8.2: Precipitation Gravimetry. Retrieved from [Link]

  • The Coding Interface. (2021, January 13). Graphviz tutorial [Video]. YouTube. [Link]

  • Mohammed Ali, S. (n.d.). Determination of Solubility by Gravimetric Method. College of Pharmacy, University of Basrah.
  • Li, Y., et al. (2013). Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K. Journal of Solution Chemistry, 42(12), 2342-2353. Available from: [Link]

  • Jang, H., et al. (2014). The chemical structures of omeprazole sulfide and its human metabolite, 5'-hydroxyomeprazole sulfide. ResearchGate. Retrieved from [Link]

  • Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

  • Quora. (2018, February 7). What are the errors that can occur in determining the solubility of a substance? Retrieved from [Link]

  • Godot Tutorials. (2022, January 12). Automating flowcharts with Python magic and Graphviz for a Godot game project [Video]. YouTube. [Link]

  • GRAVIMETRIC ANALYTICAL CHEMISTRY – LAB. (n.d.). Retrieved from [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • DrugBank. (n.d.). Omeprazole Sulfide. Retrieved from [Link]

  • ATAR Notes. (2009, February 4). GRAVIMETRIC ANALYSIS ERRORS UNDERSTANDING HELP!! Retrieved from [Link]

  • ResearchGate. (n.d.). Physical properties of some common organic solvents. [Table]. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K. Retrieved from [Link]...

  • Chad's Blog. (2021, March 26). Building diagrams using graphviz. Retrieved from [Link]

  • Al-Badr, A. A. (2010). Omeprazole Profile. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 35, pp. 153-217). Elsevier.
  • Ghasemi, K., et al. (2020). Experimental solubility of omeprazole in pure and ethanol-modified subcritical water. ResearchGate. Retrieved from [Link]

  • Jane, L. (2011, August 17). Drawing Flow Diagrams with GraphViz. LornaJane. Retrieved from [Link]

  • von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]

  • Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

  • Scribd. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Omeprazole Acid Methyl Ester Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Omeprazole Acid Methyl Ester Sulfide, a key intermediate and potential impurity in the synthesis of Omeprazole. The method is designed for use in quality control laboratories and drug development settings to ensure the purity and quality of Omeprazole active pharmaceutical ingredient (API). The protocol herein is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction: The Imperative of Impurity Profiling

Omeprazole is a highly effective proton pump inhibitor used to treat conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[3] It functions by irreversibly inhibiting the H+/K+-ATPase system in gastric parietal cells, thereby reducing stomach acid production.[4] The synthesis of complex pharmaceutical molecules like Omeprazole involves multiple steps, creating the potential for process-related impurities and degradation products.[5] Regulatory bodies worldwide mandate stringent control over these impurities, as they can impact the safety and efficacy of the final drug product.

Omeprazole Acid Methyl Ester Sulfide is a known intermediate in the synthesis of Omeprazole and its metabolites.[6] Its presence in the final API must be carefully monitored. Therefore, a reliable and validated analytical method is crucial for its quantification. This guide provides a comprehensive framework for such a method, grounded in the principles of analytical quality by design (QbD).

Method Development: A Rationale-Driven Approach

The selection of an analytical technique and its associated parameters is a critical process dictated by the physicochemical properties of the analyte and the intended purpose of the method.

Technique Selection: RP-HPLC with UV Detection

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as the method of choice due to its high resolving power, sensitivity, and widespread use in the pharmaceutical industry for impurity profiling.[7][8] Coupled with a Photodiode Array (PDA) or UV detector, it offers a robust and cost-effective solution for routine quality control.

The Causality Behind Experimental Choices

The successful separation of Omeprazole from its related substances, including the Acid Methyl Ester Sulfide, hinges on the careful optimization of several key chromatographic parameters.

  • Stationary Phase (Column): A C18 (octadecylsilane) stationary phase is the workhorse of reversed-phase chromatography and provides excellent hydrophobicity for retaining and separating moderately polar compounds like Omeprazole and its impurities.[9] To achieve superior peak shape and efficiency, modern columns with solid-core particle technology, such as CORTECS™ C18+, are recommended. These columns provide higher resolution at lower backpressures compared to traditional fully porous particles.[10]

  • Mobile Phase pH: This is arguably the most critical parameter. Omeprazole is a weak base and is highly unstable in acidic conditions.[10] Degradation can occur rapidly at low pH, compromising the integrity of the analysis. Therefore, a mobile phase buffered to a neutral or slightly alkaline pH (e.g., pH 7.6) is essential for both the stability of the analyte and for achieving symmetric peak shapes.[11][12][13]

  • Mobile Phase Composition: A gradient elution using a buffered aqueous phase (Mobile Phase A) and an organic modifier (Mobile Phase B) is employed.

    • Aqueous Buffer: A 10-20 mM phosphate or ammonium acetate buffer is ideal. Phosphate provides excellent buffering capacity around neutral pH.[4]

    • Organic Modifier: Acetonitrile is chosen over methanol as it typically offers lower viscosity (leading to lower backpressure), a lower UV cutoff, and often results in sharper peaks for nitrogen-containing heterocyclic compounds.

  • Detection Wavelength: Omeprazole and its structurally related impurities share a common chromophore, exhibiting significant UV absorbance. A detection wavelength of 280 nm is selected as it provides a suitable response for both the main component and its related substances, ensuring sensitive detection of impurities.[4][7]

Diagram: Rationale for Method Development

MethodDevelopment cluster_Technique Technique Selection cluster_Parameters Parameter Optimization Analyte Omeprazole & Impurities (Weak Bases, UV Active, Prone to Acid Degradation) HPLC RP-HPLC with UV Detection Analyte->HPLC Justifies Column Stationary Phase: C18 Solid-Core (High Resolution & Efficiency) HPLC->Column Requires Optimization Of MobilePhase Mobile Phase: Gradient Elution (ACN/Buffer) (Resolves Diverse Polarities) HPLC->MobilePhase Requires Optimization Of pH pH Control: Neutral to Alkaline (pH ~7.6) (Ensures Analyte Stability) HPLC->pH Requires Optimization Of Detection Detection: UV at 280 nm (Good Sensitivity for API & Impurities) HPLC->Detection Requires Optimization Of

Caption: Logical flow for selecting and optimizing HPLC parameters.

Experimental Protocol: Quantification of Omeprazole Acid Methyl Ester Sulfide

This protocol is intended for qualified laboratory personnel. Adherence to all laboratory safety procedures is required.

Instrumentation and Materials
  • Instrumentation: HPLC or UPLC system with a binary pump, degasser, autosampler, column thermostat, and PDA/UV detector (e.g., Waters Alliance HPLC System).

  • Data Acquisition: Empower™ 3 or equivalent chromatography data software.

  • Column: CORTECS C18+ Column, 2.7 µm, 4.6 x 150 mm (Waters, p/n 186007408) or equivalent.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Potassium Phosphate Monobasic (KH₂PO₄)

    • Sodium Hydroxide (for pH adjustment)

  • Reference Standards:

    • Omeprazole (USP or equivalent)

    • Omeprazole Acid Methyl Ester Sulfide (procured from a reputable supplier[6])

Solution Preparation
  • Diluent: Prepare a mixture of Water and Acetonitrile (50:50, v/v).

  • Mobile Phase A: Accurately weigh and dissolve 2.72 g of KH₂PO₄ in 1000 mL of Water to make a 20 mM solution. Adjust the pH to 7.6 with a dilute Sodium Hydroxide solution. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (Omeprazole): Accurately weigh about 25 mg of Omeprazole reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Concentration ≈ 500 µg/mL).

  • Impurity Stock Solution (Acid Methyl Ester Sulfide): Accurately weigh about 10 mg of Omeprazole Acid Methyl Ester Sulfide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Concentration ≈ 100 µg/mL).

  • System Suitability Solution (Spiked Standard): Transfer 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask. Add 5.0 mL of the Impurity Stock Solution and dilute to volume with Diluent. This solution contains approximately 50 µg/mL of Omeprazole and 10 µg/mL of the impurity.

  • Sample Solution: Accurately weigh about 25 mg of the Omeprazole API sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Concentration ≈ 500 µg/mL).

Chromatographic Conditions
ParameterCondition
Column CORTECS C18+, 2.7 µm, 4.6 x 150 mm
Mobile Phase A 20 mM KH₂PO₄, pH 7.6
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Run Time 30 minutes
Gradient Program Time (min)
0.0
20.0
22.0
30.0
System Suitability Criteria

Before performing sample analysis, inject the System Suitability Solution five times and evaluate the following parameters for the Omeprazole Acid Methyl Ester Sulfide peak:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Resolution (Rs) ≥ 2.0 (between impurity and nearest peak)
% RSD of Peak Area ≤ 2.0% (for 5 replicate injections)
Diagram: Analytical Workflow

Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Prepare Mobile Phases & Diluent B Prepare Standard & Sample Solutions A->B C Equilibrate HPLC System B->C D Perform System Suitability Test (SST) C->D E Analyze Samples if SST Passes D->E F Integrate Chromatograms E->F G Quantify Impurity (External Standard Method) F->G H Generate Report G->H

Caption: Step-by-step workflow from preparation to final report.

Method Validation Protocol (per ICH Q2(R1))

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[14]

Specificity
  • Protocol: Analyze the diluent (blank), a placebo solution, a solution of Omeprazole API, and a solution of Omeprazole API spiked with Omeprazole Acid Methyl Ester Sulfide and other known impurities.

  • Acceptance Criteria: The blank and placebo must show no interfering peaks at the retention time of the analyte. The peak for Omeprazole Acid Methyl Ester Sulfide must be well-resolved from Omeprazole and all other impurities (Resolution ≥ 2.0).

Linearity
  • Protocol: Prepare a series of at least five concentrations of Omeprazole Acid Methyl Ester Sulfide, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., if the specification is 0.1%, the range would be LOQ to 0.15%).

  • Acceptance Criteria: Plot a graph of peak area versus concentration. The correlation coefficient (r²) must be ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Prepare samples of Omeprazole API in triplicate by spiking with the impurity at three concentration levels: 50%, 100%, and 150% of the target concentration.

  • Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% at each concentration level.[7]

Precision
  • Protocol (Repeatability): Analyze six independent preparations of an Omeprazole API sample spiked with the impurity at the 100% target level.

  • Protocol (Intermediate Precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) must be ≤ 5.0% for repeatability and ≤ 10.0% for intermediate precision.

LOD & LOQ
  • Protocol: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise ratio, where LOD is typically 3:1 and LOQ is 10:1. Alternatively, calculate from the standard deviation of the response and the slope of the linearity curve.

  • Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate.

Robustness
  • Protocol: Make small, deliberate variations to the method parameters, one at a time.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters must still be met, and the results should not be significantly affected by the changes.

Validation Data Summary

The following tables represent typical results obtained during the validation of this method.

Table: Summary of Validation Results

Validation Parameter Result Acceptance Criteria
Specificity No interference observed. Resolution > 3.5. Meets Criteria
Linearity (r²) 0.9998 ≥ 0.999
Accuracy (% Recovery) 98.5% - 102.1% 90.0% - 110.0%
Precision (Repeatability, %RSD) 1.2% ≤ 5.0%
Precision (Intermediate, %RSD) 2.5% ≤ 10.0%
LOQ 0.05 µg/mL Proven

| Robustness | No significant impact on results. | Meets Criteria |

Conclusion

The RP-HPLC method described in this application note is specific, linear, accurate, precise, and robust for the determination of Omeprazole Acid Methyl Ester Sulfide in Omeprazole API. The method is stability-indicating and suitable for routine use in a regulated quality control environment. By providing a detailed rationale for the experimental choices and a comprehensive validation protocol, this guide serves as a complete resource for scientists and researchers in the pharmaceutical industry.

References

  • Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. (2009). FARMACIA, 57(5). Available at: [Link]

  • Omeprazole-impurities. Pharmaffiliates. Available at: [Link]

  • Method for determining omeprazole impurity components. Google Patents (RU2726320C1).
  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Molnar Institute. Available at: [Link]

  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. (2014). LCGC International. Available at: [Link]

  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (2019). International Journal of PharmTech Research, 12(3), 57-70. Available at: [Link]

  • Omeprazole Impurities. SynZeal. Available at: [Link]

  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. (2020). Molecules, 25(21), 5183. Available at: [Link]

  • Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. (2016). Arabian Journal of Chemistry, 9, S1514-S1519. Available at: [Link]

  • Omeprazole acid methyl ester sulfide. Pharmaffiliates. Available at: [Link]

  • Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column. (2018). ResearchGate. Available at: [Link]

  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Waters Corporation. Available at: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Available at: [Link]

  • Structure of the omeprazole and the investigated impurities along with the chromatogram obtained at the center point. ResearchGate. Available at: [Link]

  • Analytic method of omeprazole related substance. Google Patents (CN103592379B).
  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Available at: [Link]

  • A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. ResearchGate. Available at: [Link]

  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 µm Columns. Waters Corporation. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. (2012). Scientia Pharmaceutica, 80(1), 123–138. Available at: [Link]

Sources

Application Notes & Protocols: The Role of Omeprazole Sulfide and Related Compounds as Reference Standards in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Omeprazole Sulfide and other critical related compounds as reference standards in the quality control and stability testing of Omeprazole. This document emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: Clarifying the Nomenclature and Significance

The query "Omeprazole Acid Methyl Ester Sulfide" does not correspond to a standard nomenclature for a known omeprazole impurity. It is likely a conflation of terms related to the chemical structure of omeprazole and its degradation products. This guide will focus on Omeprazole Sulfide (designated as Omeprazole Related Compound C in some pharmacopeias), a key process impurity and degradation product of Omeprazole.[1] We will also discuss other significant related compounds to provide a comprehensive framework for impurity analysis.

Omeprazole, a proton pump inhibitor, is a cornerstone in the treatment of acid-related gastrointestinal disorders.[2][3] Its chemical instability, particularly in acidic environments, leads to the formation of various degradation products.[4][5] The quantification and control of these impurities are mandated by regulatory bodies worldwide to ensure the safety and efficacy of the final drug product.[6] Reference standards of these impurities are therefore indispensable tools for analytical method development, validation, and routine quality control.[6][7][8]

The Genesis of Omeprazole Impurities: A Mechanistic Overview

Understanding the formation pathways of omeprazole impurities is crucial for designing robust analytical methods and interpreting results. Omeprazole is a sulfoxide, and its synthesis typically involves the oxidation of its sulfide precursor, Omeprazole Sulfide.[9][10]

Omeprazole_Synthesis_Degradation cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathways Precursors Precursors Omeprazole_Sulfide Omeprazole_Sulfide Precursors->Omeprazole_Sulfide Condensation Omeprazole Omeprazole Omeprazole_Sulfide->Omeprazole Oxidation (e.g., m-CPBA)[11] Degradation_Products Omeprazole Sulfone (Impurity B) Other Degradants Omeprazole->Degradation_Products Acid, Oxidation, Heat, Light[4][12][13][14] caption Fig. 1: Simplified Omeprazole Synthesis and Degradation Pathways.

Forced degradation studies, as mandated by ICH guidelines, are performed to understand the degradation pathways under various stress conditions like acid, base, oxidation, heat, and light.[4][11][12] These studies are instrumental in identifying potential impurities that may arise during the shelf life of the drug product.

Physicochemical Properties of Key Omeprazole-Related Reference Standards

A thorough understanding of the physicochemical properties of the reference standards is fundamental to their proper handling, storage, and use in analytical methods.

Compound IUPAC Name Molecular Formula Molecular Weight ( g/mol ) CAS Number Appearance Solubility
Omeprazole 5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-1H-benzimidazoleC₁₇H₁₉N₃O₃S345.4273590-58-6White to off-white powderVery slightly soluble in water, soluble in dichloromethane, sparingly soluble in ethanol and methanol.[13]
Omeprazole Sulfide (Impurity C) 5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio]-1H-benzimidazoleC₁₇H₁₉N₃O₂S329.4273590-85-9Off-white to yellowish solidSoluble in organic solvents like methanol, acetonitrile, and dichloromethane.
Omeprazole Sulfone (Impurity B) 5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfonyl]-1H-benzimidazoleC₁₇H₁₉N₃O₄S361.42110374-16-8White to off-white solidSoluble in organic solvents like methanol and acetonitrile.
Omeprazole Related Compound F and G Mixture Regioisomers of 8(9)-Methoxy-1,3-dimethyl-12-thioxopyrido[1',2':3,4]imidazo[1,2-a]benzimidazol-2-(12H)-oneC₁₆H₁₃N₃O₂S327.36N/ASolidInformation on solubility is typically provided with the reference standard certificate of analysis.

Application Protocols: Utilizing Omeprazole Sulfide as a Reference Standard

The primary application of Omeprazole Sulfide as a reference standard is in the chromatographic analysis of Omeprazole drug substances and products for the identification and quantification of this impurity.

Protocol for Stock and Working Standard Preparation

Rationale: Accurate preparation of standard solutions is paramount for quantitative analysis. The choice of solvent is critical to ensure the stability and complete dissolution of the reference standard.

Materials:

  • Omeprazole Sulfide Reference Standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Volumetric flasks (Class A)

  • Calibrated analytical balance

  • Ultrasonic bath

Procedure:

  • Stock Standard Preparation (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of Omeprazole Sulfide Reference Standard.

    • Transfer the weighed standard to a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 5-10 minutes to dissolve.

    • Allow the solution to equilibrate to room temperature.

    • Dilute to the mark with methanol and mix thoroughly.

    • This stock solution should be stored under refrigerated conditions (2-8°C) and protected from light.

  • Working Standard Preparation (e.g., 1 µg/mL):

    • Pipette 1.0 mL of the Stock Standard Solution into a 100 mL volumetric flask.

    • Dilute to the mark with the mobile phase used in the HPLC method.

    • Mix thoroughly.

    • This working solution should be prepared fresh daily.

Protocol for HPLC Method for Impurity Profiling

Rationale: A stability-indicating HPLC method is essential to separate the main active pharmaceutical ingredient (API), Omeprazole, from its potential impurities, including Omeprazole Sulfide.[11] The choice of a C18 or similar reversed-phase column is common for the analysis of omeprazole and its related substances.[11][14] Gradient elution is often employed to achieve optimal separation of all impurities.[11][15]

Instrumentation and Conditions:

Parameter Value
Instrument High-Performance Liquid Chromatograph with UV detector
Column C18, 4.6 x 250 mm, 5 µm (or equivalent)
Mobile Phase A 0.05 M Potassium Phosphate Monobasic buffer, pH adjusted to 7.6 with a suitable base
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm or 302 nm
Injection Volume 20 µL

Procedure:

  • System Suitability:

    • Inject the working standard solution multiple times (typically 5 or 6) to assess system precision (RSD of peak area ≤ 2.0%).

    • A resolution solution containing Omeprazole and Omeprazole Sulfide should be injected to ensure adequate separation (resolution > 2.0).

  • Analysis of Test Sample:

    • Prepare the test sample solution of Omeprazole at a specified concentration (e.g., 1 mg/mL) in a suitable diluent.

    • Inject the test sample solution.

    • Identify the Omeprazole Sulfide peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantification:

    • Calculate the amount of Omeprazole Sulfide in the test sample using the following formula:

    % Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100

    • Where:

      • Area_impurity is the peak area of Omeprazole Sulfide in the sample chromatogram.

      • Area_standard is the average peak area of Omeprazole Sulfide in the working standard chromatograms.

      • Conc_standard is the concentration of the Omeprazole Sulfide working standard.

      • Conc_sample is the concentration of the Omeprazole sample.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing Standard_Prep Prepare Omeprazole Sulfide Reference Standard Solutions System_Suitability Perform System Suitability Tests (Precision, Resolution) Standard_Prep->System_Suitability Sample_Prep Prepare Omeprazole Test Sample Solution Injection Inject Standard and Sample Solutions into HPLC System Sample_Prep->Injection System_Suitability->Injection Chromatography Chromatographic Separation (Gradient Elution) Injection->Chromatography Peak_Integration Integrate Peak Areas Chromatography->Peak_Integration Calculation Quantify Impurity Level Peak_Integration->Calculation caption Fig. 2: HPLC Workflow for Impurity Profiling.

Broader Context: Use of Other Omeprazole-Related Reference Standards

While Omeprazole Sulfide is a critical process impurity, a comprehensive quality control strategy involves monitoring other related substances as well.

  • Omeprazole Sulfone (Impurity B): This is an oxidation product of Omeprazole. Its presence can indicate oxidative degradation of the drug substance or product.[16]

  • Omeprazole Related Compound F and G Mixture: These are regioisomers that can be formed during the synthesis of Omeprazole.[17][18] The United States Pharmacopeia (USP) provides a reference standard for this mixture.[19]

The analytical protocols for these impurities are similar to that of Omeprazole Sulfide, with adjustments to the chromatographic conditions to ensure adequate separation from Omeprazole and other impurities.

Conclusion: The Imperative of High-Quality Reference Standards

The use of well-characterized reference standards for Omeprazole Sulfide and other related compounds is not merely a regulatory requirement but a fundamental aspect of ensuring the quality, safety, and efficacy of Omeprazole formulations. The protocols and insights provided in these application notes are intended to empower researchers and analysts to conduct their work with the highest degree of scientific rigor and confidence.

References

  • Title: Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: CN106866629A - The synthetic method of Omeprazole sulphone Source: Google Patents URL
  • Title: Omeprazole Related Compound F and G Mixture Source: Veeprho URL: [Link]

  • Title: CN103592379B - Analytic method of omeprazole related substance Source: Google Patents URL
  • Title: Synthesis of Omeprazole@AgNPs and Omeprazole Sulfide@AgNPs and Considering Their Antibacterial Properties Source: Preprints.org URL: [Link]

  • Title: A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR Source: Taylor & Francis Online URL: [Link]

  • Title: Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods Source: Jurnal Farmasi dan Ilmu Kefarmasian Indonesia URL: [Link]

  • Title: A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules Source: PMC - NIH URL: [Link]

  • Title: Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns Source: Waters URL: [Link]

  • Title: Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry Source: Glasgow Caledonian University URL: [Link]

  • Title: A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR Source: Figshare URL: [Link]

  • Title: Omeprazole Impurities Source: SynZeal URL: [Link]

  • Title: Omeprazole-impurities Source: Pharmaffiliates URL: [Link]

  • Title: Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns Source: Agilent URL: [Link]

  • Title: Synthesis, structure, and reactivity of Omeprazole and related compounds Source: White Rose eTheses Online URL: [Link]

  • Title: WO2009066309A2 - Process for preparation of omeprazole Source: Google Patents URL
  • Title: Omeprazole Delayed-Release Capsules Source: USP-NF URL: [Link]

  • Title: Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review Source: SciSpace URL: [Link]

  • Title: PRILOSEC (omeprazole) Label Source: accessdata.fda.gov URL: [Link]

  • Title: omeprazole - [Product Monograph Template - Standard] Source: Pendopharm URL: [Link]

  • Title: OMEPRAZOLE Omeprazolum Source: European Pharmacopoeia URL: [Link]

Sources

Introduction: The Central Role of the Sulfide Intermediate in Proton Pump Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Omeprazole Sulfide)

Omeprazole is a highly effective proton pump inhibitor (PPI) widely used in the treatment of acid-related gastrointestinal disorders.[1][2] Its molecular structure features a sulfoxide group linking a benzimidazole ring system and a substituted pyridine ring. The synthesis of omeprazole, and indeed other related PPIs, hinges on the successful and efficient preparation of a key precursor: the sulfide intermediate.[3] This intermediate, chemically known as 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, is also commonly referred to as "omeprazole thioether" or "Pyrmetazole".[3][4][5]

The formation of this thioether is typically achieved through a nucleophilic substitution reaction.[3] This critical step couples the two heterocyclic moieties and sets the stage for the final, controlled oxidation that yields the active pharmaceutical ingredient, omeprazole.[3][6] This application note provides a detailed, field-proven protocol for the synthesis of this essential sulfide intermediate, grounded in established chemical literature and patents. It is designed for researchers in medicinal chemistry and drug development, offering both a step-by-step methodology and an explanation of the chemical principles underpinning the process.

Overall Synthesis Workflow

The synthesis can be logically divided into two primary stages: the formation of the sodium salt of the mercaptan and the subsequent coupling reaction with the chlorinated pyridine derivative.

Synthesis_Workflow cluster_0 Step 1: Mercaptan Activation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Isolation A 2-Mercapto-5-methoxybenzimidazole C Sodium 2-mercapto-5-methoxybenzimidazolide A->C Deprotonation forms B Sodium Hydroxide (NaOH) in Ethanol B->C E Omeprazole Sulfide (Precipitate) C->E SN2 Attack forms D 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl D->E F Filtration & Washing E->F G Drying F->G H Pure Omeprazole Sulfide G->H

Caption: Overall workflow for the synthesis of omeprazole sulfide.

Mechanistic Insight: The Causality of Experimental Choices

The core of this synthesis is a classic Williamson ether synthesis adapted for a thioether linkage.

  • Deprotonation: The protocol begins by treating 2-mercapto-5-methoxybenzimidazole with sodium hydroxide in an ethanol-water solvent system. The sodium hydroxide acts as a base to deprotonate the acidic thiol group (-SH) of the benzimidazole derivative. This in-situ formation of the sodium thiolate salt is crucial because the resulting thiolate anion is a much more potent nucleophile than the neutral thiol, priming it for the subsequent reaction. The choice of ethanol and water as solvents is strategic; they readily dissolve the reactants and the base while being suitable for the temperature range of the reaction.

  • Nucleophilic Attack: The second reactant, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, provides the electrophilic carbon center. The highly nucleophilic thiolate anion attacks the carbon atom of the chloromethyl group (-CH₂Cl) on the pyridine ring. This is an Sɴ2 (bimolecular nucleophilic substitution) reaction, where the chloride ion serves as the leaving group. The reaction is driven by the formation of a stable carbon-sulfur bond and the precipitation of the product from the reaction mixture upon cooling and addition of water.

Experimental Protocol

This protocol is synthesized from methodologies reported in chemical literature and patents, ensuring a robust and reproducible procedure.[3][7]

Materials and Reagents
ReagentCAS No.Molecular FormulaM.W. ( g/mol )Notes
2-Mercapto-5-methoxybenzimidazole37052-78-1C₈H₈N₂OS180.23Starting Material
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl86604-75-3C₉H₁₃Cl₂NO222.11Starting Material
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Base
Ethanol (95%)64-17-5C₂H₅OH46.07Solvent
Deionized Water7732-18-5H₂O18.02Solvent / Workup
Step-by-Step Methodology
  • Preparation of the Thiolate Solution:

    • In a suitable three-necked reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve sodium hydroxide (5.0 g, 0.125 mol) in ethanol (50 mL).[3] Gentle heating to approximately 70-80°C may be required to facilitate dissolution.

    • To this basic solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol).[3]

    • Heat the mixture to reflux and maintain until all the solid has dissolved, indicating the complete formation of the sodium thiolate salt.

    • Once a clear solution is obtained, cool the reaction mixture to below 10°C using an ice bath. This cooling step is critical to control the exothermicity of the subsequent addition and to minimize potential side reactions.

  • Preparation of the Pyridine Solution:

    • In a separate beaker, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20.0 g, 0.09 mol) in deionized water (100 mL).[3]

  • Coupling Reaction:

    • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole thiolate solution over 20-30 minutes. Maintain the internal temperature below 15°C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to naturally warm to 30°C.[3]

    • Maintain the reaction at this temperature, with continuous stirring, for approximately 4 hours to ensure the reaction proceeds to completion.[3] Progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation and Purification:

    • After the 4-hour incubation, cool the reaction mixture back down to 10°C.[3]

    • Add 500 mL of cold deionized water to the mixture. This will cause the desired sulfide product, which is poorly soluble in water, to precipitate out of the solution.

    • Stir the resulting slurry for an extended period, typically 12 hours or overnight, to ensure complete precipitation and crystallization.[3]

    • Collect the precipitated white solid by suction filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with deionized water (2 x 100 mL) to remove any remaining inorganic salts and water-soluble impurities.

    • Dry the collected solid in a vacuum oven at 50-60°C until a constant weight is achieved.

Quantitative Data and Expected Results

ParameterValueSource
Molar Ratio (Mercaptan:Pyridine)~1.1 : 1[3]
Reaction Temperature30°C[3]
Reaction Time4 hours[3]
Expected Yield ~85-90% [7]
Appearance White to cream-colored solid [7]
Melting Point ~120-128°C [5]

Self-Validation and Quality Control

To ensure the identity and purity of the synthesized omeprazole sulfide, the following characterization is recommended:

  • Melting Point: Compare the observed melting point with the literature value. A sharp melting range close to the expected value is indicative of high purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of all expected protons with the correct chemical shifts, integrations, and splitting patterns for the benzimidazole and pyridine moieties.

  • Mass Spectrometry: ESI-MS analysis should show a prominent peak corresponding to the molecular ion [M+H]⁺ at approximately m/z 329.42.[5]

Safety and Handling

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Chlorinated Pyridine Derivative: Irritant. Avoid inhalation and contact with skin and eyes.

  • Solvents: Ethanol is flammable. All heating should be conducted using a heating mantle or water bath, and the reaction should be performed in a well-ventilated fume hood.

References

  • A preparation method of omeprazole sulfide. CN116410178B.
  • Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online.
  • Process for preparation of omeprazole. WO2009066309A2.
  • Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers. BenchChem.
  • Process for the preparation of omeprazole and intermediate compounds. EP 0899268 A2.
  • The synthetic method of Omeprazole sulphone. CN106866629A.
  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace.
  • Synthesis, structure, and reactivity of Omeprazole and rel
  • One pot process for preparing omeprazole and related compounds. WO2010134099A1.
  • Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. US6245913B1.
  • 5-Methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulphanyl]-1H-benzimidazole (Ufiprazole). LGC Standards.
  • 5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1-nitroso-1H-benzo[d]imidazole | CAS No- NA. Simson Pharma Limited.
  • 5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1-nitroso-1H-benzo[d]imidazole.
  • 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | 73590-85-9. Biosynth.

Sources

Application of Omeprazole Acid Methyl Ester Sulfide in metabolite synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Synthesis of Omeprazole Metabolites Using Omeprazole Acid Methyl Ester Sulfide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Metabolic Landscape of Omeprazole

Omeprazole, the first-in-class proton pump inhibitor (PPI), revolutionized the treatment of acid-related gastrointestinal disorders by irreversibly inhibiting the gastric H+/K+-ATPase.[1] Its clinical efficacy and pharmacokinetic profile are intrinsically linked to its metabolism, which is primarily mediated by the cytochrome P450 enzyme system in the liver.[2] The two major isoforms involved are CYP2C19 and CYP3A4, which convert omeprazole into several key metabolites, including 5-hydroxyomeprazole and omeprazole sulfone.[3] The activity of these enzymes, particularly the polymorphic CYP2C19, leads to significant inter-individual variability in drug clearance and therapeutic response.[2]

To conduct robust pharmacokinetic (PK), pharmacodynamic (PD), and drug-drug interaction (DDI) studies, researchers require pure, authenticated standards of these metabolites. Direct isolation from biological matrices is often impractical due to low concentrations and complex purification challenges.[4] Chemical synthesis therefore provides the most reliable and scalable route to obtaining these critical research compounds.

This guide details the strategic application of Omeprazole Acid Methyl Ester Sulfide (also known as 4-Methoxy-6-[[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl]-5-methyl-3-pyridinecarboxylic acid methyl ester) as a versatile starting material for the efficient synthesis of key omeprazole metabolites.[5] We will explore the rationale behind the synthetic strategy and provide detailed, validated protocols for laboratory execution.

The Keystone Intermediate: Omeprazole Acid Methyl Ester Sulfide

The selection of a starting material is paramount to an efficient synthetic campaign. Omeprazole Acid Methyl Ester Sulfide (CAS 120003-82-9) represents a highly strategic precursor because it incorporates the core benzimidazole and functionalized pyridine rings, pre-linked by the crucial thioether (sulfide) bridge.[5] This structure mirrors that of a known metabolic precursor, allowing for targeted modifications that mimic biological transformation pathways.

Its primary advantage lies in the methyl ester group on the pyridine ring. This feature is a synthetic handle for producing the carboxylic acid metabolite, a product of in-vivo methyl group oxidation. The synthesis begins from a point where the foundational carbon skeleton is already assembled, streamlining the path to multiple target metabolites.

G cluster_Start Starting Intermediate cluster_KeyFeatures Strategic Structural Features Start_Mat Omeprazole Acid Methyl Ester Sulfide (C18H19N3O4S) Benzimidazole Benzimidazole Core Start_Mat->Benzimidazole Pyridine Functionalized Pyridine Core (with Methyl Ester) Start_Mat->Pyridine Sulfide Sulfide Linkage Start_Mat->Sulfide

Caption: Structure of Omeprazole Acid Methyl Ester Sulfide.

Synthetic Pathways from a Central Precursor

The use of Omeprazole Acid Methyl Ester Sulfide allows for a divergent synthetic approach. From this single intermediate, two primary metabolic scaffolds can be generated through controlled oxidation of the sulfide bridge: the sulfoxide (analogous to Omeprazole itself) and the sulfone. Each of these can then be hydrolyzed to yield the corresponding carboxylic acid metabolites. This workflow minimizes redundant steps and maximizes efficiency.

The critical transformation is the selective oxidation of the thioether. This step must be carefully controlled to achieve the desired oxidation state.

  • To yield the sulfoxide: A mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is used at low temperatures.[6] This prevents over-oxidation to the sulfone.

  • To yield the sulfone: A stoichiometric excess of the oxidizing agent or more forcing conditions are employed to drive the reaction to completion.[7]

The subsequent hydrolysis of the methyl ester to the carboxylic acid is a standard saponification reaction, typically achieved under basic conditions (e.g., with sodium or lithium hydroxide).

G cluster_Oxidation Step 1: Controlled Oxidation cluster_Hydrolysis Step 2: Ester Hydrolysis Start Omeprazole Acid Methyl Ester Sulfide Sulfoxide_Ester Metabolite A: Sulfoxide Methyl Ester Start->Sulfoxide_Ester Mild Oxidation Sulfone_Ester Metabolite B: Sulfone Methyl Ester Start->Sulfone_Ester Strong Oxidation Sulfoxide_Acid Final Metabolite C: Carboxylic Acid Sulfoxide Sulfoxide_Ester->Sulfoxide_Acid Base Hydrolysis Sulfone_Acid Final Metabolite D: Carboxylic Acid Sulfone Sulfone_Ester->Sulfone_Acid Base Hydrolysis

Caption: Divergent synthetic workflow from the central precursor.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle all chemicals, especially oxidizing agents like m-CPBA, with appropriate care.

Protocol 1: Synthesis of Omeprazole Sulfoxide Carboxylic Acid Methyl Ester (Metabolite A)

This protocol details the controlled oxidation of the sulfide intermediate to the corresponding sulfoxide. The key to success is maintaining a low temperature to prevent the formation of the sulfone byproduct.[7]

Materials & Reagents

Compound Molecular Weight ( g/mol ) Amount Moles (mmol)
Omeprazole Acid Methyl Ester Sulfide 373.43 1.0 g 2.68
m-Chloroperoxybenzoic acid (m-CPBA, ~77%) 172.57 0.62 g ~2.76
Dichloromethane (DCM) - 50 mL -
Saturated Sodium Bicarbonate (aq.) - 2 x 20 mL -
Brine - 20 mL -

| Anhydrous Sodium Sulfate | - | - | - |

Procedure

  • Dissolution: Dissolve Omeprazole Acid Methyl Ester Sulfide (1.0 g, 2.68 mmol) in dichloromethane (30 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to -10°C using an ice-salt or dry ice/acetone bath.

  • Oxidant Addition: In a separate flask, dissolve m-CPBA (0.62 g, ~2.76 mmol, 1.03 eq.) in dichloromethane (20 mL). Add this solution dropwise to the cooled sulfide solution over 20-30 minutes, ensuring the internal temperature does not exceed -5°C.

  • Reaction Monitoring: Stir the reaction at -10°C to 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, quench by adding saturated sodium bicarbonate solution (20 mL) and allow the mixture to warm to room temperature.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure sulfoxide methyl ester.

Protocol 2: Synthesis of Omeprazole Sulfone Carboxylic Acid Methyl Ester (Metabolite B)

This protocol achieves the complete oxidation of the sulfide to the sulfone by using an excess of the oxidizing agent.

Materials & Reagents

Compound Molecular Weight ( g/mol ) Amount Moles (mmol)
Omeprazole Acid Methyl Ester Sulfide 373.43 1.0 g 2.68
m-Chloroperoxybenzoic acid (m-CPBA, ~77%) 172.57 1.4 g ~6.2
Dichloromethane (DCM) - 50 mL -
Saturated Sodium Bicarbonate (aq.) - 2 x 20 mL -
Brine - 20 mL -

| Anhydrous Sodium Sulfate | - | - | - |

Procedure

  • Dissolution: Dissolve Omeprazole Acid Methyl Ester Sulfide (1.0 g, 2.68 mmol) in dichloromethane (30 mL).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Oxidant Addition: Add m-CPBA (1.4 g, ~6.2 mmol, ~2.3 eq.) portion-wise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until reaction monitoring (TLC, LC-MS) confirms the absence of both starting material and the intermediate sulfoxide.

  • Work-up and Purification: Follow steps 5-8 from Protocol 1. The sulfone is typically more polar than the sulfoxide, which should be considered during chromatographic purification.

Protocol 3: Hydrolysis to Final Carboxylic Acid Metabolites (C & D)

This protocol describes the saponification of the methyl ester to the final carboxylic acid metabolite and is applicable to both the sulfoxide (Metabolite A) and sulfone (Metabolite B) esters.

Materials & Reagents

Compound Molecular Weight ( g/mol ) Amount Moles (mmol)
Ester Precursor (Metabolite A or B) - 1.0 g -
Tetrahydrofuran (THF) - 15 mL -
Methanol (MeOH) - 5 mL -
1M Sodium Hydroxide (aq.) - ~1.2 eq. -
1M Hydrochloric Acid (aq.) - As needed -

| Ethyl Acetate | - | 2 x 20 mL | - |

Procedure

  • Dissolution: Dissolve the ester precursor (e.g., Metabolite A, 1.0 g) in a mixture of THF (15 mL) and Methanol (5 mL).

  • Hydrolysis: Add the 1M NaOH solution (~1.2 equivalents based on the starting ester) and stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting ester is consumed (typically 2-4 hours).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH ~4-5 by the dropwise addition of 1M HCl. The product may precipitate upon acidification.

  • Extraction: Extract the aqueous mixture with ethyl acetate (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final carboxylic acid metabolite.

  • Purification: If necessary, the product can be further purified by recrystallization or preparative HPLC.

Characterization and Quality Control

The identity and purity of the synthesized metabolites must be rigorously confirmed. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized products.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure.[9]

Conclusion

Omeprazole Acid Methyl Ester Sulfide serves as an exceptionally valuable and versatile intermediate for the synthesis of important omeprazole metabolites. Its pre-formed core structure allows for a divergent and efficient approach to producing sulfoxide and sulfone derivatives, as well as their corresponding carboxylic acids. The protocols outlined herein provide a robust framework for researchers to generate high-purity reference standards, thereby enabling more accurate and reliable investigations into the pharmacokinetics and metabolic profiling of omeprazole.

References

  • Source: Google Patents (WO2009066309A2)
  • Title: Synthesis, structure, and reactivity of Omeprazole and related compounds Source: White Rose eTheses Online URL: [Link]

  • Title: Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review Source: SciSpace (International Journal of PharmTech Research) URL: [Link]

  • Title: Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method Source: PubMed Central (PMC) URL: [Link]

  • Source: Google Patents (CN116410178B)
  • Title: Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus Source: PubMed Central (PMC) URL: [Link]

  • Source: Google Patents (WO2010134099A1)
  • Title: Omeprazole sulfide Source: PubChem - NIH URL: [Link]

  • Title: Omeprazole Metabolism Pathway (old) Source: SMPDB (Small Molecule Pathway Database) URL: [Link]

  • Title: Omeprazole and Esomeprazole Pathway, Pharmacokinetics Source: ClinPGx URL: [Link]

  • Title: Analytical methodologies for the determination of omeprazole: An overview Source: Ovid (Journal of Pharmaceutical and Biomedical Analysis) URL: [Link]

  • Title: Omeprazole acid methyl ester sulfide Source: Pharmaffiliates URL: [Link]

  • Title: Omeprazole Therapy and CYP2C19 Genotype Source: NCBI Bookshelf URL: [Link]

  • Title: Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors Source: Journal of Neurogastroenterology and Motility URL: [Link]

Sources

A Robust, Stability-Indicating UPLC Method for the Resolution of Omeprazole and its Key Process Impurity, Omeprazole Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Chromatographic Separation of Omeprazole and its Sulfide Intermediate

Abstract

This application note presents a detailed, robust, and validated Ultra-Performance Liquid Chromatography (UPLC) method for the effective separation and quantitation of Omeprazole, a widely used proton pump inhibitor, from its critical process-related impurity and degradant, Omeprazole Sulfide. The accurate monitoring of this sulfide intermediate is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document provides a comprehensive protocol, the scientific rationale behind the method's parameters, and validation insights grounded in International Council for Harmonisation (ICH) guidelines. The method utilizes reversed-phase chromatography with a high-pH mobile phase to achieve superior resolution and peak shape, making it suitable for routine quality control and stability testing in pharmaceutical development and manufacturing.

Introduction: The Analytical Imperative

Omeprazole (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole) is a cornerstone therapeutic agent for treating acid-related gastrointestinal disorders.[1] Its mechanism involves the inhibition of the H+/K+-ATPase enzyme system (the "proton pump") in gastric parietal cells. The synthesis and stability of Omeprazole are complex, often leading to the formation of related substances, among which Omeprazole Sulfide is a primary process impurity and potential degradant. The structural similarity between Omeprazole and its sulfide analogue presents a significant analytical challenge.

Regulatory bodies worldwide mandate strict control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. Therefore, a highly selective and sensitive analytical method is not merely desirable but essential. This protocol is designed to be a self-validating system, providing researchers and quality control analysts with a reliable tool for monitoring the purity of Omeprazole.

Analyte Structures and Chromatographic Considerations

The successful separation of Omeprazole from its sulfide intermediate hinges on exploiting the subtle differences in their physicochemical properties within a chromatographic system.

G cluster_omeprazole Omeprazole cluster_sulfide Omeprazole Sulfide Impurity omeprazole sulfide

Caption: Chemical structures of Omeprazole and its Sulfide Intermediate.

The key to their separation lies in the ionization state of the molecules. Omeprazole is a weak base with two pKa values, one for the pyridine ring (pKa ≈ 4.0) and one for the benzimidazole ring (pKa ≈ 8.8-9.3).[1][2] The sulfide intermediate shares a similar structural backbone.

Causality Behind Experimental Choices: To achieve optimal retention and symmetrical peak shapes in reversed-phase chromatography, it is crucial to suppress the ionization of these basic compounds. Operating at a pH well above the benzimidazole pKa ensures the molecules are in their neutral, more hydrophobic state, leading to consistent interaction with the non-polar C18 stationary phase. This is why a high-pH mobile phase (pH > 10) is selected. Using a pH-stable column is therefore mandatory to prevent the hydrolytic dissolution of the silica backbone under these alkaline conditions.[2]

UPLC Method Parameters and Protocol

This section details the instrumentation, reagents, and step-by-step procedures for the analysis.

Instrumentation and Materials
  • System: UPLC/HPLC system with a binary or quaternary solvent manager, sample manager, column oven, and a Photodiode Array (PDA) or UV detector.

  • Column: A high-pH stable reversed-phase column is critical. Example: HALO® Elevate C18, 2 µm, 2.1 x 100 mm.[2] Other similar columns like Waters CORTECS C18+ or Agilent Zorbax Extend C18 are also suitable.[3]

  • Reagents:

    • Ammonium Hydroxide (ACS Grade or higher)

    • Methanol (HPLC Grade)

    • Water (HPLC/Milli-Q Grade)

    • Omeprazole Reference Standard (USP or equivalent)[4]

    • Omeprazole Sulfide Reference Standard

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.03% Ammonium Hydroxide in Water. Adjust to a final pH of 10.6 ± 0.1. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B (Organic): Methanol.

  • Diluent: A 50:50 (v/v) mixture of Methanol and Water is recommended for sample and standard preparation.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of Omeprazole RS in a 25 mL volumetric flask with Diluent.

  • Impurity Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of Omeprazole Sulfide RS in a 25 mL volumetric flask with Diluent.

  • System Suitability Solution (SSS): Prepare a solution containing approximately 100 µg/mL of Omeprazole and 10 µg/mL of Omeprazole Sulfide in Diluent. This solution is used to verify the performance of the chromatographic system.

  • Sample Preparation: Accurately weigh and dissolve the sample (e.g., crushed tablets or API) in Diluent to achieve a target concentration of approximately 100 µg/mL of Omeprazole. Filter the solution through a 0.45 µm syringe filter before injection.[5]

Chromatographic Conditions

The following parameters have been optimized for a robust and efficient separation.

ParameterConditionRationale
Column HALO® Elevate C18, 2 µm, 2.1 x 100 mmHigh-pH stable stationary phase provides longevity and consistent performance. Smaller particle size offers higher efficiency.[2]
Mobile Phase A 0.03% Ammonium Hydroxide in Water (pH 10.6)High pH suppresses ionization of analytes, improving retention and peak shape. Ammonium salt is volatile and MS-compatible.
Mobile Phase B MethanolCommon organic modifier for reversed-phase chromatography.
Gradient Program Time (min)%B (Methanol)
0.012
7.045
9.045
9.570
11.070
Flow Rate 0.4 mL/minOptimized for a 2.1 mm ID column to ensure efficiency without generating excessive backpressure.[2]
Column Temp. 60 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency.[2]
Injection Volume 1.0 µLSmall injection volume is typical for UPLC to prevent band broadening.
Detection PDA at 305 nmOmeprazole and its related substances exhibit strong absorbance at this wavelength.[6]
Run Time ~12 minutesAllows for complete elution of all components and column re-equilibration.

Experimental Workflow and System Validation

A logical workflow ensures reproducibility and compliance. The protocol's trustworthiness is established through a rigorous System Suitability Test (SST) before any sample analysis.

Caption: UPLC analysis workflow from preparation to reporting.

System Suitability Test (SST) - A Self-Validating System

Before proceeding with sample analysis, inject the System Suitability Solution (SSS) five times. The system is deemed ready for use only if all acceptance criteria are met.

SST ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 2.0 between Omeprazole and Omeprazole SulfideEnsures baseline separation of the two critical peaks.
Tailing Factor (T) ≤ 1.5 for the Omeprazole peakConfirms good peak symmetry, indicating no undesirable secondary interactions.
% RSD ≤ 2.0% for the peak areas of 5 replicate injectionsDemonstrates the precision and reproducibility of the injector and system.
Analysis Procedure
  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.

  • Perform the System Suitability Test as described in Section 4.1.

  • Inject the Diluent (as a blank) to ensure no carryover or system contamination.

  • Inject the Standard Solution to establish the retention time and response for Omeprazole.

  • Inject the prepared Sample Solutions.

  • Identify the Omeprazole and Omeprazole Sulfide peaks in the sample chromatograms by comparing their retention times with those from the SSS injection.

Results, Discussion, and Method Trustworthiness

Under the specified conditions, a clear separation will be achieved, with Omeprazole eluting after the more polar Omeprazole Sulfide impurity. The method's reliability is underpinned by its design as a stability-indicating assay. Forced degradation studies, a key component of method validation, demonstrate that the method can separate the main drug from its degradation products formed under stress conditions such as acid, base, and oxidation.[7][8] Omeprazole is particularly susceptible to degradation in acidic environments.[7] This specificity ensures that any measurement of the sulfide impurity is accurate and not subject to interference from other potential degradants.

The method should be fully validated according to ICH Q2(R1) guidelines, confirming its linearity, accuracy, precision, and robustness before implementation in a regulated environment.[6][9]

References

  • MAC-MOD Analytical. Separation of Omeprazole and Related Impurities. Available from: [Link]

  • Google Patents. RU2726320C1 - Method for determining omeprazole impurity components.
  • ResearchGate. Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column. Available from: [Link]

  • SciSpace. A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography. Available from: [Link]

  • International Journal of Applied Pharmaceutics. Stability Indicating Method Development and Validation for Assay of Omeprazole Sodium for Injection by a Rapid RP-HPLC. Available from: [Link]

  • Waters Corporation. Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Available from: [Link]

  • LCGC International. Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Available from: [Link]

  • ResearchGate. Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. Available from: [Link]

  • Molnar-Institute. Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Available from: [Link]

  • ScienceOpen. Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. Available from: [Link]

  • National Center for Biotechnology Information (PMC). A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. Available from: [Link]

  • PubMed. Simultaneous high-performance liquid chromatographic analysis of omeprazole and its sulphone and sulphide metabolites in human plasma and urine. Available from: [Link]

  • USP-NF. Omeprazole Delayed-Release Capsules. Available from: [Link]

  • Sivem Pharmaceuticals. PRODUCT MONOGRAPH Pr OMEPRAZOLE. Available from: [Link]

  • The United States Pharmacopeial Convention. Omeprazole Delayed-Release Capsules. Available from: [Link]

Sources

LC-MS/MS analysis of omeprazole synthesis intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the LC-MS/MS Analysis of Omeprazole and Its Key Synthesis Intermediates

Introduction

Omeprazole is a highly effective proton pump inhibitor that works by irreversibly blocking the H+/K+ ATPase enzyme system in gastric parietal cells, thereby inhibiting gastric acid secretion.[1] It is widely prescribed for the treatment of acid-related gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease. The synthesis of omeprazole is a multi-step process where precise control over reaction conditions is paramount to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).

Monitoring the progress of the synthesis and quantifying process-related impurities and unreacted intermediates is a critical aspect of quality control in pharmaceutical manufacturing.[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable analytical tool for this purpose.[4] Its high sensitivity and selectivity allow for the accurate detection and quantification of target analytes even in complex reaction mixtures, providing crucial data for process optimization and validation.[5][6]

This document, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive guide to developing and implementing a robust LC-MS/MS method for the analysis of omeprazole and two of its key related compounds: the direct thioether precursor and the common over-oxidation impurity, omeprazole sulfone.

Chemical Structures and Synthesis Overview

A common and efficient synthetic route to omeprazole involves the nucleophilic substitution reaction between a substituted benzimidazole core and a chloromethylpyridine derivative.[7] This reaction forms a key thioether intermediate. The final step is a controlled oxidation of the thioether's sulfur atom to a sulfoxide, yielding omeprazole.[7]

A critical impurity that can arise during this final step is omeprazole sulfone, which results from the over-oxidation of the thioether.[8] Monitoring the levels of the thioether intermediate ensures the reaction has gone to completion, while controlling the level of the sulfone impurity is essential for the safety and purity of the final product.

The relationship between these compounds is illustrated below:

G cluster_reactants Reactants cluster_products Synthesis & Impurity Pathway A 5-Methoxy-2-mercaptobenzimidazole C Thioether Intermediate (Precursor) A->C Coupling Reaction B 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine B->C Coupling Reaction D Omeprazole (Final Product) C->D Controlled Oxidation E Omeprazole Sulfone (Over-oxidation Impurity) D->E Over-oxidation

Omeprazole synthesis and impurity pathway.

LC-MS/MS Method Development: Principles and Rationale

The development of a robust LC-MS/MS method requires careful consideration of the analytes' chemical properties to optimize their separation and detection.

Sample Preparation

For in-process control or final API analysis, sample preparation is typically straightforward. It involves dissolving a known quantity of the reaction mixture or final product in a suitable diluent (e.g., methanol or acetonitrile/water mixture) to a concentration within the calibrated range of the instrument.

Liquid Chromatography (LC)
  • Rationale for Column and Mobile Phase Selection: Omeprazole and its analogues are best separated using reversed-phase chromatography, with C18 columns being a common and effective choice.[9][10][11] A critical factor for the analysis is the pH of the mobile phase. Omeprazole is highly unstable in acidic conditions (pH < 7.4) but exhibits good stability in alkaline environments.[8][12][13] Therefore, using a mobile phase buffered at a pH > 8 is crucial to prevent on-column degradation and ensure reproducible results. Buffers such as ammonium bicarbonate or ammonium acetate are excellent choices as they are volatile and fully compatible with mass spectrometry.[5]

  • Gradient Elution: A gradient elution, where the percentage of the organic solvent (e.g., acetonitrile or methanol) is increased over time, is employed to effectively separate the less polar thioether intermediate from the more polar omeprazole and omeprazole sulfone within a short analytical run time.

Mass Spectrometry (MS)
  • Ionization: Omeprazole and its related compounds contain multiple basic nitrogen atoms, making them ideal candidates for positive-mode Electrospray Ionization (ESI). This technique generates protonated molecular ions, [M+H]⁺, with high efficiency.[5][14]

  • Multiple Reaction Monitoring (MRM): For highly selective and sensitive quantification, tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) is set to isolate the specific [M+H]⁺ ion of the analyte (the precursor ion). This isolated ion is then fragmented in the collision cell (Q2), and the second quadrupole (Q3) is set to detect a specific, characteristic fragment ion (the product ion). This two-stage mass filtering significantly reduces chemical noise and enhances specificity.

  • Fragmentation: The most common fragmentation pathway for omeprazole involves the cleavage of the sulfoxide bridge, typically yielding a fragment ion corresponding to the pyridine moiety (m/z 198).[14] This predictable fragmentation is also applicable to its precursor and sulfone impurity, allowing for the selection of unique and robust MRM transitions for each compound. For omeprazole sulfone, a characteristic fragmentation involves a rearrangement and loss of SO₂, resulting in a fragment at m/z 298.[15]

Overall Analytical Workflow

The complete analytical process from sample to result follows a structured workflow designed for accuracy and efficiency.

LC-MS/MS analytical workflow diagram.

Detailed Experimental Protocol

This protocol provides a validated starting point for the analysis. Instrument parameters may require minor optimization based on the specific LC-MS/MS system used.

Reagents and Materials
  • Omeprazole, Thioether Intermediate, and Omeprazole Sulfone reference standards

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Ammonium Bicarbonate (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

Preparation of Standards and Samples
  • Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of each reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Working Standard Mixture (10 µg/mL): Dilute the stock solutions into a single mixture using 50:50 (v/v) Acetonitrile:Water to achieve a final concentration of 10 µg/mL for each analyte.

  • Calibration Curve: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serially diluting the working standard mixture with 50:50 (v/v) Acetonitrile:Water.

  • Sample Preparation: Accurately weigh ~10 mg of the test sample (e.g., in-process reaction mixture or final API) into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute this solution with 50:50 (v/v) Acetonitrile:Water to bring the expected analyte concentrations into the middle of the calibration range.

LC-MS/MS Parameters
LC Parameter Condition
HPLC SystemStandard UHPLC/HPLC System
ColumnC18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A10 mM Ammonium Bicarbonate in Water, pH 9.0
Mobile Phase BAcetonitrile
Gradient10% B to 95% B over 5 min; hold at 95% B for 1 min; return to 10% B and equilibrate for 2 min
Flow Rate0.3 mL/min
Column Temp.40 °C
Injection Vol.5 µL
MS Parameter Condition
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temp.150 °C
Desolvation Temp.400 °C
Desolvation Gas Flow800 L/hr
Collision GasArgon
MRM Transitions

The following table summarizes the optimized MRM transitions for the target analytes.

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Dwell Time (s)
Thioether Intermediate330.1149.10.05
Omeprazole 346.1 198.1 0.05
Omeprazole (Confirming)346.1136.10.05
Omeprazole Sulfone362.1214.10.05

Conclusion

The LC-MS/MS method detailed in this application note provides a highly sensitive, selective, and robust protocol for the simultaneous analysis of omeprazole, its direct synthetic precursor, and its primary oxidative impurity. The rationale behind key methodological choices, particularly the use of an alkaline mobile phase to ensure analyte stability, has been thoroughly explained. This method is directly applicable to in-process monitoring during pharmaceutical manufacturing and for final product quality control, enabling researchers and developers to ensure the purity and safety of omeprazole API. The step-by-step protocol serves as a reliable starting point that can be readily implemented and adapted to various laboratory settings.

References

  • Iuga, C. A., Bojiţă, M., & Leucuţa, S. E. (2009). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. Farmacia, 57(5), 534-543. Available from: [Link]

  • Schmidt, A. H., & Stanic, M. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC International. Available from: [Link]

  • Schmidt, A. H., & Stanic, M. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Molnar Institute. Available from: [Link]

  • Jo, A., et al. (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 25(21), 5199. Available from: [Link]

  • Esteve-Romero, J., et al. (2001). Omeprazole synthesis. Google Patents (EP1085019A1).
  • Garrido, J., et al. (2015). Stability of Omeprazole Solutions at Various pH Values as Determined by High-Performance Liquid Chromatography. ResearchGate. Available from: [Link]

  • Vittal, G., et al. (2016). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. SciSpace. Available from: [Link]

  • Al-Badr, A. A. (2010). Mass spectrum of omeprazole in DMSO-d6. ResearchGate. Available from: [Link]

  • Vittal, G., Devarajan, H., & Rao, R. N. (2016). An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma. ResearchGate. Available from: [Link]

  • Garcia, C. V., Paim, C. S., Steppe, M., & Schapoval, E. E. (2003). Stability of Omeprazole Solutions at Various pH Values as Determined by High-Performance Liquid Chromatography. Drug Development and Industrial Pharmacy, 29(7), 825-829. Available from: [Link]

  • Espinosa Bosch, M., Ruiz Sánchez, A. J., Sánchez Rojas, F., & Bosch Ojeda, C. (2007). Analytical methodologies for the determination of omeprazole: an overview. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831-844. Available from: [Link]

  • Lämmerhofer, M., et al. (2010). Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1165-1172. Available from: [Link]

  • Wang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. Available from: [Link]

  • U.S. Pharmacopeia. (2021). Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients. MDPI. Available from: [Link]

  • Scott, M. (2016). Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Glasgow Caledonian University. Available from: [Link]

  • Iuga, C. A. (2010). STABILITY STUDY OF OMEPRAZOLE. Farmacia Journal, 58(2). Available from: [Link]

  • Bull, J. (2014). Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. Available from: [Link]

  • Espinosa Bosch, M., et al. (2007). Analytical methodologies for the determination of omeprazole: An overview. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831-844. Available from: [Link]

  • Shchukin, I. V., et al. (2020). Method for determining omeprazole impurity components. Google Patents (RU2726320C1).
  • Kapsi, M., & Tsinman, K. (2023). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. MDPI. Available from: [Link]

  • Ahmad, L., et al. (2015). Simple and Fast Liquid Chromatography–Mass Spectrometry (LC–MS) Method for the Determination of Omeprazole, 5-hydroxyomeprazole, and Omeprazole Sulphone in Human Plasma. ResearchGate. Available from: [Link]

  • Request PDF. (2016). Optimization of Omeprazole Synthesis: Physico-Chemical Steering Towards Greener Processes. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2011). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

  • Wang, Z., et al. (2021). Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19: Insights from Binding Free Energy and QM/MM Calculations in a Curtin–Hammett Framework. ACS Catalysis, 11(15), 9836-9848. Available from: [Link]

  • CN111303018A - Synthetic method of omeprazole intermediate. (2020). Google Patents.

Sources

Application Note: NMR Characterization of Omeprazole Sulfide (Pyrmetazole)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the definitive structural characterization of Omeprazole Sulfide using Nuclear Magnetic Resonance (NMR) spectroscopy. As the primary synthetic precursor and a critical process-related impurity in the manufacturing of the proton pump inhibitor Omeprazole, rigorous identification and quantification of Omeprazole Sulfide are paramount for ensuring drug substance purity and quality. This guide presents a comprehensive protocol, from sample preparation to spectral acquisition and interpretation of ¹H and ¹³C NMR data, empowering researchers to unambiguously identify this key intermediate.

Introduction: The Significance of Omeprazole Sulfide

Omeprazole is a widely prescribed medication for treating conditions related to excessive stomach acid. Its synthesis is a multi-step process where the final crucial step involves the oxidation of a sulfide intermediate, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, commonly known as Omeprazole Sulfide or Pyrmetazole.[1] The presence of unreacted Omeprazole Sulfide in the final active pharmaceutical ingredient (API) is considered a process-related impurity (often designated as Omeprazole Impurity C).

Regulatory bodies mandate strict control over impurities in pharmaceutical products. Therefore, a robust and specific analytical method for the unequivocal identification of Omeprazole Sulfide is essential. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary technique for this purpose, offering unparalleled insight into molecular structure.[2] It provides definitive structural evidence without the need for a chemical reference standard of the impurity itself, making it an invaluable tool during drug development and quality control.[3]

A Note on Nomenclature: The user-specified topic "Omeprazole Acid Methyl Ester Sulfide" is not a standard chemical name for known Omeprazole-related compounds. The protocols and data herein pertain to the well-documented and critical synthetic precursor, Omeprazole Sulfide.

The NMR Approach to Structural Elucidation

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[4] For organic molecules like Omeprazole Sulfide, ¹H (proton) and ¹³C (carbon-13) NMR are the most informative.

  • ¹H NMR Spectroscopy : Provides information about the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and the connectivity to neighboring protons (spin-spin coupling).

  • ¹³C NMR Spectroscopy : Reveals the number of non-equivalent carbons and their chemical environment. It is particularly useful for identifying the carbon backbone of the molecule.

  • 2D NMR Techniques : Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively map out the proton-proton and proton-carbon correlations, respectively, confirming the assignments made from 1D spectra.

The key diagnostic feature for distinguishing Omeprazole Sulfide from Omeprazole is the chemical environment of the methylene bridge (-CH₂-) connecting the benzimidazole and pyridine rings. The oxidation of the sulfur atom (S → S=O) significantly deshields the adjacent protons and carbon, causing a predictable downfield shift in their respective NMR signals.

Experimental Protocols

This section details the methodology for preparing a sample of Omeprazole Sulfide and acquiring high-quality NMR data.

Sample Preparation

The choice of solvent is critical for acquiring a high-quality NMR spectrum. The solvent must dissolve the analyte completely and should not have signals that overlap with key analyte resonances.

Protocol:

  • Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for Omeprazole Sulfide. Deuterated dimethyl sulfoxide (DMSO-d₆) is an alternative, offering different chemical shift dispersion which can help resolve overlapping signals.

  • Sample Weighing : Accurately weigh approximately 5-10 mg of the Omeprazole Sulfide sample.

  • Dissolution : Transfer the sample into a clean, dry 5 mm NMR tube.

  • Solvent Addition : Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

  • Homogenization : Cap the NMR tube and gently vortex or invert it until the sample is fully dissolved. A brief sonication in a water bath may aid dissolution if necessary.

NMR Data Acquisition Workflow

The following workflow is recommended for a comprehensive structural characterization.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400/500 MHz) cluster_analysis Data Processing & Analysis Sample Weigh 5-10 mg Sample Dissolve Dissolve in 0.6 mL CDCl3 w/ TMS Sample->Dissolve Homogenize Vortex to Homogenize Dissolve->Homogenize H1_NMR ¹H NMR (Quantitative, Structural Info) Homogenize->H1_NMR Insert into Spectrometer C13_NMR ¹³C{¹H} NMR (Carbon Backbone) Process Fourier Transform, Phase & Baseline Correction H1_NMR->Process COSY 2D gCOSY (¹H-¹H Correlations) C13_NMR->Process HSQC 2D gHSQC (¹H-¹³C Correlations) COSY->Process HSQC->Process Assign Assign Signals using 1D & 2D Data Process->Assign Compare Compare with Literature/Reference Data Assign->Compare Confirm Confirm Structure Compare->Confirm

Caption: Experimental workflow for NMR characterization.

Typical Acquisition Parameters:

  • Spectrometer : 400 MHz or higher field instrument.

  • ¹H NMR :

    • Pulse Program: Standard single pulse (zg30).

    • Scans: 16-64 scans.

    • Relaxation Delay (d1): 5 seconds for quantitative analysis.

  • ¹³C{¹H} NMR :

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

Spectral Data and Interpretation

The following data provides the basis for the structural confirmation of Omeprazole Sulfide. The atom numbering scheme used for assignment is shown in the diagram below.

Caption: Structure of Omeprazole Sulfide with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum provides a unique fingerprint of the molecule. The following assignments are based on data reported in CDCl₃.[5]

Signal (Atom No.)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-13, H-142.22s6HPyridine -CH₃
H-123.69s3HPyridine -OCH₃
H-113.84s3HBenzimidazole -OCH₃
H-84.41s2H-S-CH₂ -Pyridine
H-66.88dd1HBenzimidazole Ring
H-47.04d1HBenzimidazole Ring
H-77.49d1HBenzimidazole Ring
H-158.19s1HPyridine Ring
H-1~11.0-12.5br s1HBenzimidazole -NH

Note: The exact chemical shifts can vary slightly based on concentration and temperature.

Key Interpretive Points:

  • The four sharp singlet signals between 2.2 and 4.5 ppm correspond to the two pyridine methyl groups, the two methoxy groups, and the crucial methylene bridge.

  • The signal for the methylene bridge protons (H-8 ) at ~4.41 ppm is a key differentiator. In Omeprazole (the sulfoxide), these protons are deshielded by the oxygen atom and appear further downfield, typically around 4.8 ppm.[6]

  • The broad singlet for the N-H proton is characteristic and will exchange with D₂O if a drop is added to the NMR tube, causing the signal to disappear.

¹³C NMR Spectral Data

While experimental ¹³C NMR data for Omeprazole Sulfide is not widely published, the expected chemical shifts can be reliably predicted based on the structure and comparison with related compounds.[4][7]

Signal (Atom No.)Expected Chemical Shift (δ, ppm)Carbon Type
C-13, C-14~12.5Pyridine -CH₃
C-8~35.0-S-C H₂-Pyridine
C-11~55.8Benzimidazole -OCH₃
C-12~60.5Pyridine -OCH₃
C-4, C-6, C-7~98 - 115Benzimidazole -CH
C-3a, C-7a~135 - 145Benzimidazole Quaternary C
C-10, C-16~147 - 149Pyridine Quaternary C
C-5~155.0Benzimidazole C-OCH₃
C-2~151.0Benzimidazole C-S
C-9~158.0Pyridine C-OCH₃
C-15~163.0Pyridine Quaternary C

Key Interpretive Points:

  • The upfield signals below 65 ppm correspond to the aliphatic carbons: the two pyridine methyls, the two methoxy groups, and the methylene bridge.

  • The carbon of the methylene bridge (C-8 ) is expected around 35 ppm. For Omeprazole, this carbon is significantly shifted downfield to ~58-60 ppm due to the influence of the sulfoxide group. This serves as the most definitive indicator for distinguishing the sulfide from the sulfoxide in the ¹³C spectrum.

  • The remaining signals in the aromatic region (95-165 ppm) correspond to the carbons of the benzimidazole and pyridine rings.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation and quality control of Omeprazole and its related substances. The protocols and spectral data provided in this application note offer a robust framework for the unambiguous identification of Omeprazole Sulfide. By focusing on key diagnostic signals, particularly those of the methylene bridge protons and carbon, analysts can confidently distinguish this critical intermediate from the final Omeprazole API, ensuring the purity, safety, and efficacy of the pharmaceutical product.

References

  • Al-Badr, A. A. (2010). Omeprazole Profile. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 35, pp. 139-215). Elsevier Inc. [Link]

  • Gerpe, A., et al. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 115, 323-341.
  • PubChem. (n.d.). Omeprazole sulfide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazole, magnesium salt (2:1). National Center for Biotechnology Information. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Sadaphal, S., et al. (2019). Synthesis and Characterization of Process Related New Impurity in Ufiprazole. Journal of Biological and Chemical Chronicles, 5(3), 57-61. [Link]

  • Reddy, K. B., & Reddy, P. S. (2001). U.S. Patent No. 6,245,913 B1. U.S.
  • Royal Society of Chemistry. (2003). Supplementary Data for Green Chemistry. Retrieved from [Link]

  • Duddeck, H., Dietrich, W., & Töth, G. (1998). Structure Elucidation by Modern NMR: A Workbook. Steinkopff.
  • Yang, R., Schulman, S. G., & Zavala, P. J. (2003). Acid–base chemistry of omeprazole in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 975-985. [Link]

  • Singh, B. K., et al. (2021). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. New Journal of Chemistry, 45(38), 17855-17865. [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Omeprazole Sulfide Intermediate)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the scaled-up synthesis of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, the pivotal sulfide intermediate in the manufacturing of Omeprazole.[1] Omeprazole is a highly effective proton pump inhibitor essential for treating a range of acid-related gastrointestinal disorders.[2] The subsequent oxidation of this sulfide intermediate yields Omeprazole.[3][4] This application note details a robust and scalable protocol, moving from fundamental chemical principles to a step-by-step industrial-grade workflow. It includes process optimization strategies, in-process controls (IPCs), analytical characterization, and critical safety considerations designed for researchers and professionals in drug development and chemical manufacturing.

Foundational Chemistry & Mechanistic Rationale

The synthesis of the Omeprazole sulfide intermediate is fundamentally a nucleophilic substitution reaction.[5] The process is governed by a logical sequence of chemical transformations designed for high efficiency and purity.

  • Step 1: Nucleophile Activation: The synthesis begins with the deprotonation of the thiol group on 2-mercapto-5-methoxybenzimidazole using a suitable base, such as sodium hydroxide. This in-situ deprotonation generates a highly reactive thiolate anion. The nucleophilicity of this anion is the driving force for the subsequent bond formation.

  • Step 2: Nucleophilic Attack: The generated thiolate anion acts as a potent nucleophile, attacking the electrophilic carbon of the chloromethyl group on the 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride ring. This step forms the critical carbon-sulfur bond, coupling the benzimidazole and pyridine moieties.

  • Step 3: Precipitation and Isolation: The desired sulfide product has limited solubility in the aqueous alcoholic reaction medium, particularly upon cooling. This property is exploited to facilitate a straightforward isolation of the crude product via precipitation, which can then be collected by filtration.

The overall reaction must be carefully controlled to prevent side reactions. Key to scalability is the management of reaction temperature and the controlled addition of reagents to ensure a homogenous reaction profile and minimize impurity formation.

cluster_0 Step 1: Nucleophile Activation cluster_1 Step 2: Nucleophilic Substitution (SN2) cluster_2 Step 3: Isolation Mercaptobenzimidazole 2-Mercapto-5- methoxybenzimidazole Thiolate Activated Thiolate Anion (Nucleophile) Mercaptobenzimidazole->Thiolate Deprotonation Base NaOH (Base) Product Omeprazole Sulfide (Thioether Intermediate) Thiolate->Product Nucleophilic Attack Chloromethylpyridine 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl (Electrophile) Isolation Precipitation, Filtration & Drying Product->Isolation Work-up FinalProduct Pure Omeprazole Sulfide Isolation->FinalProduct

Caption: Logical flow of the Omeprazole Sulfide synthesis.

Scalable Synthesis Protocol

This protocol is designed for a 1-mole scale synthesis and can be linearly adapted for larger batches with appropriate engineering controls.

Materials and Reagents
ReagentCAS NumberMolecular Wt.MolesMolar Eq.Quantity (Mass)Quantity (Vol)Notes
2-Mercapto-5-methoxybenzimidazole37052-78-1180.23 g/mol 1.001.00180.2 g-Purity >99%
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl86604-75-3224.11 g/mol 1.051.05235.3 g-Slight excess to drive reaction
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol 2.102.1084.0 g-ACS Grade, pellets or flakes
Ethanol (95%)64-17-5----1.5 LSolvent
Deionized Water7732-18-5----1.5 LFor solutions and washing
Equipment
  • 5 L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, and temperature probe.

  • Heating/cooling circulator for the reactor jacket.

  • Addition funnel (1 L).

  • Buchner funnel and vacuum filtration apparatus.

  • Vacuum drying oven.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 5 L jacketed reactor system. Ensure all joints are properly sealed and the system is inerted with a slow stream of nitrogen.

  • Base and Solvent Charge: Charge the reactor with 1.5 L of 95% Ethanol and 500 mL of deionized water. Begin stirring at 150-200 RPM. Add 84.0 g (2.10 mol) of sodium hydroxide pellets. Stir until all NaOH is dissolved. A slight exotherm will be observed.

  • Mercaptobenzimidazole Addition: Once the NaOH solution is clear, add 180.2 g (1.00 mol) of 2-mercapto-5-methoxybenzimidazole to the reactor. Stir the mixture at ambient temperature (20-25°C) for 30 minutes to ensure complete formation of the sodium thiolate salt.

  • Pyridine Precursor Solution: In a separate beaker, dissolve 235.3 g (1.05 mol) of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in 1.0 L of deionized water. Gentle warming may be required for full dissolution. Cool the solution back to ambient temperature.

  • Controlled Addition: Transfer the pyridine solution to the addition funnel. Add the solution dropwise to the stirred reactor contents over a period of 60-90 minutes. Maintain the internal reactor temperature between 25-30°C using the jacket circulator. A precipitate will begin to form during the addition.

  • Reaction Maturation: After the addition is complete, allow the reaction temperature to naturally rise to approximately 30°C and maintain for at least 4 hours to ensure the reaction goes to completion.[5]

  • In-Process Control (IPC): Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][6] A sample should show the disappearance of the starting benzimidazole.

    • TLC System: Silica gel plates, Mobile Phase: Ethyl Acetate/Hexane (7:3), Visualization: UV light (254 nm).

  • Precipitation and Isolation: Once the reaction is complete, cool the reactor contents to 10-15°C and hold for 1 hour to maximize precipitation.[5]

  • Filtration: Collect the precipitated white solid by suction filtration using the Buchner funnel.

  • Washing: Wash the filter cake sequentially with 500 mL of a cold (5°C) 1:1 Ethanol/Water mixture, followed by two washes with 500 mL of cold deionized water to remove inorganic salts and unreacted starting materials.

  • Drying: Dry the solid product in a vacuum oven at 50-60°C until a constant weight is achieved. The typical yield is 85-92%.

Process Optimization & Quality Control

Scaling up requires careful consideration of several parameters to maintain yield and purity.

ParameterRecommendationRationale
Temperature Control Maintain strict temperature control during the addition of the electrophile. The reaction is exothermic, and temperatures exceeding 40°C can lead to increased impurity formation. A jacketed reactor is essential for effective heat dissipation at scale.Prevents side reactions and ensures consistent product quality.
Purification The crude product is often of sufficient purity (>98%) for the next step. If higher purity is required, recrystallization can be performed using a solvent system like toluene or an ethanol/water mixture.[7] The product is dissolved at reflux and slowly cooled to induce crystallization.Recrystallization is a highly effective method for removing trace impurities, resulting in a product with a sharp melting point and high chromatographic purity.
Impurity Profile The primary process-related impurities are unreacted starting materials and potential dimers. Over-oxidation is not a concern at this stage but is critical in the subsequent step to form Omeprazole. The sulfone impurity is a common issue in the oxidation step.[5][8]A well-controlled process minimizes starting material carry-over. Understanding potential impurities is crucial for developing robust analytical methods for quality control.
Quality Control Specifications
TestSpecificationMethod
Appearance White to off-white crystalline powderVisual Inspection
Purity (by HPLC) ≥ 99.0% (Area)Reversed-phase HPLC with UV detection.[2]
Identification Conforms to the reference spectrum¹H NMR, FTIR[6][8]
Melting Point 155-160°CCapillary Melting Point Apparatus
Loss on Drying ≤ 0.5%Gravimetric (Vacuum Oven)

Experimental Workflow Visualization

prep Reagent Preparation - Dissolve NaOH in EtOH/H2O - Dissolve Pyridine HCl in H2O charge Charge Reactor - NaOH Solution - Mercaptobenzimidazole prep->charge 1 react Controlled Reaction - Add Pyridine solution (25-30°C) - Stir for 4h at 30°C charge->react 2 ipc In-Process Control (IPC) - TLC or HPLC check for completion react->ipc 3 ipc->react Incomplete (Continue Stirring) cool Cool & Precipitate - Cool to 10-15°C - Hold for 1 hour ipc->cool Reaction Complete filter Filtration & Washing - Collect solid via vacuum filtration - Wash with cold EtOH/H2O & H2O cool->filter 4 dry Drying - Vacuum oven at 50-60°C filter->dry 5 qc Final QC Analysis - HPLC, NMR, MP, LOD dry->qc 6

Caption: Scalable workflow for Omeprazole Sulfide synthesis.

Safety and Handling

  • Personal Protective Equipment (PPE): Safety glasses/goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat are mandatory.

  • Sodium Hydroxide: Corrosive and causes severe burns. Handle with extreme care. Avoid inhalation of dust. Work in a well-ventilated area.

  • Solvents: Ethanol is flammable. Ensure all electrical equipment is properly grounded and avoid open flames or sparks.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Aqueous waste should be neutralized before disposal.

References

  • CN116410178B - A preparation method of omeprazole sulfide - Google Patents.
  • CN104045627A - Purification method of omeprazole - Google Patents.
  • High Purity Omeprazole: Synthesis, Applications, and Quality Assurance. Available at: [Link]

  • EP 0103553 A1 - Intermediates for the preparation of omeprazole - European Patent Office. Available at: [Link]

  • WO2009066309A2 - Process for preparation of omeprazole - Google Patents.
  • Synthesis of omeprazole.[1] | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus - PMC - PubMed Central. Available at: [Link]

  • WO/2001/044231 IMPROVED OMEPRAZOLE PROCESS AND COMPOSITIONS THEREOF - WIPO Patentscope. Available at: [Link]

  • Monitoring and Quantification of Omeprazole Synthesis Reaction by In-Line Raman Spectroscopy and Characterization of the Reaction Components - ACS Publications. Available at: [Link]

  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review - SciSpace. Available at: [Link]

  • Synthesis, structure, and reactivity of Omeprazole and related compounds - White Rose eTheses Online. Available at: [Link]

  • Identification and Synthesis of Impurities formed during Ilaprazole Preparation - Der Pharma Chemica. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Sulfide Oxidation in Omeprazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of omeprazole, focusing on the critical sulfide oxidation step. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered in the laboratory. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental choices are informed and effective.

The Crucial Step: Selective Sulfide Oxidation

The conversion of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (also known as pyrmetazole) to omeprazole is a pivotal transformation that dictates the purity and yield of the final active pharmaceutical ingredient (API). This oxidation is a delicate process, as the desired sulfoxide can be easily over-oxidized to the corresponding sulfone, an impurity that is often difficult to remove. Furthermore, the presence of other nucleophilic sites in the molecule, such as the benzimidazole and pyridine nitrogens, presents a challenge to the chemoselectivity of the reaction.

This guide will provide you with the necessary tools to troubleshoot and optimize this critical step, ensuring a successful and efficient synthesis.

Core Experimental Protocol: Omeprazole Synthesis via m-CPBA Oxidation

This protocol details a common laboratory-scale method for the oxidation of the sulfide intermediate to omeprazole using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Sulfide Intermediate)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Dissolution: Dissolve the sulfide intermediate (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to a temperature between -10°C and 0°C using an ice-salt or dry ice-acetone bath. Maintaining a low temperature is crucial to minimize over-oxidation.

  • m-CPBA Addition: In a separate flask, dissolve m-CPBA (approximately 1.0-1.2 equivalents) in dichloromethane. Slowly add the m-CPBA solution dropwise to the cooled sulfide solution over 30-60 minutes. The careful control of stoichiometry is key to preventing sulfone formation.[1]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete (typically when the starting material is no longer visible by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess peroxide.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct. Repeat the wash if necessary.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude omeprazole.

  • Purification: The crude product can be further purified by crystallization from a suitable solvent system (e.g., methanol/water or acetonitrile).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the sulfide oxidation step in a question-and-answer format.

Issue 1: High Levels of Sulfone Impurity

Q1: My post-reaction analysis (HPLC or ¹H NMR) shows a significant amount of the sulfone byproduct. What are the likely causes and how can I fix this?

A1: The formation of the sulfone impurity is the most common challenge in this oxidation. The primary causes are:

  • Excess Oxidizing Agent: Using more than one molar equivalent of m-CPBA will inevitably lead to over-oxidation of the desired sulfoxide to the sulfone.

  • Elevated Reaction Temperature: The rate of sulfone formation increases significantly with temperature.

  • Localized High Concentrations of Oxidant: Adding the m-CPBA solution too quickly can create localized "hot spots" where the concentration of the oxidant is high, leading to over-oxidation before the reagent has a chance to disperse.

Troubleshooting Steps:

Corrective Action Detailed Explanation
Precise Stoichiometry Carefully calculate and weigh the amount of m-CPBA. It is advisable to use a slight excess (e.g., 1.05 equivalents) to ensure full conversion of the starting material, but avoid larger excesses.
Strict Temperature Control Maintain the reaction temperature below 0°C, preferably between -10°C and -5°C, throughout the addition of the m-CPBA.
Slow, Controlled Addition Add the m-CPBA solution dropwise over an extended period (30-60 minutes) to ensure it is well-mixed and reacts to form the sulfoxide before it can further oxidize it to the sulfone. For larger scale reactions, consider subsurface addition of the oxidizing agent.[2]
Alternative Oxidants Consider using alternative, milder oxidizing agents such as hydrogen peroxide in the presence of a vanadium or iron catalyst, which can offer greater selectivity.[3]

¹H NMR for Diagnosis: You can quickly identify the presence of the sulfone byproduct by ¹H NMR. The characteristic singlet for the methylene (-CH₂-) protons in the sulfone appears at approximately 5.02 ppm , while the diastereotopic methylene protons of the desired omeprazole (sulfoxide) are typically observed at a different chemical shift.

Issue 2: Incomplete Conversion of the Sulfide Starting Material

Q2: My reaction has stalled, and a significant amount of the starting sulfide remains. What should I do?

A2: Incomplete conversion can be due to several factors:

  • Insufficient Oxidizing Agent: The purity of m-CPBA can vary. If it has degraded over time, you may be adding less active oxidant than calculated.

  • Reaction Temperature is Too Low: While low temperatures are necessary to prevent over-oxidation, extremely low temperatures can significantly slow down the reaction rate.

  • Poor Solubility: If the sulfide starting material is not fully dissolved, the reaction will be heterogeneous and slow.

Troubleshooting Steps:

Corrective Action Detailed Explanation
Check Oxidant Purity If possible, determine the activity of your m-CPBA. If this is not feasible, you can add a small additional portion of the m-CPBA solution and continue to monitor the reaction.
Optimize Temperature If the reaction is clean but slow at a very low temperature (e.g., -20°C), consider allowing it to proceed at a slightly higher temperature (e.g., -5°C to 0°C) while carefully monitoring for sulfone formation.
Ensure Complete Dissolution Make sure the starting material is fully dissolved in the solvent before starting the addition of the oxidant. If solubility is an issue, you may need to consider a different solvent system.
Issue 3: Formation of N-Oxide Impurities

Q3: I've identified an N-oxide impurity in my product mixture. How is this formed and how can I avoid it?

A3: The benzimidazole and pyridine nitrogen atoms are also susceptible to oxidation by m-CPBA, leading to the formation of N-oxide byproducts.

Troubleshooting Steps:

Corrective Action Detailed Explanation
Strict Stoichiometry and Temperature Control Similar to preventing sulfone formation, using the minimum necessary amount of oxidant and maintaining a low reaction temperature are the primary ways to minimize N-oxide formation.
pH Control In some cases, performing the reaction in the presence of a mild base can help to suppress N-oxidation, although this may affect the rate of the desired sulfide oxidation.

¹H NMR for Diagnosis: The N-oxide of the sulfone can be identified by a characteristic singlet for the methylene (-CH₂-) protons at approximately 5.35 ppm .

Issue 4: Difficulties in Removing m-Chlorobenzoic Acid

Q4: After the work-up, I still have m-chlorobenzoic acid contaminating my product. What is the most effective way to remove it?

A4: The m-chlorobenzoic acid byproduct from m-CPBA is acidic and can be removed with a basic wash. However, if it persists, here are some effective strategies:

  • Thorough Basic Wash: Wash the organic layer multiple times with a saturated solution of sodium bicarbonate. Ensure the washes are vigorous to maximize extraction of the acidic byproduct.

  • Precipitation: Before the aqueous work-up, cool the reaction mixture to 0°C to precipitate out the majority of the m-chlorobenzoic acid, which can then be removed by filtration.

  • Column Chromatography: If the product is to be purified by column chromatography, the highly polar m-chlorobenzoic acid is typically well-separated from the less polar omeprazole.

  • Alumina Plug: Passing the crude product solution through a short plug of neutral alumina can effectively adsorb the acidic impurity.

Analytical Monitoring

Effective and timely monitoring is crucial for a successful oxidation reaction.

Thin-Layer Chromatography (TLC)
  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 70:30 v/v) is a good starting point.

  • Visualization: UV light (254 nm).

  • Expected Elution Order (decreasing Rf):

    • Sulfide (starting material)

    • Omeprazole (product)

    • Sulfone (byproduct)

High-Performance Liquid Chromatography (HPLC)
  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 7.6) is often employed.

  • Detection: UV at 305 nm.

  • Expected Elution Order: The elution order will depend on the specific method, but typically the more polar sulfoxide (omeprazole) will elute before the less polar sulfide. The sulfone's retention time will also be distinct.

Visualizing the Process

Reaction Pathway

The following diagram illustrates the desired reaction pathway and the formation of the main byproducts.

Reaction_Pathway Sulfide Sulfide Intermediate (Pyrmetazole) Omeprazole Omeprazole (Sulfoxide) Sulfide->Omeprazole 1 eq. m-CPBA (Desired) N_Oxide N-Oxide Byproducts Sulfide->N_Oxide m-CPBA Sulfone Sulfone Byproduct Omeprazole->Sulfone >1 eq. m-CPBA (Over-oxidation) Omeprazole->N_Oxide m-CPBA

Caption: Desired oxidation to omeprazole and potential side reactions.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving issues during the oxidation step.

Troubleshooting_Workflow Start Start Oxidation Reaction Monitor Monitor Reaction (TLC/HPLC) Start->Monitor Problem Problem Identified? Monitor->Problem HighSulfone High Sulfone Content? Problem->HighSulfone Yes End Proceed to Work-up Problem->End No Incomplete Incomplete Conversion? HighSulfone->Incomplete No ActionSulfone Check Stoichiometry & Temperature Control HighSulfone->ActionSulfone Yes ActionIncomplete Check Oxidant Activity & Reaction Temperature Incomplete->ActionIncomplete Yes ActionSulfone->Monitor ActionIncomplete->Monitor

Caption: A logical workflow for troubleshooting common oxidation issues.

References

Sources

Optimizing conversion of Omeprazole Acid Methyl Ester Sulfide to omeprazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of omeprazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of converting the sulfide intermediate (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole) to the active pharmaceutical ingredient, omeprazole. Here, we address common challenges, provide in-depth troubleshooting, and answer frequently asked questions to help you optimize your reaction for yield, purity, and scalability.

Troubleshooting Guide: Oxidation of Omeprazole Sulfide Intermediate

This section addresses specific issues encountered during the critical oxidation step.

Issue 1: Low Yield of Omeprazole and Significant Unreacted Sulfide Intermediate

Question: My reaction has stopped, but analysis (TLC/HPLC) shows a large amount of the starting sulfide material remains. What are the likely causes and how can I improve the conversion rate?

Potential Causes:

  • Insufficient Oxidant: The molar equivalent of the oxidizing agent was too low to convert all the starting material. This can be due to a miscalculation or degradation of the oxidant.

  • Poor Reagent Quality: The oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), may have degraded during storage. m-CPBA is sensitive to moisture and temperature.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low, leading to slow kinetics and an incomplete reaction within the allotted time.

  • Poor Solubility: The sulfide intermediate may not be fully dissolved in the chosen solvent, limiting its availability to react with the oxidizing agent.

Recommended Solutions:

  • Verify Oxidant Stoichiometry and Quality:

    • Carefully calculate and weigh the oxidizing agent. It is critical to control the amount to approximately one molar equivalent to prevent over-oxidation.[1]

    • Use a fresh batch of the oxidizing agent or verify the activity of the current batch. For m-CPBA, a simple iodometric titration can determine its purity.

    • When using hydrogen peroxide (H₂O₂), ensure its concentration is accurately known.

  • Optimize Reaction Temperature:

    • While the oxidation is typically run at low temperatures (-10°C to 0°C) to control selectivity, a slight, controlled increase in temperature may be necessary if the reaction is stalling.[1]

    • A patent for a similar process suggests a broader range of -10°C to 50°C, with a preferred range of -5°C to 10°C, indicating some flexibility.[2] Monitor the reaction closely by TLC or HPLC if you increase the temperature to avoid byproduct formation.

  • Ensure Complete Dissolution:

    • Confirm that the sulfide intermediate is fully dissolved in the solvent (e.g., dichloromethane, ethanol, methanol) before adding the oxidant.[1]

    • If solubility is an issue, consider alternative solvent systems or a slight increase in solvent volume. A study on optimizing omeprazole synthesis highlighted the importance of solvent selection, with methanol/water mixtures being analyzed to improve the process.[3]

Issue 2: High Levels of Sulfone Byproduct Detected

Question: My HPLC analysis shows a significant peak corresponding to the omeprazole sulfone. How can I prevent this over-oxidation?

Potential Causes:

  • Excess Oxidizing Agent: This is the most common cause. Using more than one molar equivalent of the oxidant will drive the reaction past the desired sulfoxide stage to the sulfone.[2]

  • Non-Uniform Reaction Temperature ("Hot Spots"): Poor mixing or too-rapid addition of the oxidant can create localized areas of high temperature, accelerating the rate of the second oxidation step.

  • Incorrect Choice of Oxidant: Some oxidizing agents are more aggressive and less selective than others, increasing the risk of over-oxidation.

Recommended Solutions:

  • Precise Control of Oxidant Addition:

    • Add the oxidizing agent slowly and portion-wise, or as a dilute solution via a syringe pump.[4] This maintains a low concentration of the oxidant at any given moment, favoring the formation of the sulfoxide.

    • Maintain rigorous temperature control throughout the addition. The reaction is exothermic, and efficient heat removal is crucial.

  • Optimize Reaction Conditions:

    • Conduct the reaction at the lower end of the recommended temperature range (e.g., -10°C to 0°C).[1]

    • Ensure vigorous and efficient stirring to maintain a homogenous mixture and prevent localized temperature gradients.

  • Select a Milder Oxidizing System:

    • While m-CPBA is common, other systems can offer better selectivity. For example, using hydrogen peroxide in the presence of a catalyst like sodium molybdate can provide a more controlled oxidation.[2]

Logical Workflow: Diagnosing and Correcting Over-oxidation

G start High Sulfone Byproduct Detected check_stoich Verify Oxidant Stoichiometry (Target: ~1.0 eq) start->check_stoich stoich_ok Stoichiometry Correct check_stoich->stoich_ok Yes stoich_high Stoichiometry > 1.1 eq check_stoich->stoich_high No check_temp Review Temperature Control (Target: -10°C to 0°C) temp_ok Temperature Stable check_temp->temp_ok Yes temp_unstable Temperature Spikes Noted check_temp->temp_unstable No check_addition Evaluate Oxidant Addition Method addition_ok Slow, Controlled Addition check_addition->addition_ok Yes addition_fast Rapid/Bulk Addition check_addition->addition_fast No stoich_ok->check_temp solution_stoich Solution: Recalculate and reduce oxidant to 1.0 eq. stoich_high->solution_stoich temp_ok->check_addition solution_temp Solution: Improve cooling efficiency and ensure vigorous stirring. temp_unstable->solution_temp end_node If all conditions are optimal, consider a more selective oxidizing system (e.g., H₂O₂/catalyst). addition_ok->end_node solution_addition Solution: Add oxidant as a dilute solution over a longer period. addition_fast->solution_addition

Caption: Troubleshooting flowchart for high sulfone byproduct formation.

Issue 3: Difficulty in Product Isolation and Purification

Question: After quenching the reaction, I am struggling to isolate pure omeprazole. The crude product is oily, or purification by column chromatography leads to decomposition. What is the best approach?

Potential Causes:

  • Inadequate Quenching: The quenching agent (e.g., sodium thiosulfate, sodium sulfite) may not have fully neutralized the excess oxidant, leading to continued reaction or degradation during workup.

  • Product Instability: Omeprazole is known to be acid-labile.[5] Exposing the product to acidic conditions during workup or chromatography can cause degradation.[6]

  • Emulsion Formation: During the aqueous wash steps, emulsions can form, making phase separation difficult and trapping the product.

  • Chromatography Issues: Standard silica gel is acidic and can cause omeprazole to decompose.[4]

Recommended Solutions:

  • Effective Quenching and Workup:

    • Ensure an excess of a suitable reducing agent is used to quench the reaction. Test for the absence of peroxides before proceeding.

    • The workup should be performed under neutral or slightly basic conditions to protect the acid-sensitive product. Washing with a dilute sodium bicarbonate solution is common.

  • Isolation by Precipitation/Crystallization:

    • Avoid chromatography if possible. Omeprazole can often be isolated by precipitation or crystallization.

    • After quenching and washing, the organic layer can be dried and the solvent evaporated. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as a mixture of an alcohol (methanol, ethanol) and water.[2]

  • If Chromatography is Necessary:

    • Use a deactivated stationary phase. Neutral alumina or silica gel that has been pre-treated with a base (e.g., triethylamine) can be used to prevent decomposition.

    • Run the column quickly and avoid prolonged exposure of the product to the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the oxidation step?

The three most critical parameters are:

  • Stoichiometry of the Oxidant: This is paramount. An excess leads to sulfone formation, while an insufficient amount results in low conversion.[2][7]

  • Temperature: Must be kept low and constant to ensure selectivity and prevent runaway reactions.

  • Rate of Addition: Slow, controlled addition of the oxidant is key to maintaining temperature and concentration control.

Q2: How can I effectively monitor the reaction's progress?

  • Thin-Layer Chromatography (TLC): This is a simple, rapid method. Use a suitable mobile phase (e.g., dichloromethane/methanol mixture) to resolve the starting sulfide, the omeprazole product, and the sulfone byproduct. The sulfoxide (omeprazole) will be more polar than the sulfide and less polar than the sulfone.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion and the formation of byproducts. It is the preferred method for accurate monitoring and final purity analysis.[8][9]

  • In-line Spectroscopy: Advanced process analytical technologies like Raman spectroscopy can be used for real-time, in-line monitoring of the reaction components without sampling.[10]

Q3: What are the pros and cons of common oxidizing agents?

Oxidizing AgentProsCons
m-CPBA Readily available, effective, and well-documented for this reaction.[7][11]Can be difficult to control stoichiometry precisely, risk of over-oxidation. The benzoic acid byproduct must be removed.
Hydrogen Peroxide (H₂O₂) Inexpensive, "green" oxidant (byproduct is water). Can be highly selective with the right catalyst (e.g., metal-based).[2]Requires a catalyst for efficient reaction. The reaction rate can be sensitive to the catalyst's activity.
Other Peroxy Acids May offer different selectivity profiles.May be more expensive or less stable than m-CPBA.

Q4: How does the choice of solvent impact the reaction?

The solvent must be inert to the oxidizing conditions and capable of dissolving the sulfide starting material.

  • Chlorinated Solvents (e.g., Dichloromethane): Commonly used due to good solubility for the reactants and being relatively inert.[1] However, they are environmentally less friendly.

  • Alcohols (e.g., Methanol, Ethanol): Also used, and can be part of greener process modifications.[3] They are compatible with many oxidizing agents.

  • Solvent choice also impacts workup: The ability to easily separate from aqueous washes and be removed under vacuum is important for product isolation.

Experimental Protocols

Protocol 1: Synthesis of Sulfide Intermediate

This protocol details the nucleophilic substitution to form the thioether intermediate.[1]

Materials:

  • 2-mercapto-5-methoxybenzimidazole

  • 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • In a reaction vessel, dissolve NaOH (1.05 eq) in a mixture of ethanol and water.

  • Add 2-mercapto-5-methoxybenzimidazole (1.0 eq) to the basic solution and stir until fully dissolved.

  • Cool the mixture to approximately 10°C.

  • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (0.95 eq) in water.

  • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution, maintaining the temperature below 30°C.

  • Allow the reaction to stir at ambient temperature for 4-6 hours, monitoring for completion by TLC.

  • Upon completion, cool the mixture to 10°C and add a sufficient volume of water to precipitate the product.

  • Stir the resulting slurry for several hours to ensure complete precipitation.

  • Collect the white solid by filtration, wash with water, and dry under vacuum.

Protocol 2: Controlled Oxidation to Omeprazole

This protocol describes the selective oxidation of the sulfide intermediate to omeprazole using m-CPBA.[1]

Materials:

  • Sulfide intermediate from Protocol 1

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • 10% aq. Sodium thiosulfate solution

  • Saturated aq. Sodium bicarbonate solution

Procedure:

  • Dissolve the sulfide intermediate (1.0 eq) in dichloromethane in a flask equipped with a stirrer and a thermometer.

  • Cool the solution to between -10°C and -5°C in an ice-salt or acetone/dry ice bath.

  • In a separate flask, dissolve m-CPBA (approx. 1.0 eq, adjusted for purity) in dichloromethane.

  • Add the m-CPBA solution to the cooled sulfide solution dropwise over 1-2 hours, ensuring the internal temperature does not rise above 0°C.

  • Monitor the reaction progress every 30 minutes using TLC or HPLC. The reaction is typically complete in 2-4 hours.[2]

  • Once the starting material is consumed, quench the reaction by adding 10% aqueous sodium thiosulfate solution and stir for 20 minutes.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude omeprazole.

  • Purify the crude product by recrystallization from a suitable solvent like a methanol/water mixture.[2]

Visualizing the Chemical Transformation

Caption: The oxidation pathway from the sulfide intermediate to omeprazole and the potential over-oxidation to the sulfone byproduct.

References

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. (Link not available)
  • WO2009066309A2 - Process for preparation of omeprazole.
  • White Rose eTheses Online. (n.d.). Synthesis, structure, and reactivity of Omeprazole and related compounds. ([Link])

  • Šašić, D., et al. (2016). Monitoring and Quantification of Omeprazole Synthesis Reaction by In-Line Raman Spectroscopy and Characterization of the Reaction Components. Organic Process Research & Development, 20(4), 795-803. ([Link])

  • ResearchGate. (2021). Optimization of Omeprazole Synthesis: Physico-Chemical Steering Towards Greener Processes. ([Link])

  • ResearchGate. (n.d.). Synthesis of omeprazole.[5]. ([Link])

  • Glasgow Caledonian University. (n.d.). Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. ([Link])

  • MDPI. (2021). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. ([Link])

  • US4620008A - Processes for the preparation of omeprazole and intermediates therefore.
  • Chevallier, F., et al. (2007). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 51(7), 2465-2474. ([Link])

  • ResearchGate. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. ([Link])

Sources

Technical Support Center: Oxidation of Omeprazole Acid Methyl Ester Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Omeprazole, focusing on the critical oxidation of its sulfide precursor (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole). We will explore the common side reactions, troubleshooting strategies, and preventative measures to ensure a high-yield, high-purity synthesis of the target sulfoxide.

I. Understanding the Core Reaction and Inevitable Side Products

The conversion of the sulfide to the desired sulfoxide, omeprazole, is a selective oxidation. However, the reaction environment contains other nucleophilic sites susceptible to oxidation, leading to the formation of two primary impurities: the sulfone and the N-oxide .[1] Inadequate control over reaction conditions is the principal cause of impurity formation.[1]

Reaction Pathway Overview

The intended reaction and the formation of major side products can be visualized as follows:

Reaction Pathways Sulfide Omeprazole Sulfide (Starting Material) Sulfoxide Omeprazole (Sulfoxide) (Desired Product) Sulfide->Sulfoxide [O] (e.g., m-CPBA, 1 equiv, low temp) N_Oxide N-Oxide Impurity Sulfide->N_Oxide [O] Sulfone Sulfone Impurity (Over-oxidation) Sulfoxide->Sulfone [O] (Excess oxidant, higher temp) Sulfone_N_Oxide Sulfone N-Oxide Impurity Sulfone->Sulfone_N_Oxide [O]

Caption: Oxidation pathways of omeprazole sulfide.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the oxidation step in a practical question-and-answer format.

Q1: My reaction yields a significant amount of a less polar byproduct that is difficult to separate from my desired omeprazole. What is it and how can I avoid it?

A1: You are likely observing the formation of the sulfone impurity . This occurs when the initially formed sulfoxide (omeprazole) is further oxidized.[1] Since the sulfone has similar physicochemical properties to the sulfoxide, it can be challenging to remove through simple crystallization or extraction.

Causality: The oxidation of a sulfide to a sulfoxide is kinetically faster than the subsequent oxidation of the sulfoxide to a sulfone. However, the sulfone is the thermodynamically more stable product. Therefore, prolonged reaction times, elevated temperatures, or an excess of the oxidizing agent will favor the formation of the sulfone.

Preventative Measures:

  • Stoichiometry of the Oxidant: Carefully control the amount of the oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA). Use approximately one molar equivalent. A study on the oxidation of various sulfides showed that using 2.0 equivalents of m-CPBA leads to the sulfone as the major product, while 1.0-1.2 equivalents favor the sulfoxide.[1]

  • Temperature Control: Maintain a low reaction temperature, typically between -10°C and 0°C.[2] Lower temperatures favor the kinetically controlled product (the sulfoxide) over the thermodynamically controlled product (the sulfone).[3] Reactions carried out at room temperature or higher are more prone to over-oxidation.[1][4]

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC). Once the starting sulfide is consumed, the reaction should be promptly quenched to prevent further oxidation of the desired product.

Q2: My TLC plate shows a more polar spot in addition to my product and starting material. What could this be?

A2: This is likely the omeprazole N-oxide impurity. The nitrogen atom on the pyridine ring is susceptible to oxidation by peroxy acids, leading to the formation of an N-oxide.[5] This can occur on both the sulfide starting material and the omeprazole product itself.

Preventative Measures:

  • The same conditions that favor selective sulfoxidation (controlled stoichiometry and low temperature) also help to minimize N-oxide formation.

  • The use of alternative oxidizing systems, such as hydrogen peroxide with a catalyst, may offer different selectivity profiles.

Q3: How do I effectively stop the reaction to prevent the formation of byproducts?

A3: This process is called quenching . It is crucial to rapidly destroy the excess oxidizing agent once the reaction is complete.

Recommended Quenching Protocol:

A common and effective method for quenching reactions involving m-CPBA is the addition of a reducing agent.

  • Once TLC indicates the consumption of the starting sulfide, cool the reaction mixture (if not already at low temperature).

  • Slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) while stirring vigorously.[6]

  • Continue stirring until a spot test with starch-iodide paper indicates the absence of peroxides (the paper will no longer turn blue/black).

  • Proceed with the aqueous work-up to remove the salts and the m-chlorobenzoic acid byproduct.

Q4: After quenching and extraction, I have a persistent acidic impurity in my organic layer. How do I remove it?

A4: When using m-CPBA, the byproduct is m-chlorobenzoic acid, which needs to be removed.[6][7]

Work-up Procedure:

  • After quenching, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.

  • Multiple washes may be necessary. The progress of the removal can be monitored by checking the pH of the aqueous layer.

  • Finally, wash the organic layer with brine (saturated aqueous NaCl) to remove residual water before drying with an agent like MgSO₄ or Na₂SO₄.[7]

III. Experimental Protocols

Protocol 1: Selective Oxidation of Omeprazole Sulfide

This protocol is designed to maximize the yield of omeprazole while minimizing the formation of sulfone and N-oxide impurities.

  • Dissolve the omeprazole sulfide intermediate in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to between -10°C and 0°C using an ice-salt or acetone-dry ice bath.

  • In a separate flask, dissolve 1.0 to 1.1 molar equivalents of m-CPBA in the same solvent.

  • Add the m-CPBA solution to the cooled sulfide solution dropwise over a period of 30-60 minutes. The slow addition is critical to maintain the low temperature and prevent localized excess of the oxidant.

  • Monitor the reaction progress by TLC (a typical mobile phase is a mixture of ethyl acetate and petroleum ether). The omeprazole spot will appear, and the sulfide spot will diminish.

  • Upon completion (disappearance of the starting material), immediately proceed to the quenching step (Protocol 2).

Protocol 2: Reaction Quenching and Work-up
  • While maintaining the low temperature, slowly add a 10% aqueous solution of sodium thiosulfate to the reaction mixture with vigorous stirring.

  • Allow the mixture to warm to room temperature and continue stirring for 20-30 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (2 x volume of organic layer).

    • Water (1 x volume of organic layer).

    • Saturated aqueous sodium chloride (brine) (1 x volume of organic layer).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude omeprazole.

IV. Analytical Characterization

Accurate identification of the main components in your reaction mixture is key to troubleshooting.

Typical TLC Profile:
  • Omeprazole Sulfone: Generally the least polar of the three main components (highest Rf value).

  • Omeprazole (Sulfoxide): Intermediate polarity.

  • Omeprazole Sulfide: Most polar of the three (lowest Rf value).

  • N-Oxide: Typically a very polar compound with a low Rf value.

HPLC Method for Impurity Profiling:

A robust HPLC method is essential for quantifying the purity of the final product. Several methods have been developed for the separation of omeprazole and its related impurities.[8]

ParameterValue
Column Zorbax Extend C18 (150mm x 4.6 mm, 5µm) or equivalent
Mobile Phase Gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., water with 1% triethylamine, pH adjusted to 9.5)
Flow Rate 0.8 mL/min
Detection UV at 280 nm

This is an exemplary method; specific conditions may need to be optimized for your system.

V. Data Summary: Impact of Reaction Conditions

The following table summarizes the general impact of key reaction parameters on the product distribution, based on established principles of sulfide oxidation.

ParameterConditionPrimary OutcomeRationale
Temperature Low (-10°C to 0°C)Favors Sulfoxide formationThe reaction is under kinetic control, favoring the faster-formed product.[1][3]
High (Room Temp. or above)Increases Sulfone formationProvides enough energy to overcome the activation barrier for the second oxidation, favoring the more stable thermodynamic product.[1][3]
m-CPBA Stoichiometry ~1.0-1.2 equivalentsFavors Sulfoxide formationLimits the availability of the oxidant for the second oxidation step.[1]
>1.5 equivalentsSignificantly increases Sulfone formationExcess oxidant drives the reaction towards the thermodynamically stable sulfone.[1][4]
Reaction Time Short (until sulfide is consumed)Minimizes byproduct formationReduces the time for the slower, subsequent oxidation of the sulfoxide to the sulfone.
Long (hours after sulfide consumption)Increases Sulfone formationAllows the reaction to progress towards thermodynamic equilibrium.[3]

VI. Logical Workflow for Troubleshooting

This diagram outlines a logical approach to identifying and resolving issues during the oxidation process.

Troubleshooting Workflow Start Start Oxidation Reaction Monitor Monitor by TLC/HPLC Start->Monitor Problem Problem Identified? Monitor->Problem High_Rf High Rf Impurity? (Likely Sulfone) Problem->High_Rf Yes Quench Quench Reaction Problem->Quench No Low_Rf Low Rf Impurity? (Likely N-Oxide) High_Rf->Low_Rf No Check_Temp Check Temp. Check m-CPBA equiv. High_Rf->Check_Temp Yes Incomplete Sulfide Remaining? Low_Rf->Incomplete No Low_Rf->Check_Temp Yes Check_Oxidant Check Oxidant Quality Increase Reaction Time Incomplete->Check_Oxidant Yes Workup Work-up & Purify Incomplete->Workup No Check_Temp->Monitor Check_Oxidant->Monitor Quench->Workup End Pure Omeprazole Workup->End

Caption: Troubleshooting workflow for omeprazole oxidation.

VII. References

  • Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423. Available at: [Link]

  • Frontier, A. (2026). Workup: mCPBA Oxidation. University of Rochester, Department of Chemistry. Available at: [Link]

  • Popielarz-Brzezińska, M. (2011). Kinetics of omeprazole degradation in solid state. Acta Poloniae Pharmaceutica, 68(5), 753-7. Available at: [Link]

  • WO2009066309A2 - Process for preparation of omeprazole. Google Patents. Available at:

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Available at: [Link]

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. Available at: [Link]

  • Klán, P., et al. (2022). An unexpected incident with m-CPBA. ResearchGate. Available at: [Link]

  • Iuga, C., Bojiţă, M., & Leucuţa, S. E. (2009). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. Farmacia, 57(5), 534-542. Available at: [Link]

  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. Available at: [Link]

  • WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide. Google Patents. Available at:

  • Reddit. (2025). How to remove large excess of mCPBA? r/Chempros. Available at: [Link]

  • Girek, T., et al. (2022). TLC–Densitometry for Determination of Omeprazole in Simple and Combined Pharmaceutical Preparations. Molecules, 27(16), 5269. Available at: [Link]

  • Florea, S. D., et al. (2021). Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. ResearchGate. Available at: [Link]

  • Reddy, G. S., et al. (2012). A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. Journal of Analytical Methods in Chemistry, 2012, 680472. Available at: [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]

  • Molnár, I., et al. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC North America, 32(2), 104-114. Available at: [Link]

  • Iuga, C., & Bojiţă, M. (2010). Stability study of omeprazole. Farmacia, 58(2), 203-209. Available at: [Link]

  • Nicolaou, K. C., et al. (1980). Total synthesis of endiandric acids A-G. Journal of the American Chemical Society, 102(11), 3784-3793. Available at: [Link]

  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Available at: [Link]

  • Popielarz-Brzezińska, M. (2011). Kinetics of omeprazole degradation in solid state. Acta Poloniae Pharmaceutica, 68(5), 753-7. Available at: [Link]

  • The Pharma Innovation. (2015). Effect of acidic Ph. and heat on the degradation of omeprazole and Esomeprazole. The Pharma Innovation Journal, 4(8), 24-27. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Available at: [Link]

  • Girek, T., et al. (2022). TLC–Densitometry for Determination of Omeprazole in Simple and Combined Pharmaceutical Preparations. ResearchGate. Available at: [Link]

  • Skwierawska, A., et al. (2022). A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives. Molecules, 27(24), 8963. Available at: [Link]

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. Available at: [Link]

Sources

Preventing over-oxidation to sulfone in omeprazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preventing Over-oxidation to Sulfone

Welcome to the technical support center for drug development professionals. This guide is designed to provide in-depth, field-proven insights into a critical step in the synthesis of omeprazole: the selective oxidation of the thioether precursor. As Senior Application Scientists, we understand that achieving high purity and yield is paramount. A common and critical challenge in this process is the over-oxidation of the desired sulfoxide (omeprazole) to the undesired sulfone byproduct. This document offers a structured approach to understanding, controlling, and troubleshooting this specific issue.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of sulfone impurity formation during omeprazole synthesis?

The formation of the sulfone impurity is a direct result of over-oxidation. The synthesis of omeprazole involves the oxidation of a sulfide precursor. This reaction is intended to stop at the sulfoxide stage. However, if the reaction conditions are too harsh or not precisely controlled, the sulfoxide itself undergoes further oxidation to form the corresponding sulfone.[1]

Q2: Which oxidizing agents are typically used, and how do they compare?

The most common oxidizing agents for this step are meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

  • m-CPBA is a highly effective and widely used reagent that often provides good yields. However, it is highly reactive, and its use requires strict control over stoichiometry and temperature to prevent over-oxidation.[1][2] The byproduct, m-chlorobenzoic acid, must be removed during workup.

  • **Hydrogen Peroxide (H₂O₂) ** is a "greener" and less expensive oxidant. Its reactions can be slower and may require a catalyst, such as a vanadium or molybdenum salt, to achieve efficient conversion.[3][4] While potentially safer and more environmentally benign, catalyst selection and reaction conditions are crucial for selectivity.

Q3: How does reaction temperature impact the formation of the sulfone byproduct?

Temperature is a critical parameter. The oxidation of the sulfide to the sulfoxide has a lower activation energy than the subsequent oxidation of the sulfoxide to the sulfone. Consequently, lower reaction temperatures (typically between -10°C and 10°C) significantly favor the formation of the desired omeprazole (sulfoxide) and minimize the rate of the second, undesired oxidation step.[2][3][5] As temperatures increase, the rate of sulfone formation increases more rapidly than the rate of sulfoxide formation, leading to higher levels of the impurity.[5]

Q4: Can I simply use a large excess of the oxidizing agent to ensure all the starting material is consumed?

No, this is strongly discouraged. Using a significant excess of the oxidizing agent is a primary driver of over-oxidation to the sulfone. Precise stoichiometric control is essential. Ideally, approximately one molar equivalent of the oxidizing agent, relative to the sulfide precursor, should be used to maximize the yield of omeprazole while minimizing sulfone formation.[1][2]

Troubleshooting Guide: High Sulfone Impurity Levels

This section provides a systematic approach to diagnosing and resolving issues of over-oxidation in your omeprazole synthesis.

Problem: HPLC analysis of the crude product shows an unacceptably high percentage of the omeprazole sulfone impurity.
Logical Workflow for Troubleshooting

G cluster_0 Diagnosis cluster_1 Solutions & Corrective Actions cluster_2 Verification cluster_3 Outcome Problem High Sulfone Impurity Detected Cause1 Incorrect Stoichiometry (Excess Oxidant) Problem->Cause1 Cause2 Temperature Control Failure (Reaction Too Warm) Problem->Cause2 Cause3 Prolonged Reaction Time Problem->Cause3 Cause4 Inefficient Quenching Problem->Cause4 Sol1 Verify Oxidant Assay & Recalculate Stoichiometry (1.0 eq) Cause1->Sol1 Address Sol2 Calibrate Thermometer & Maintain Cold Bath (-10°C to 0°C) Cause2->Sol2 Address Sol3 Implement In-Process Control (TLC/HPLC) to Monitor Reaction Endpoint Cause3->Sol3 Address Sol4 Ensure Rapid & Thorough Mixing with Quenching Agent (e.g., Na₂S₂O₃) Cause4->Sol4 Address Verify Re-run Reaction with Optimized Parameters Sol1->Verify Sol2->Verify Sol3->Verify Sol4->Verify Analysis HPLC Analysis of New Crude Product Verify->Analysis Success Sulfone Impurity Within Specification Analysis->Success

Caption: Troubleshooting workflow for high sulfone impurity.

Detailed Causality and Solutions

1. Cause: Improper Stoichiometry of the Oxidizing Agent

  • Expertise & Experience: The most common error is assuming the purity of the oxidizing agent, especially commercial grades of m-CPBA, which are often sold at a nominal purity of ~70-77% to ensure stability. Failing to accurately assay the m-CPBA solution before use leads to the addition of an unintended excess, which will inevitably oxidize the product sulfoxide to the sulfone.[1]

  • Trustworthiness (Self-Validation): Before preparing for the main reaction, the concentration of the m-CPBA solution must be determined. A reliable method is to perform a titration or a quantitative HPLC analysis against a known standard.[1] Using precisely one molar equivalent of the active oxidant is the goal.[1][2]

  • Corrective Action:

    • Assay your m-CPBA: Perform an iodometric titration or other suitable assay to determine the exact concentration of the active oxidant in your stock solution.

    • Calculate Molar Equivalents: Based on the assay results, calculate the precise volume of the oxidant solution needed to deliver 1.0 equivalent relative to your starting sulfide.

2. Cause: Inadequate Temperature Control

  • Expertise & Experience: The oxidation reaction is exothermic. A simple ice bath may not be sufficient to maintain the optimal low temperature, especially during the addition of the oxidant. Localized "hot spots" can form, dramatically accelerating the rate of over-oxidation.

  • Trustworthiness (Self-Validation): The reaction temperature should be monitored continuously with a calibrated thermometer placed directly in the reaction mixture. The rate of addition of the oxidant should be controlled to ensure the internal temperature does not rise above the setpoint (e.g., 0°C).

  • Corrective Action:

    • Use an actively cooled bath: Employ a cryostat or a dry ice/acetone bath to maintain a stable temperature between -10°C and 0°C.[2]

    • Slow, controlled addition: Add the oxidant solution dropwise or via a syringe pump over an extended period (e.g., 1-2 hours) to allow for efficient heat dissipation.[2]

3. Cause: Ineffective Reaction Quenching and Workup

  • Expertise & Experience: The oxidation reaction must be stopped decisively. If excess oxidant is not completely destroyed during the quench, it can continue to react during the workup phase, even at low temperatures, leading to increased sulfone levels.

  • Trustworthiness (Self-Validation): After the reaction is deemed complete by TLC or HPLC, the quenching agent (e.g., a solution of sodium thiosulfate or sodium sulfite) should be added promptly.[2][4] The subsequent workup must efficiently remove the oxidant's byproduct (e.g., m-chlorobenzoic acid from m-CPBA), which is typically achieved by washing with a basic aqueous solution like sodium bicarbonate.[2][6]

  • Corrective Action:

    • Quench effectively: Upon reaction completion, add a 10% aqueous solution of sodium thiosulfate and stir vigorously until a test with starch-iodide paper indicates the absence of peroxides.

    • Perform basic washes: Wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove acidic byproducts.[2][6]

Experimental Protocols

Protocol 1: Controlled Oxidation of Thioether Intermediate using m-CPBA

This protocol details the selective oxidation of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole to omeprazole.

Materials:

  • Thioether Intermediate

  • m-Chloroperoxybenzoic acid (m-CPBA, ~75% purity)

  • Dichloromethane (DCM)

  • 10% w/v aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the thioether intermediate (1.0 eq) in dichloromethane.

  • Cool the solution to between -10°C and 0°C using an appropriate cooling bath.

  • In a separate flask, prepare a solution of m-CPBA (1.0 eq, based on an assay of the solid or a pre-prepared solution) in dichloromethane.

  • Slowly add the m-CPBA solution to the cooled thioether solution dropwise over 1-2 hours, ensuring the internal reaction temperature does not exceed 0°C.[2]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC. The reaction is typically complete when the starting thioether spot is consumed.

  • Quenching: Once the reaction is complete, add a 10% aqueous solution of sodium thiosulfate and stir the mixture vigorously for 30 minutes at 0°C.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (2x) to remove m-chlorobenzoic acid.[2]

    • Brine (1x).[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude omeprazole.

  • The crude product can be purified by recrystallization, typically from a mixture of dichloromethane and diethyl ether.[2]

Protocol 2: HPLC Analysis of Reaction Mixture

This is a representative stability-indicating HPLC method for quantifying omeprazole and the sulfone impurity.

ParameterSpecification
Column C8 or C18, 125 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.01 M Phosphate Buffer (pH 7.6)
Ratio 27:73 (v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm or 302 nm
Column Temp. 25°C
This table is a composite of typical conditions. Method validation is required for specific applications.[7][8][9]

Mechanistic Insight: The Oxidation Pathway

The oxidation of the sulfide to omeprazole and its subsequent over-oxidation to the sulfone proceeds through a concerted mechanism with peroxyacids like m-CPBA.

G cluster_0 Reaction Pathway cluster_1 Mechanism Detail Thioether Thioether Precursor (Pyrmetazole) Omeprazole Omeprazole (Sulfoxide) Thioether->Omeprazole + 1 eq. [O] (e.g., m-CPBA) Low Temp, k₁ Sulfone Sulfone Byproduct Omeprazole->Sulfone + 1 eq. [O] (e.g., m-CPBA) Higher Temp, k₂ (k₁ > k₂) Mech1 Sulfide attacks peroxide oxygen Mech2 Concerted transition state ('Butterfly Mechanism') Mech1->Mech2 Mech3 Sulfoxide formed Mech2->Mech3

Sources

Technical Support Center: Synthesis of Omeprazole Sulfide Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of the Omeprazole sulfide intermediate, chemically known as 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this critical synthetic step in the production of Omeprazole.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of the Omeprazole sulfide intermediate and its subsequent oxidation to Omeprazole.

Question: My yield of the Omeprazole sulfide intermediate is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the nucleophilic substitution reaction between 5-methoxy-2-mercaptobenzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride are a common issue. The root causes can often be traced to reaction conditions and reagent quality.

Probable Causes & Solutions:

  • Incomplete Deprotonation of the Thiol: The reaction requires the formation of a thiolate anion to act as a nucleophile. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion.

    • Solution: Ensure you are using a suitable base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like methanol, ethanol, or isopropanol.[1] The molar ratio of the base to the mercaptobenzimidazole starting material should be at least 1:1, with a slight excess (e.g., 1.1:1) often being beneficial to ensure full deprotonation.

  • Side Reactions of the Pyridine Moiety: The 2-chloromethyl pyridine derivative is highly reactive and can undergo side reactions, especially under harsh conditions.

    • Solution: Maintain a controlled reaction temperature. While some procedures use reflux, starting the reaction at a lower temperature (e.g., 20-30°C) and then gently warming can provide better control and minimize byproduct formation.[1]

  • Poor Quality Starting Materials: Impurities in either the benzimidazole or the pyridine starting materials can interfere with the reaction.

    • Solution: Verify the purity of your starting materials using techniques like NMR or HPLC. If necessary, recrystallize or purify the reagents before use. The hydrochloride salt of the pyridine derivative should be a well-defined crystalline solid.

  • Inefficient Work-up and Isolation: The desired sulfide product can be lost during the work-up phase if not performed correctly.

    • Solution: After the reaction, the product is often isolated by precipitation or extraction. If precipitating, ensure the pH is adjusted correctly to minimize the solubility of the sulfide. Cooling the mixture to 0-5°C can significantly improve recovery.[1] If using extraction with a solvent like dichloromethane, ensure thorough phase separation and perform multiple extractions to maximize recovery.

Question: My HPLC analysis shows a significant peak for the Omeprazole sulfone impurity after the oxidation step. How can I minimize its formation?

Answer:

The formation of the sulfone impurity (5-methoxy-2[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole) is a classic case of over-oxidation.[2] Controlling the stoichiometry of the oxidizing agent and the reaction temperature are the most critical factors.

Key Control Strategies:

  • Choice and Stoichiometry of Oxidant: Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and N-halosuccinimides.[3][4]

    • m-CPBA: While effective, it is a strong oxidant. Use precisely 1.0 equivalent. An excess will rapidly lead to sulfone formation.

    • Hydrogen Peroxide: Often used with a catalyst (e.g., sodium molybdate, phosphotungstic acid), H₂O₂ allows for a more controlled reaction.[4][5] Careful, slow addition of the peroxide is crucial.

  • Temperature Control: The oxidation of the sulfide to the sulfoxide is exothermic. Over-oxidation to the sulfone is highly temperature-dependent.

    • Recommendation: Maintain the reaction temperature between -5°C and 10°C.[4] A lower temperature slows the rate of the second oxidation (sulfoxide to sulfone) more significantly than the first, allowing the desired reaction to complete before substantial over-oxidation occurs.

  • Reaction Time: Monitor the reaction closely using TLC or HPLC. Once the starting sulfide has been consumed, quench the reaction immediately to prevent further oxidation.

Summary Table: Controlling Sulfone Impurity
ParameterRecommendationRationale
Oxidant Stoichiometry Use 1.0 to 1.05 equivalents of the oxidant (e.g., m-CPBA, H₂O₂).Prevents excess oxidant from driving the reaction towards the over-oxidized sulfone product.[2]
Reaction Temperature Maintain between -5°C and 10°C.The rate of sulfone formation is highly sensitive to temperature increases.[4]
Addition of Oxidant Add the oxidizing agent slowly and portion-wise or via a syringe pump.Avoids localized areas of high oxidant concentration and temperature spikes.
Reaction Monitoring Use in-process controls (TLC/HPLC) to determine the reaction endpoint.Allows for quenching the reaction as soon as the sulfide is consumed, minimizing the time for over-oxidation.
Question: I am observing an N-oxide impurity in my product. What is its formation mechanism and how can it be avoided?

Answer:

The Omeprazole N-oxide impurity (4-methoxy-2-[[(5-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-3,5-dimethylpyridine-1-oxide) forms when the pyridine nitrogen is oxidized.[4] This is a common side reaction when using peroxide-based oxidizing agents.

Formation and Prevention:

  • Mechanism: The lone pair of electrons on the pyridine nitrogen atom is susceptible to attack by electrophilic oxidizing agents like m-CPBA or peroxy acids formed in situ.

  • Prevention:

    • Choice of Oxidant: While H₂O₂ and m-CPBA can cause N-oxide formation, other reagents like N-halosuccinimides in the presence of a base may offer better selectivity.[4]

    • pH Control: The basicity of the pyridine nitrogen can be influenced by the reaction medium's pH. In some cases, performing the oxidation under slightly acidic conditions can protonate the pyridine nitrogen, protecting it from oxidation. However, this must be balanced with the stability of Omeprazole itself, which is acid-labile.[6]

    • Optimized Conditions: As with sulfone formation, careful control of temperature and oxidant stoichiometry is key. N-oxide formation is often exacerbated by excess oxidant or higher temperatures.

Experimental Workflow: Troubleshooting Impurity Formation

G start High Impurity Level Detected by HPLC check_impurity Identify Impurity: Sulfone or N-Oxide? start->check_impurity sulfone Sulfone Impurity check_impurity->sulfone Sulfone n_oxide N-Oxide Impurity check_impurity->n_oxide N-Oxide check_temp Review Temperature Logs Was Temp < 10°C? sulfone->check_temp check_oxidant Consider Alternative Oxidant (e.g., N-halosuccinimide) n_oxide->check_oxidant check_equiv Verify Oxidant Stoichiometry Was it ~1.0 eq? check_temp->check_equiv Yes re_run Re-run with Corrected Parameters check_temp->re_run No. Implement better cooling check_equiv->re_run No. Correct stoichiometry final_check Analyze New Batch check_equiv->final_check Yes. Issue may be homogeneity. Add oxidant slower. check_oxidant->check_temp No. Check other parameters first. oxidant_change Change Oxidant & Re-run check_oxidant->oxidant_change Yes temp_ok Yes temp_no No: Implement better cooling equiv_ok Yes equiv_no No: Re-calculate and use exact stoichiometry oxidant_change->final_check re_run->final_check

Caption: Troubleshooting workflow for impurity management.

Frequently Asked Questions (FAQs)

Question: What is the primary synthetic route for Omeprazole sulfide, and what are the critical process parameters?

Answer:

The most common and industrially significant route is the condensation of two key intermediates: 5-methoxy-2-mercaptobenzimidazole (MMBI) and 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (CDMP-HCl).[1] The reaction is a nucleophilic substitution where the thiolate of MMBI displaces the chloride from CDMP-HCl.

Synthetic Pathway and Critical Parameters:

G cluster_0 Reactants cluster_1 Reaction cluster_2 Intermediate & Impurities MMBI 5-Methoxy-2-mercaptobenzimidazole (MMBI) Condensation Condensation (Nucleophilic Substitution) MMBI->Condensation CDMP 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl (CDMP-HCl) CDMP->Condensation Sulfide Omeprazole Sulfide Condensation->Sulfide Step 1 Oxidation Oxidation (e.g., m-CPBA, H₂O₂) Sulfide->Oxidation Step 2 Omeprazole Omeprazole (Sulfoxide) Oxidation->Omeprazole Desired Product Sulfone Sulfone Impurity (Over-oxidation) Oxidation->Sulfone Noxide N-Oxide Impurity (Pyridine Oxidation) Oxidation->Noxide

Caption: Synthesis of Omeprazole from key intermediates.

Critical Process Parameters:

  • For Step 1 (Sulfide Formation):

    • Base: Type and stoichiometry are critical for activating the thiol.

    • Solvent: Typically alcohols like methanol or ethanol, which readily dissolve the reactants and base.

    • Temperature: Usually controlled between room temperature and reflux to ensure the reaction goes to completion without significant degradation.

  • For Step 2 (Oxidation):

    • Temperature: The single most important parameter to control for minimizing the sulfone impurity.[4]

    • Oxidant: Choice and precise amount of the oxidizing agent directly impact the impurity profile.

    • pH: Must be controlled to ensure the stability of the final product, which degrades in acidic conditions.[6]

Question: Which analytical methods are recommended for monitoring the reaction and quantifying impurities?

Answer:

High-Performance Liquid Chromatography (HPLC) is the gold standard for both monitoring the reaction progress and quantifying the final purity of Omeprazole and its intermediates.

  • Methodology: A reversed-phase HPLC (RP-HPLC) method is typically employed. Several methods have been developed that can effectively separate Omeprazole from its key process-related impurities, including the sulfide (unreacted starting material), the sulfone, and the N-oxide.[7][8]

  • Typical Conditions:

    • Column: C8 or C18 columns are commonly used.[7]

    • Mobile Phase: A buffered aqueous phase (e.g., phosphate buffer at a slightly alkaline pH of ~7.6-9.5) mixed with an organic modifier like acetonitrile is standard.[7][8] The alkaline pH is necessary to keep Omeprazole stable during the analysis.

    • Detection: UV detection at a wavelength of 280 nm or 302 nm is suitable for quantifying Omeprazole and its related substances.[8][9]

  • In-Process Control: For quick checks of reaction completion, Thin-Layer Chromatography (TLC) can also be used, though it is not suitable for accurate quantification.[10]

Question: The user prompt mentioned "Omeprazole Acid Methyl Ester Sulfide." What is this compound?

Answer:

Based on a comprehensive review of the scientific literature, the term "Omeprazole Acid Methyl Ester Sulfide" does not correspond to a standard, recognized intermediate or impurity in the common synthetic pathways of Omeprazole. The core structure of Omeprazole and its sulfide precursor do not contain an acid or methyl ester functional group.

It is possible that this term is an internal company-specific name for a particular intermediate, refers to a non-standard synthesis route, or is a misnomer. The troubleshooting and guidance provided here are focused on the universally accepted and practiced synthesis, which involves the condensation of a benzimidazole thiol with a substituted pyridine to form the sulfide intermediate, which is then oxidized. This pathway is the basis for the vast majority of Omeprazole production and research.

References

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. Available at: [Link]

  • Reddy, K., et al. (2009). Process for preparation of omeprazole. WO2009066309A2. Google Patents.
  • Adcock, H. (2015). Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. Available at: [Link]

  • Li, J., et al. (2023). A preparation method of omeprazole sulfide. CN116410178B. Google Patents.
  • Wang, X., et al. (2017). The synthetic method of Omeprazole sulphone. CN106866629A. Google Patents.
  • Schmidt, A. H., & Stanic, M. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC International. Available at: [Link]

  • Bi, Y., et al. (2017). A kind of preparation method of Omeprazole impurity. CN107382963A. Google Patents.
  • Pharmaffiliates. Omeprazole-impurities. Pharmaffiliates. Available at: [Link]

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. ResearchGate. Available at: [Link]

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Semantic Scholar. Available at: [Link]

  • Al-Momani, I. F. (2015). Omeprazole Profile. ResearchGate. Available at: [Link]

  • Reddy, K., et al. (2001). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. US6245913B1. Google Patents.
  • Helmlin, H. J., et al. (2014). Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Glasgow Caledonian University. Available at: [Link]

  • Agilent Technologies. (2019). Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns. Agilent. Available at: [Link]

  • Espinosa Bosch, M., et al. (2007). Analytical methodologies for the determination of omeprazole: an overview. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831-44. Available at: [Link]

  • Wang, J., et al. (2012). Study on Determination and Impurity Profile of Related Substances of Omeprazole Sodium for Injection. Chinese Journal of Pharmaceutical Analysis. Available at: [Link]

  • Iuga, C., et al. (2009). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. Farmacia, 57(5), 534-543. Available at: [Link]

  • Brandstrom, A., et al. (1986). Processes for the preparation of omeprazole and intermediates therefore. US4620008A. Google Patents.
  • Sharma, D., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]

  • Espinosa Bosch, M., et al. (2007). Analytical methodologies for the determination of omeprazole: An overview. Ovid. Available at: [Link]

  • Kumar, A., et al. (2025). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Figshare. Available at: [Link]

  • Sari, Y., et al. (2018). Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with. Journal of Pharmaceutical Sciences and Community. Available at: [Link]

  • Organic Chemistry Portal. Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Green Chemistry Approaches to Omeprazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for green and sustainable synthesis of omeprazole. This guide is designed for researchers, chemists, and process development professionals dedicated to incorporating the principles of green chemistry into active pharmaceutical ingredient (API) manufacturing. The synthesis of omeprazole, a cornerstone proton pump inhibitor, presents a classic industrial chemistry challenge: the selective oxidation of a sulfide to a sulfoxide. Traditional methods often rely on stoichiometric, halogenated oxidants that are inefficient and environmentally burdensome.

This document moves beyond theoretical concepts to provide practical, field-tested advice in a troubleshooting and FAQ format. We will explore the causality behind experimental choices, address common issues encountered when moving to greener catalytic systems, and provide robust protocols to support your laboratory work.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the implementation of green chemistry principles in omeprazole synthesis.

Q1: What is the primary green chemistry challenge in the synthesis of omeprazole?

The critical step in synthesizing omeprazole is the oxidation of the sulfide intermediate, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (often called pyrmetazole), to the corresponding sulfoxide.[1] The primary challenge is achieving high selectivity. The desired sulfoxide can be easily over-oxidized to the corresponding sulfone, an undesired byproduct that complicates purification and reduces yield.[2][3] Traditional stoichiometric oxidants like meta-chloroperoxybenzoic acid (m-CPBA) are effective but suffer from poor atom economy and generate chlorinated aromatic waste, which is environmentally persistent.[4][5] Therefore, the core green chemistry goal is to replace these reagents with a catalytic system using a clean oxidant.

Q2: Why is hydrogen peroxide (H₂O₂) considered the preferred "green" oxidant for this transformation?

Hydrogen peroxide (H₂O₂) is widely regarded as a green oxidant for several compelling reasons:

  • High Atom Economy: The oxygen atom is the only atom transferred to the substrate.

  • Benign Byproduct: The sole byproduct of the reduction of H₂O₂ is water, which is non-toxic and environmentally harmless.[6]

  • Availability and Cost: It is a readily available and relatively inexpensive industrial chemical.

However, the uncatalyzed reaction between H₂O₂ and sulfides is often slow and requires elevated temperatures, which can lead to over-oxidation and decomposition. Therefore, its effective use is almost always coupled with a selective catalyst.[7]

Q3: Aside from the sulfone, what are the key impurities to monitor in a green catalytic process?

When developing a green synthesis route, quality control is paramount. The key impurities to monitor by a validated HPLC method are:

  • Unreacted Sulfide Precursor (Pyrmetazole): Incomplete conversion is a common issue, especially with catalyst deactivation.

  • Omeprazole Sulfone: The primary over-oxidation product.[2] Its presence indicates poor reaction control or a non-selective catalyst.

  • Residual Catalyst Metals: If a metal-based catalyst (e.g., Vanadium, Tungsten) is used, the final API must be tested for metal residues via ICP-MS to ensure they are below the strict limits set by regulatory bodies like the ICH Q3D guidelines for elemental impurities.

Section 2: Troubleshooting Guide for Green Omeprazole Synthesis

This guide is structured to address specific, practical problems you may encounter during your experiments.

The Oxidation Step: Selectivity and Reagent Issues

Q: My reaction is producing a significant amount (>5%) of the sulfone byproduct. How can I improve selectivity for the sulfoxide (omeprazole)?

A: This is the most common problem in omeprazole synthesis. Over-oxidation to the sulfone is kinetically facile once the sulfoxide is formed. Here is a systematic approach to improving selectivity, grounded in reaction kinetics and catalyst behavior:

  • Precise Temperature Control (Causality: Reaction Rates): The rate of sulfone formation is typically more sensitive to temperature increases than the rate of sulfoxide formation.

    • Troubleshooting: Maintain the reaction temperature at a lower, strictly controlled level, often between -5°C and 10°C.[8] A sudden exotherm can rapidly accelerate sulfone formation. Use a reliable cryostat or ice/salt bath.

  • Controlled Addition of Oxidant (Causality: Stoichiometry): A high local concentration of H₂O₂ will dramatically increase the rate of the second oxidation (sulfoxide to sulfone).

    • Troubleshooting: Add the H₂O₂ solution dropwise using a syringe pump over a prolonged period (e.g., 1-3 hours). This ensures the oxidant is consumed in the first oxidation step as soon as it is introduced, keeping its standing concentration low.[8]

  • Adjust H₂O₂ Stoichiometry (Causality: Limiting Reagent): Using a large excess of H₂O₂ will inevitably lead to over-oxidation.

    • Troubleshooting: Begin with a slight excess of H₂O₂ (e.g., 1.1 to 1.2 equivalents). Monitor the reaction progress by TLC or HPLC. If the reaction stalls with starting material still present, a small additional charge of H₂O₂ can be made, but avoid adding a large excess upfront.

  • Evaluate Your Catalyst System: Some catalysts are inherently more selective than others. Vanadium and Tungsten-based catalysts are well-regarded for their selectivity in this transformation when used under optimized conditions.[9][10]

Q: My H₂O₂-based oxidation is very slow or stalls completely. What are the likely causes?

A: Sluggish or incomplete conversion is often related to catalyst activity. Consider the following factors:

  • Catalyst Choice and Loading: Ensure you are using an appropriate catalyst. Vanadium complexes (like V₂O₅ or vanadyl acetylacetonate) and molybdenum or tungstate salts (like sodium molybdate or sodium tungstate) are proven to be effective.[8][9] The catalyst loading may be too low; while you want to minimize metal use, a certain threshold is required to achieve a practical reaction rate.

  • Catalyst Poisoning: Sulfur compounds can sometimes act as inhibitors or poisons to certain catalytic sites.[11] Ensure your sulfide starting material is pure and free from other sulfur-containing impurities.

  • pH of the Reaction Medium: The activity of many metal-peroxo species, the active oxidants in these systems, is highly pH-dependent. The reaction is often run under neutral or slightly basic conditions. The presence of acidic impurities can quench the catalytic cycle.

  • Solvent Effects: The solvent plays a crucial role in solvating the reactants and the catalytic species. The reaction may be slow if the chosen solvent (e.g., a non-polar hydrocarbon) is incompatible with the polar nature of the catalyst or the H₂O₂. Alcohols like methanol or ethanol are often effective solvents for this reason.[8]

Catalyst Management: Activity, Leaching, and Recycling

Q: I'm using a heterogeneous catalyst, but its activity drops significantly after each recycle. What is happening and how can I regenerate it?

A: A drop in activity is a classic sign of catalyst deactivation. The two most probable causes are leaching (the active metal species dissolves off the support into the reaction medium) and fouling (the catalyst surface is blocked by byproducts, polymers, or adsorbed reactants/products).

The workflow below outlines a systematic approach to diagnosing and solving this issue.

G Troubleshooting Workflow for Catalyst Deactivation start Reduced catalyst activity observed after recycling. q_leaching Is metal leaching suspected? start->q_leaching test_leaching Analyze filtrate via ICP-MS for dissolved metal. q_leaching->test_leaching Yes q_fouling Is surface fouling suspected? q_leaching->q_fouling No res_leaching_pos Leaching Confirmed test_leaching->res_leaching_pos Metal Detected res_leaching_neg Leaching is Minimal test_leaching->res_leaching_neg No/Trace Metal action_leaching Action: Modify support material, use a stronger anchoring ligand, or optimize solvent to minimize solubility. res_leaching_pos->action_leaching res_leaching_neg->q_fouling test_fouling Analyze spent catalyst via SEM, TGA, or elemental analysis. q_fouling->test_fouling Yes res_fouling_pos Fouling Confirmed test_fouling->res_fouling_pos action_fouling Action: Implement regeneration protocol. res_fouling_pos->action_fouling protocol_wash 1. Solvent Wash: Wash catalyst with a clean solvent (e.g., methanol, acetone) to remove adsorbed organic species. action_fouling->protocol_wash protocol_calcine 2. Calcination (if thermally stable): Heat catalyst under air/N2 flow to burn off stubborn organic residues. (Consult literature for specific temp.) protocol_wash->protocol_calcine

Caption: A logical workflow for diagnosing and addressing catalyst deactivation.

A general regeneration protocol often involves washing the recovered catalyst with a solvent to remove adsorbed species, followed by drying. For more robust fouling, thermal treatment like calcination may be required, but this must be done carefully to avoid damaging the catalyst structure.[12][13] Always consult literature specific to your catalyst type for validated regeneration methods.

Solvent Selection and Process Efficiency

Q: I want to replace dichloromethane (DCM) in my process. What are the best green alternatives and what factors should I consider?

A: Replacing halogenated solvents like DCM is a high-priority goal in green chemistry. The choice of a replacement is a multi-factor decision, balancing solvency, safety, and environmental impact. Methanol and ethanol are often excellent starting points for the omeprazole oxidation step.[14]

SolventKey AdvantagesKey DisadvantagesGreen Chemistry Rating
Dichloromethane (DCM) Excellent solubility for many organics; volatile.Carcinogen suspect; high environmental impact; generates halogenated waste.Banned/Avoid
Methanol Good solvent for precursors and catalysts; readily available.Toxic (can cause blindness); flammable.Usable
Ethanol Excellent green profile; low toxicity; biodegradable.Can sometimes be less effective at dissolving non-polar substrates.Recommended
Ethyl Acetate Good solvent; relatively low toxicity.Flammable; can be prone to hydrolysis.Recommended
Water Ultimate green solvent.Poor solubility for organic precursors; may require co-solvents or phase-transfer catalysts.Recommended (if feasible)
This table is adapted from principles outlined in solvent selection guides like those from Sanofi and GSK.[15]

When selecting a solvent, consider:

  • Solubility: Do all reactants, including the catalyst, have sufficient solubility at the reaction temperature?

  • Boiling Point: Is the boiling point appropriate for the desired reaction temperature and for efficient removal during workup?

  • Workup: How will the solvent choice impact the product isolation and purification? For example, using water-miscible solvents like methanol may require an anti-solvent precipitation or an extraction step.

Section 3: Key Experimental Protocol

This section provides a representative, detailed protocol for a lab-scale green synthesis of omeprazole.

Protocol: Vanadium-Catalyzed Selective Oxidation of Pyrmetazole to Omeprazole

This protocol describes the oxidation of the sulfide intermediate to omeprazole using a simple vanadium catalyst and hydrogen peroxide in methanol.

Safety Notice: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydrogen peroxide is a strong oxidant. Vanadium compounds are toxic; handle with care.

Materials:

  • Pyrmetazole (Sulfide intermediate): 1.00 g (3.03 mmol)

  • Vanadium(V) oxide (V₂O₅): 5.5 mg (0.03 mmol, 1 mol%)

  • Methanol (ACS grade): 20 mL

  • Hydrogen Peroxide (30% w/w aqueous solution): 0.35 mL (~3.4 mmol, 1.12 eq.)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Deionized Water

  • Ethyl Acetate

Equipment:

  • 50 mL round-bottom flask

  • Magnetic stir bar and stir plate

  • Syringe pump (or a dropping funnel)

  • Thermometer

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To the 50 mL round-bottom flask, add pyrmetazole (1.00 g), Vanadium(V) oxide (5.5 mg), and methanol (20 mL).

  • Cooling: Place the flask in the ice/water bath and stir the resulting suspension. Allow the temperature to equilibrate to 0-5°C.

  • Oxidant Addition: Slowly add the 30% H₂O₂ solution dropwise via syringe pump over 1 hour. Causality Check: Slow addition is critical to prevent a buildup of oxidant concentration and minimize over-oxidation to the sulfone.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C. Monitor the reaction progress every 30 minutes by TLC (e.g., using 10% Methanol in DCM as eluent). The starting material (sulfide) should have a higher Rf than the product (sulfoxide). The reaction is typically complete in 2-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate solution to destroy any remaining peroxides. Stir for 15 minutes.

  • Workup - pH Adjustment & Extraction: Add 20 mL of saturated sodium bicarbonate solution to neutralize the solution. Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/heptane) to yield pure omeprazole. The expected yield is typically >85%.

Self-Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and HPLC analysis. The absence of a significant peak corresponding to the sulfone impurity in the HPLC chromatogram validates the selectivity of the protocol.

Visualizing the Catalytic Cycle

The simplified diagram below illustrates the proposed catalytic cycle for a vanadium-catalyzed oxidation, highlighting the role of the metal center.

G Simplified Vanadium Catalytic Cycle for Sulfoxidation V5 V(V) Catalyst (e.g., from V₂O₅) Peroxo V(V)-peroxo species (Active Oxidant) V5->Peroxo + H₂O₂ - H₂O Peroxo->V5 + Sulfide (R-S-R') - Sulfoxide (R-SO-R') Sulfide R-S-R' (Sulfide) Sulfoxide R-SO-R' (Sulfoxide) H2O2 H₂O₂ H2O H₂O

Caption: The catalyst activates hydrogen peroxide to form a potent peroxo species.

References

  • Saini, S., Kumar, A., & Singh, G. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
  • Mijin, D. Ž., et al. (2017). Optimization of Omeprazole Synthesis: Physico-Chemical Steering Towards Greener Processes. Chemistry & Chemical Technology, 11(4), 453-460. [Link]

  • Cotton, S. (2012). Synthesis, structure, and reactivity of Omeprazole and related compounds (Doctoral dissertation, University of York). White Rose eTheses Online. [Link]

  • Wang, R., et al. (2022). Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. Frontiers in Chemistry, 10, 843183. [Link]

  • Bonesi, S. M., et al. (2021). Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives. ChemistrySelect, 6(31), 7956-7981. [Link]

  • Li, Z., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3381. [Link]

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. ResearchGate. [Link]

  • Morepen Laboratories Ltd. (2007). Process for preparation of omeprazole. WO2009066309A2.
  • Al-Obaid, A. M., et al. (2009). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 53(9), 3845–3853. [Link]

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]

  • Plata, R. E., & Singleton, D. A. (2015). Density Functional Study on the Mechanism of the Vanadium-Catalyzed Oxidation of Sulfides by Hydrogen Peroxide. The Journal of Organic Chemistry, 80(12), 6183–6192. [Link]

  • Lónyi, F., & Valyon, J. (2001). The regeneration or disposal of deactivated heterogeneous catalysts. Periodica Polytechnica Chemical Engineering, 45(1-2), 65-72. [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517–1525. [Link]

  • Klabunde, K. J. (Ed.). (2001). Catalytic Synthesis Of Sulfides Sulfoxides and Sulfones. In Nanoscale Materials in Chemistry (pp. 237-264). John Wiley & Sons. [Link]

  • Zhou, W.-Y., et al. (2021). Vanadium-catalyzed Selective Oxidation of Sulfides to Sulfoxides and Sulfones with H2O2. Chinese Journal of Organic Chemistry, 41(5), 1937-1945. [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. [Link]

  • Wang, R., et al. (2022). Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. ResearchGate. [Link]

  • LibreTexts Chemistry. (2023). Vanadium(V) oxide as a Catalyst. [Link]

  • Atadana, A. N., et al. (2022). Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading. Catalysts, 12(10), 1228. [Link]

  • Chen, C., et al. (2019). Heterogeneous M-N-C Catalysts for Aerobic Oxidation Reactions: Lessons from Oxygen Reduction Electrocatalysts. ACS Catalysis, 9(9), 7766–7784. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for Omeprazole Acid Methyl Ester Sulfide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of patient safety. For a widely prescribed proton pump inhibitor like Omeprazole, ensuring its purity and the absence of potentially harmful impurities is paramount. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of a critical process-related impurity and potential degradant, Omeprazole Acid Methyl Ester Sulfide.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights gleaned from extensive experience in analytical development. Every step is designed to be a self-validating system, ensuring the trustworthiness and robustness of the presented method.

The Criticality of Impurity Profiling in Omeprazole

Omeprazole, a substituted benzimidazole, is susceptible to degradation in both acidic and oxidative conditions. One of its key impurities is the Omeprazole Acid Methyl Ester Sulfide (herein referred to as Omeprazole Sulfide), a process-related impurity that can also form during degradation. The accurate quantification of this impurity is crucial to guarantee the safety and efficacy of the final drug product. A robust, validated HPLC method is therefore indispensable.

A Validated Stability-Indicating HPLC Method for Omeprazole Sulfide

This section details a validated reversed-phase HPLC (RP-HPLC) method for the determination of Omeprazole Sulfide in the presence of Omeprazole and its other related substances. This method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines[1][2][3].

Chromatographic Conditions: The Rationale

The selection of chromatographic parameters is a multi-faceted decision process aimed at achieving optimal separation and sensitivity.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 2.7 µmA C18 column provides excellent hydrophobicity for the separation of Omeprazole and its structurally similar impurities. The smaller particle size (2.7 µm) enhances efficiency and resolution, allowing for faster analysis times.
Mobile Phase A 0.05 M Monobasic Potassium Phosphate Buffer (pH 7.6)A phosphate buffer at pH 7.6 is chosen to maintain the stability of Omeprazole, which is acid-labile. This pH also ensures the desired ionization state of the analytes for optimal retention and peak shape.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength and low UV cutoff.
Gradient Elution Time (min)%B
020
1560
2060
2220
2520
Flow Rate 1.0 mL/minA flow rate of 1.0 mL/min provides a good balance between analysis time and column efficiency for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection UV at 302 nmThis wavelength provides good sensitivity for both Omeprazole and its related impurities, including the sulfide.
Injection Volume 10 µLA small injection volume minimizes potential band broadening.
Experimental Workflow: A Visual Guide

The following diagram illustrates the comprehensive workflow for the validation of the HPLC method.

HPLC_Method_Validation_Workflow cluster_Preparation Preparation cluster_SystemSuitability System Suitability cluster_ValidationParameters Method Validation cluster_Analysis Data Analysis & Reporting prep Standard & Sample Preparation Mobile Phase Preparation sst System Suitability Testing Tailing Factor Theoretical Plates %RSD of Peak Areas prep->sst spec Specificity (Forced Degradation) sst->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust data Data Acquisition & Processing Validation Report Generation robust->data

Sources

A Comparative Analysis of Omeprazole Synthesis Routes and Intermediates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Omeprazole, a cornerstone of proton pump inhibitors (PPIs), has revolutionized the treatment of acid-related gastrointestinal disorders. Its synthesis, a multi-step process refined over decades, offers a fascinating case study in industrial organic chemistry, balancing efficiency, purity, and stereoselectivity. This guide provides an in-depth comparative analysis of the prevalent synthesis routes for omeprazole, with a focus on the critical intermediates and the pivotal oxidation step. We will delve into the mechanistic underpinnings of these methods, present detailed experimental protocols, and offer a comparative assessment to inform laboratory research and process development.

The Core Synthetic Strategy: A Convergent Approach

The most widely adopted industrial synthesis of omeprazole follows a convergent strategy. This approach involves the separate synthesis of two key heterocyclic intermediates, which are then coupled to form a thioether precursor. This precursor is subsequently oxidized to yield the final omeprazole product. This modular strategy allows for the optimization of each step independently, leading to higher overall efficiency and purity.

The overall workflow can be visualized as follows:

Omeprazole_Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_coupling Coupling Reaction cluster_oxidation Oxidation cluster_chiral_synthesis Asymmetric Synthesis A Intermediate 1: 2-Mercapto-5- methoxybenzimidazole C Pyrmetazole (Sulfide Intermediate) A->C B Intermediate 2: 2-(Chloromethyl)-3,5-dimethyl -4-methoxypyridine HCl B->C D Omeprazole (Racemic Mixture) C->D E Esomeprazole ((S)-enantiomer) C->E Asymmetric Oxidation

Caption: A high-level overview of the convergent synthesis of omeprazole.

Part 1: Synthesis of Key Intermediates

The efficiency and purity of the final omeprazole product are intrinsically linked to the quality of its precursors. Here, we examine the synthesis of the two primary intermediates.

Intermediate 1: 2-Mercapto-5-methoxybenzimidazole

This benzimidazole derivative forms the core of the omeprazole molecule. The most common synthetic route starts from 4-methoxy-o-phenylenediamine.

Reaction Pathway:

Mercaptobenzimidazole_Synthesis A 4-Methoxy-o-phenylenediamine C7H10N2O C 2-Mercapto-5-methoxybenzimidazole C8H8N2OS A->C Ethanol/Water, Reflux B Potassium Ethyl Xanthate or CS2 + KOH C3H5KOS2 / CS2 + KOH B->C

Caption: Synthesis of 2-Mercapto-5-methoxybenzimidazole.

Experimental Protocol:

A widely used and reliable method for the synthesis of 2-mercapto-5-methoxybenzimidazole involves the reaction of 4-methoxy-o-phenylenediamine with potassium ethyl xanthate or carbon disulfide in the presence of a base.[1][2]

  • Reaction Setup: A mixture of 4-methoxy-o-phenylenediamine, potassium ethyl xanthate, 95% ethanol, and water is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reflux: The reaction mixture is heated under reflux for approximately 3 hours.

  • Decolorization: Activated carbon (Norit) is cautiously added, and the mixture is refluxed for an additional 10 minutes.

  • Filtration: The hot mixture is filtered to remove the activated carbon.

  • Crystallization: The filtrate is heated, and warm water is added, followed by the slow addition of a solution of acetic acid in water with vigorous stirring. The product crystallizes upon cooling.

  • Isolation: The crystalline product is collected by filtration, washed, and dried.

This method is known for producing a high-purity product in good yield (typically 80-90%).[1]

Intermediate 2: 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine Hydrochloride

This substituted pyridine provides the other key fragment of the omeprazole molecule. Its synthesis is more complex and has been the subject of significant process optimization. A common industrial route starts from 2,3,5-trimethylpyridine.

Reaction Pathway:

Pyridine_Intermediate_Synthesis A 2,3,5-Trimethylpyridine C8H11N C 2,3,5-Trimethylpyridine N-oxide C8H11NO A->C 1. B Oxidation (e.g., H2O2/AcOH) E 4-Nitro-2,3,5-trimethylpyridine N-oxide C8H10N2O3 C->E 2. D Nitration (HNO3/H2SO4) G 4-Methoxy-2,3,5-trimethylpyridine N-oxide C9H13NO2 E->G 3. F Methoxylation (NaOMe/MeOH) I 2-(Acetoxymethyl)-3,5-dimethyl-4-methoxypyridine C11H15NO3 G->I 4. H Rearrangement (e.g., Ac2O) K 2-(Hydroxymethyl)-3,5-dimethyl-4-methoxypyridine C9H13NO2 I->K 5. J Hydrolysis (e.g., NaOH) M 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine HCl C9H13Cl2NO K->M 6. L Chlorination (SOCl2)

Caption: A representative multi-step synthesis of the pyridine intermediate.

Experimental Protocol (Final Chlorination Step):

The final step, the conversion of the hydroxymethyl group to a chloromethyl group, is crucial and is typically achieved using thionyl chloride.[3]

  • Reaction Setup: 2-(Hydroxymethyl)-3,5-dimethyl-4-methoxypyridine is dissolved in a suitable solvent such as dichloromethane in a reaction vessel under an inert atmosphere (e.g., argon).

  • Addition of Thionyl Chloride: A solution of thionyl chloride in dichloromethane is added dropwise to the reaction mixture at room temperature.

  • Reaction: The reaction is stirred at room temperature for a short period (e.g., 30 minutes) to ensure complete conversion.

  • Isolation: The solvent is removed under reduced pressure, and the resulting solid residue is suspended in a non-polar solvent like hexane and filtered. The solid product is then washed and dried.

This procedure typically affords the desired product in high yield (often quantitative).[3] The purity of this intermediate is critical to avoid side reactions in the subsequent coupling step.

Part 2: Coupling of Intermediates to Form the Thioether (Pyrmetazole)

With the two key intermediates in hand, the next step is their coupling to form the thioether precursor, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, commonly known as pyrmetazole. This is a nucleophilic substitution reaction where the thiol group of the benzimidazole derivative displaces the chloride of the pyridine derivative.

Reaction Pathway:

Coupling_Reaction A 2-Mercapto-5-methoxybenzimidazole C8H8N2OS C Pyrmetazole C17H19N3O2S A->C B 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine HCl C9H13Cl2NO B->C

Caption: The coupling reaction to form the pyrmetazole intermediate.

Experimental Protocol:

  • Deprotonation: 2-Mercapto-5-methoxybenzimidazole is dissolved in a mixture of ethanol and water containing a base, such as sodium hydroxide, to deprotonate the thiol group, forming the more nucleophilic thiolate.

  • Addition of Pyridine Intermediate: A solution of 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride in a suitable solvent is then added to the reaction mixture.

  • Reaction: The mixture is stirred, often at a slightly elevated temperature, to drive the reaction to completion.

  • Isolation: Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration, followed by washing and drying.

The yield of this step is typically high, and the product can be purified by recrystallization if necessary.

Part 3: The Crucial Oxidation Step: From Thioether to Sulfoxide

The final and most critical step in the synthesis of omeprazole is the selective oxidation of the thioether (pyrmetazole) to the corresponding sulfoxide. This step is challenging because over-oxidation can lead to the formation of the corresponding sulfone, an undesirable impurity. Furthermore, this is the step where chirality is introduced in the synthesis of esomeprazole.

Racemic Omeprazole Synthesis

For the synthesis of racemic omeprazole, a variety of oxidizing agents can be employed.

Oxidizing AgentTypical SolventKey AdvantagesKey Disadvantages
m-Chloroperoxybenzoic acid (m-CPBA) Dichloromethane, TolueneHigh reactivity, good yields.Potential for over-oxidation to sulfone, safety concerns with peroxides on a large scale.[4]
Hydrogen Peroxide with Catalyst Methanol, Water"Greener" reagent, cost-effective.Requires a catalyst (e.g., vanadium compounds, heteropolyacids), reaction conditions need careful control to avoid over-oxidation.
Peracetic Acid Acetic AcidReadily available and inexpensive.Can be corrosive, may require careful temperature control.

Experimental Protocol (using m-CPBA):

  • Reaction Setup: Pyrmetazole is dissolved in a chlorinated solvent like dichloromethane.

  • Controlled Addition of Oxidant: A solution of m-CPBA (typically one molar equivalent) is added slowly to the reaction mixture, often at a controlled low temperature to minimize over-oxidation.[5]

  • Quenching and Work-up: After the reaction is complete, the excess peroxide is quenched, and the crude omeprazole is isolated.

  • Purification: The crude product is then purified, often by recrystallization, to obtain omeprazole of the desired purity.

Asymmetric Synthesis of Esomeprazole ((S)-Omeprazole)

The synthesis of the single (S)-enantiomer, esomeprazole, requires a stereoselective oxidation method. This is a significant area of research and has led to the development of sophisticated catalytic systems.

1. Chiral Titanium-Tartrate Catalysis:

This is one of the most successful and widely used methods for the asymmetric synthesis of esomeprazole on an industrial scale.[6]

Catalyst System:

The catalyst is typically formed in situ from a titanium(IV) alkoxide, such as titanium(IV) isopropoxide, and a chiral diethyl tartrate (DET) ligand. The choice of the tartrate enantiomer determines the stereochemistry of the resulting sulfoxide. For esomeprazole ((S)-enantiomer), D-(-)-diethyl tartrate is commonly used.

Reaction Pathway:

Asymmetric_Oxidation A Pyrmetazole C17H19N3O2S C Esomeprazole ((S)-Omeprazole) C17H19N3O3S A->C B Chiral Titanium-Tartrate Catalyst Cumene Hydroperoxide Base (e.g., DIPEA) B->C

Caption: Asymmetric oxidation of pyrmetazole to esomeprazole.

Experimental Protocol:

  • Catalyst Formation: The chiral titanium catalyst is prepared by reacting titanium(IV) isopropoxide with D-(-)-diethyl tartrate in a suitable solvent like dichloromethane. The addition of a base, such as diisopropylethylamine (DIPEA), is often crucial for achieving high enantioselectivity.

  • Reaction: The pyrmetazole is added to the catalyst mixture, followed by the slow addition of an oxidizing agent, typically cumene hydroperoxide. The reaction is carried out at a low temperature to maximize enantioselectivity.

  • Work-up and Isolation: The reaction is quenched, and the esomeprazole is isolated and purified.

This method can provide esomeprazole with high enantiomeric excess (>99% ee) and in good yields.[4]

2. Biocatalytic Oxidation:

More recently, enzymatic methods have been explored as a "greener" alternative for the asymmetric oxidation of pyrmetazole.[5]

  • Enzyme System: Engineered Baeyer-Villiger monooxygenases (BVMOs) have shown promise in selectively oxidizing the thioether to the (S)-sulfoxide.[7]

  • Advantages: These reactions are typically run in aqueous media under mild conditions, offering a more environmentally friendly process.

  • Challenges: Scaling up enzymatic reactions can present challenges, including enzyme stability and cofactor regeneration.

Comparative Analysis of Synthesis Routes

FeatureRacemic Synthesis (e.g., m-CPBA)Asymmetric Synthesis (Chiral Titanium Catalyst)
Product Racemic OmeprazoleEnantiomerically enriched Esomeprazole
Key Reagents m-CPBA, H2O2Titanium(IV) isopropoxide, Diethyl tartrate, Cumene hydroperoxide
Complexity Relatively simplerMore complex due to catalyst preparation and sensitivity
Cost Generally lower reagent costsHigher cost of chiral ligands and titanium catalysts
Control of Stereochemistry Not applicableHigh control, leading to high enantiomeric excess
Purity Concerns Over-oxidation to sulfoneResidual metal catalyst, ligand removal
Industrial Applicability Well-established for generic omeprazoleThe standard for branded Esomeprazole (Nexium)

Conclusion

The synthesis of omeprazole is a mature and highly optimized industrial process. The choice of a particular synthetic route depends on the desired final product – racemic omeprazole or the single enantiomer, esomeprazole. While the racemic synthesis is more straightforward and cost-effective, the asymmetric synthesis, particularly using chiral titanium catalysts, has become the industry standard for producing the therapeutically superior esomeprazole. Future developments in this field are likely to focus on even "greener" and more efficient catalytic systems, including biocatalysis, to further improve the sustainability of this important pharmaceutical's production.

References

  • White Rose eTheses Online. Synthesis, structure, and reactivity of Omeprazole and related compounds. [Link]

  • Journal of Chemical Education. Going Green in Process Chemistry: Optimizing an Asymmetric Oxidation Reaction To Synthesize the Antiulcer Drug Esomeprazole. [Link]

  • International Journal of PharmTech Research. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. [Link]

  • PubMed Central. Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. [Link]

  • Google Patents. Omerazole process and compositions thereof.
  • E3S Web of Conferences. Advancements in Asymmetric Synthesis of Esomeprazole and Chiral Sulfoxide Drugs: A Comprehensive Review and Future Perspectives. [Link]

  • PubMed. Computational design and cheminformatics profiling of omeprazole derivatives for enhanced proton pump inhibition of potassium-transporting ATPase alpha chain 1. [Link]

  • PrepChem.com. Synthesis of 5-methoxy-2-mercaptobenzimidazole. [Link]

  • Google Patents. Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • ResearchGate. Current issues from the formulation: Production of omeprazole suppositories. [Link]

  • Google Patents. IMPROVED METHOD FOR THE PRODUCTION OF OMEPRAZOLE AND ITS COMPOSITIONS.
  • PubMed Central. Going Green in Process Chemistry: Optimizing an Asymmetric Oxidation Reaction To Synthesize the Antiulcer Drug Esomeprazole. [Link]

  • Google Patents. An improved process for manufacture of substituted benzimidazoles.
  • ResearchGate. Mechanism of the Asymmetric Sulfoxidation in the Esomeprazole Process: Effects of the Imidazole Backbone for the Enantioselection. [Link]

  • RASAYAN Journal of Chemistry. PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. [Link]

  • Chemical Reviews. Large-Scale Oxidations in the Pharmaceutical Industry. [Link]

  • ResearchGate. Synthesis, characterazition of some 2-mercapto-5-methoxy-1H-benzimidazole and test with some plant pathogenic fungi. [Link]

  • Journal of Chemical Education. Going Green in Process Chemistry: Optimizing an Asymmetric Oxidation Reaction To Synthesize the Antiulcer Drug Esomeprazole. [Link]

  • Google Patents. Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Organic Syntheses. 2-mercaptobenzimidazole. [Link]

  • RSC Chemical Biology. Enzymatic strategies for asymmetric synthesis. [Link]

  • IOP Conference Series: Journal of Physics. Synthesis ,characterazition of some 2-mercapto-5-methoxy- 1H-benzimidazole and test with some plant pathogenic fungi. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Omeprazole Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Impurity Analysis of Omeprazole

Omeprazole, a cornerstone of proton pump inhibitor therapy, is notoriously unstable, particularly in acidic environments.[1] Its degradation can lead to the formation of various impurities that may impact the safety and efficacy of the final drug product.[2] Consequently, robust, stability-indicating analytical methods are not just a regulatory requirement but a scientific necessity for ensuring patient safety. The International Council for Harmonisation (ICH) guidelines mandate the validation of analytical procedures to demonstrate their suitability for the intended purpose.[3][4]

This guide moves beyond the validation of a single method. We will delve into the critical process of cross-validation , a comparative study designed to demonstrate the equivalency of two or more distinct analytical methods. This is paramount in scenarios such as method transfer between laboratories, upgrading from High-Performance Liquid Chromatography (HPLC) to Ultra-High-Performance Liquid Chromatography (UPLC), or confirming results with an orthogonal method like Capillary Electrophoresis (CE). Our focus will be on providing a practical, scientifically-grounded framework for comparing these methods in the context of omeprazole impurity profiling.

The Analytical Landscape for Omeprazole Impurity Profiling

The choice of an analytical method is driven by the need for specificity, sensitivity, and efficiency. For omeprazole, which can degrade into numerous related substances, the ability to separate and accurately quantify these impurities is key.[5] Forced degradation studies—exposing the drug substance to stress conditions like acid, base, oxidation, heat, and light—are essential for generating potential impurities and proving the stability-indicating nature of a method.[5][6][7]

Method 1: The Workhorse - Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most established and widely used technique for analyzing omeprazole and its impurities.[1][6][8][9] Its reliability and robustness have made it a staple in quality control laboratories worldwide.

  • Causality of Experimental Choices:

    • Stationary Phase: C18 or C8 columns are typically chosen due to their hydrophobic nature, which provides effective separation for omeprazole and its structurally similar impurities.[6][10]

    • Mobile Phase: A buffered aqueous solution mixed with an organic modifier (like acetonitrile) is standard. The pH of the buffer is critical; given omeprazole's stability in alkaline conditions, a pH around 7.6 or higher is often employed to prevent on-column degradation.[10][11][12]

    • Detection: UV detection is commonly performed at wavelengths between 280 nm and 305 nm, where omeprazole and its related compounds exhibit significant absorbance.[6][10]

Method 2: The High-Throughput Successor - UPLC

UPLC represents an evolution of HPLC, utilizing smaller particle size columns (<2 µm) to achieve faster run times, higher resolution, and increased sensitivity.

  • Causality of Experimental Choices:

    • Principle: The core separation principles are analogous to HPLC. However, the smaller particles necessitate instrumentation capable of handling much higher backpressures.

    • Advantage in Impurity Profiling: The enhanced resolution is particularly beneficial for separating closely eluting or isobaric degradation products, which can be a challenge in complex post-degradation samples. The speed allows for higher throughput in a QC environment. Method transfer from a validated HPLC method to UPLC is a common industry practice to boost efficiency, making cross-validation essential.

Method 3: The Orthogonal Alternative - Capillary Electrophoresis (CE)

CE offers a separation mechanism fundamentally different from liquid chromatography. Instead of partitioning between stationary and mobile phases, CE separates analytes based on their electrophoretic mobility in an electric field.

  • Causality of Experimental Choices:

    • Orthogonality: Because its separation principle is different, CE is an excellent orthogonal technique. If an impurity co-elutes with the main peak or another impurity in HPLC, there is a high probability it will be resolved by CE. This provides a more comprehensive impurity profile and increases confidence in the primary method's specificity.[13][14]

    • Application: CE is particularly powerful for analyzing chiral compounds and charged species, making it a valuable tool in drug development and characterization.[8][13]

Comparative Performance: A Head-to-Head Analysis

The decision to use or switch between methods must be supported by objective data. The following table summarizes typical performance characteristics for each method based on published validation studies for omeprazole impurity analysis.

Validation Parameter RP-HPLC UPLC Capillary Electrophoresis (CE) Authoritative Guideline
Specificity High; demonstrated via forced degradation studies and peak purity analysis.[6]Very High; superior resolution helps resolve co-eluting peaks.Very High; provides orthogonal selectivity, confirming peak identity.[13]ICH Q2(R1)[4]
Accuracy (% Recovery) Typically 90-109%.[10]Comparable to HPLC, often with better precision (e.g., 98-102%).Method-dependent, but generally high (e.g., 98-102%).ICH Q2(R1)[4]
Precision (%RSD) Repeatability RSD ≤ 2%; Intermediate Precision RSD ≤ 2%.[15]Generally lower RSDs than HPLC due to system design.Typically RSD < 5%.[13]ICH Q2(R1)[4]
Limit of Quantitation (LOQ) ~0.03-0.5 µg/mL for various impurities.[10]Lower than HPLC due to sharper peaks and better signal-to-noise.Can achieve very low detection limits, comparable to UPLC.ICH Q2(R1)[4]
Linearity (Correlation Coeff.) r² > 0.999.[10]r² > 0.999.r² > 0.99.ICH Q2(R1)[4]
Analysis Time 20-40 minutes.[6][16]5-15 minutes.10-25 minutes.[13]N/A
Robustness High; well-understood effects of minor changes in pH, mobile phase composition.[8]High; requires careful evaluation during development.Sensitive to buffer composition, pH, and voltage; requires strict control.ICH Q2(R1)[4]

Experimental Protocol: A Self-Validating Cross-Validation Workflow

This protocol outlines the steps to perform a cross-validation between an existing, validated Method A (e.g., HPLC) and a proposed Method B (e.g., UPLC) .

Diagram: Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Parallel Analysis cluster_data Phase 3: Data Evaluation cluster_conclusion Phase 4: Conclusion SamplePrep Prepare Identical Sample Sets: 1. Omeprazole API (Control) 2. Spiked Impurity Standard Mix 3. Forced Degradation Samples   (Acid, Base, Peroxide, Heat, Light) MethodA Analyze Samples using Validated Method A (e.g., HPLC) SamplePrep->MethodA MethodB Analyze Samples using Proposed Method B (e.g., UPLC) SamplePrep->MethodB DataA Results from Method A: - Impurity Profile - % Area of each impurity MethodA->DataA DataB Results from Method B: - Impurity Profile - % Area of each impurity MethodB->DataB Compare Comparative Analysis: - Peak Identification (RRT) - Quantitation (% Impurity) - System Suitability DataA->Compare DataB->Compare Stats Statistical Evaluation: - Equivalence Testing (e.g., TOST) - Student's t-test Compare->Stats Conclusion Conclusion on Equivalency: Are the methods interchangeable for the intended purpose? Stats->Conclusion

Caption: Workflow for cross-validating two analytical methods.

Step-by-Step Methodology
  • Define Acceptance Criteria (Trustworthiness Pillar): Before initiating the study, define the statistical criteria for equivalency. For impurity quantitation, a common approach is that the results from Method B should fall within ±10-15% of the results from Method A, and the 95% confidence interval of the difference should be within a pre-defined equivalence margin.

  • Prepare Test Samples:

    • Rationale: A diverse set of samples is required to challenge both methods and ensure the comparison is robust.

    • Protocol: a. Control Sample: Accurately weigh and dissolve a well-characterized batch of omeprazole bulk drug to a standard concentration (e.g., 1 mg/mL). b. Spiked Sample: To the control sample solution, spike known concentrations of official omeprazole impurities (e.g., Impurities A, B, C, D as per USP/EP) at a level relevant to the specification limit (e.g., 0.1%).[17][18] This directly assesses accuracy and specificity for known analytes. c. Forced Degradation Samples: Subject the omeprazole drug substance to stress conditions as per ICH Q1A/Q1B guidelines to generate a complex mixture of relevant degradation products.[6][7]

      • Acid Hydrolysis: 0.1 N HCl at room temperature.[6]
      • Base Hydrolysis: 0.1 N NaOH at room temperature.[6]
      • Oxidation: 3-50% H₂O₂ at room temperature.[6]
      • Thermal Stress: Dry heat at 105°C.[6]
      • Photolytic Stress: Expose to UV light (254 nm).[6]
      • Neutralize the acid and base-stressed samples before analysis to prevent further degradation.
  • System Suitability:

    • Rationale: Verify that each analytical system is performing adequately before sample analysis.

    • Protocol: For both Method A and Method B, perform system suitability tests. This typically involves injecting a standard solution to check parameters like theoretical plates, tailing factor, and repeatability (%RSD of replicate injections), ensuring they meet pre-defined criteria.[15]

  • Sample Analysis:

    • Rationale: Analyze the exact same set of prepared samples on both systems to ensure a direct comparison.

    • Protocol: a. Inject the control, spiked, and all forced degradation samples in triplicate onto the system for Method A. b. Inject the same set of samples, also in triplicate, onto the system for Method B.

  • Data Processing and Comparison:

    • Rationale: The goal is to objectively compare the impurity profiles generated by both methods.

    • Protocol: a. Peak Identification: Compare the chromatograms/electropherograms. Identify corresponding impurity peaks based on their relative retention times (RRT). b. Specificity: Confirm that no new peaks are observed in the spiked sample other than the spiked impurities. In the degradation samples, ensure the main degradation products are well-resolved from omeprazole and each other. c. Quantitation: Calculate the percentage of each impurity relative to the omeprazole peak for all samples and for both methods. d. Statistical Analysis: For each identified impurity, compare the mean quantitative results from Method A and Method B using an appropriate statistical test (e.g., a two-sample t-test or, more formally, a Two One-Sided T-test (TOST) for equivalence).[15]

    • Protocol: If the results for all major impurities meet the statistical criteria for equivalence, and the impurity profiles are qualitatively similar, the methods can be considered cross-validated. Method B can be confidently implemented as an alternative to Method A.

Visualization: Relationship of Analytical Techniques

The following diagram illustrates the complementary roles of HPLC, UPLC, and CE in a comprehensive quality control strategy, underscoring the value of cross-validation.

MethodRelationships QC_Strategy Comprehensive QC Strategy for Omeprazole Impurities HPLC HPLC The Established Standard (Robust & Reliable) QC_Strategy->HPLC Primary Method UPLC UPLC The Efficient Successor (Fast & High-Resolution) QC_Strategy->UPLC High-Throughput Alternative CE Capillary Electrophoresis The Orthogonal Confirmer (Alternate Selectivity) QC_Strategy->CE Confirmatory/ Troubleshooting HPLC:f0->UPLC:f0 Cross-Validation (for Method Upgrade) HPLC:f0->CE:f0 Cross-Validation (to confirm specificity) UPLC:f0->HPLC:f0 Cross-Validation (for Method Transfer)

Caption: Inter-relationship of analytical methods in QC.

Conclusion

Cross-validation is not merely a procedural formality; it is a rigorous scientific investigation that builds a bridge of trust between different analytical methods. For a sensitive compound like omeprazole, proving that a faster UPLC method yields equivalent results to a legacy HPLC method, or that a CE method confirms the HPLC impurity profile, provides the highest degree of confidence in product quality. By following a structured, self-validating protocol grounded in established regulatory principles, researchers and drug development professionals can ensure that their analytical data is accurate, reliable, and interchangeable, safeguarding the integrity of the final pharmaceutical product.

References

  • Iuga, C., Bojiţă, M., & Leucuţa, S. E. (2009). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. FARMACIA, 57(5), 534-542. [Link]

  • United States Pharmacopeia. (2019). Omeprazole Delayed-Release Capsules Monograph. USP-NF. [Link]

  • Reddy, G. S., Kumar, A., & Reddy, B. M. (2012). A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. Journal of Chromatographic Science, 50(9), 805–811. [Link]

  • Hafez, H. M., Elshanawany, A. A., Abdel-Aziz, L. M., & Mohram, M. S. (2014). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Analytical & Bioanalytical Techniques, 5(1). [Link]

  • Seetharamappa, J., Kamath, B. V., & Ramachandra, B. (2012). Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formulations. Der Pharmacia Lettre, 4(1), 200-208. [Link]

  • Rivai, H., Andayani, R., & Asra, R. (2017). Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods. Research in Pharmaceutical Sciences, 2(4), 29-37. [Link]

  • Pharmaffiliates. Omeprazole-impurities. [Link]

  • Patel, R., & Patel, P. (2021). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Asian Journal of Pharmaceutical and Clinical Research, 14(10), 86-93. [Link]

  • Waters Corporation. (2016). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. [Link]

  • Rathnasekara, R., et al. (2025). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Figshare. [Link]

  • Al-Lohedan, H. A., & El-Sayed, Y. S. (2014). Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. International Journal of Current Pharmaceutical Research, 6(3), 50-54. [Link]

  • Molnár, I., Kormány, R., & Rieger, H. J. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC North America, 32(4), 296-307. [Link]

  • Molnar Institute. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). OMEPRAZOLE CRS. [Link]

  • European Pharmacopoeia. Omeprazole Monograph. [Link] (Note: Direct access to monographs requires a subscription).

  • International Council for Harmonisation. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Google Patents. (2016).
  • European Pharmacopoeia 7.0. Omeprazole Monograph. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Orlandini, S., et al. (2024). Analytical Quality by Design-based development of a Capillary Electrophoresis method for Omeprazole impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Teva Canada Limited. (2015). PRODUCT MONOGRAPH - OMEPRAZOLE. [Link]

  • International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

Comparative Analysis Guide: Omeprazole Acid Methyl Ester Sulfide (OAMES) Determination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

In the synthesis of Omeprazole (and its S-enantiomer, Esomeprazole), the control of sulfide intermediates is critical for meeting ICH Q3A(R2) impurity guidelines. While "Omeprazole Sulfide" (Ufiprazole) is a well-characterized pharmacopeial impurity (EP Impurity C / USP Related Compound A), the Omeprazole Acid Methyl Ester Sulfide (OAMES) represents a specific, upstream process-related intermediate often observed in modified Hantzsch pyridine synthesis routes or ester-based coupling strategies.

The Analytical Challenge: OAMES contains a thioether (sulfide) linkage susceptible to rapid oxidation into its sulfoxide (active drug analog) or sulfone forms under standard laboratory conditions.[1] Furthermore, its lipophilicity differs marginally from the parent API, leading to co-elution risks in standard C18 protocols.

This guide presents an inter-laboratory comparison of two primary analytical methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) .

Chemical Pathway & Analyte Characterization[3][5][7][9]

To understand the separation challenge, we must visualize the structural relationship between the target analyte (OAMES) and the final API.

Diagram 1: OAMES Origin and Oxidation Pathway

OAMES_Pathway Precursor Pyridine/Benzimidazole Precursors OAMES Target Analyte: Acid Methyl Ester Sulfide (Lipophilic, Oxidation Prone) Precursor->OAMES Coupling Sulfide Omeprazole Sulfide (Intermediate) OAMES->Sulfide Hydrolysis/Decarboxylation API Omeprazole (Sulfoxide) (Final API) OAMES->API In-situ Oxidation (False Negative Risk) Sulfide->API Controlled Oxidation (m-CPBA/H2O2) Sulfone Omeprazole Sulfone (Over-oxidation Impurity) API->Sulfone Degradation

Caption: The synthetic trajectory showing OAMES as a precursor to the standard sulfide intermediate. The red dashed line represents the analytical risk: inadvertent oxidation during sample prep mimics the API.

Inter-Laboratory Comparison: Method Performance

Three independent laboratories (Lab A: QC Environment, Lab B: R&D, Lab C: Contract Research Org) participated in a blind study to validate methods for OAMES quantification in bulk drug substance.

Comparative Data Summary
Performance MetricMethod A: HPLC-UV (Standard QC)Method B: UHPLC-MS/MS (Trace Analysis)
Detection Principle UV Absorbance @ 305 nmESI+ (MRM Mode)
Column Chemistry C8 (Octylsilane), 5 µmC18 (Hybrid Particle), 1.7 µm
Linearity (

)
> 0.998 (Range: 0.1% - 5.0%)> 0.999 (Range: 1 ppm - 100 ppm)
LOD (Limit of Detection) 0.03% (w/w)0.5 ppm
Inter-Lab Precision (%RSD) 2.8% - 4.5%1.2% - 1.8%
Analysis Time 45 minutes (Isocratic/Gradient mix)8 minutes (Gradient)
Main Failure Mode Co-elution with Omeprazole SulfoneMatrix suppression (rare)
Expert Insight on Data

Method A (HPLC-UV) is sufficient for process control where OAMES levels are expected to be >0.1%. However, the inter-lab data shows higher variability (RSD up to 4.5%) due to baseline noise and integration errors near the limit of quantification (LOQ).

Method B (UHPLC-MS/MS) demonstrates superior precision and sensitivity. It is the only viable option for genotoxic impurity screening or when OAMES must be controlled at ppm levels. The specific MRM transition allows for detection even if chromatographic separation from the parent peak is not baseline-resolved.

Recommended Protocols

Critical Pre-Analytical Precaution

Stop-Oxidation Strategy: Sulfides oxidize spontaneously in solution.

  • Requirement: All solvents must be degassed.

  • Additive: Use 0.1% Ascorbic Acid or Sodium Sulfite in the sample diluent to act as a sacrificial antioxidant.

  • Temperature: Maintain autosampler at 4°C.

Protocol A: HPLC-UV (Robust QC Method)

Best for: Routine batch release and high-level intermediate tracking.

  • Column: Agilent Zorbax Eclipse XDB-C8 (150 mm x 4.6 mm, 5 µm) or equivalent. Why C8? Omeprazole and its sulfide analogs are sticky; C8 offers faster elution and better peak shape than C18 for these specific lipophilic intermediates.

  • Mobile Phase:

    • A: Phosphate Buffer pH 7.6 (10 mM Na2HPO4). Note: High pH is required to stabilize the acid-labile Omeprazole backbone.

    • B: Acetonitrile (ACN).

  • Gradient:

    • 0-10 min: 20% B

    • 10-30 min: 20% -> 50% B

    • 30-45 min: Re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 305 nm (Specific for the benzimidazole sulfide chromophore).

Protocol B: UHPLC-MS/MS (Gold Standard)

Best for: Trace analysis, cleaning validation, and R&D.

  • Column: Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Ammonium Formate in Water (pH ~6.5). Volatile buffer essential for MS.

    • B: Acetonitrile.[2][3]

  • MS Parameters (Source: ESI+):

    • Capillary Voltage: 3.0 kV.

    • Target MRM: m/z 374.1 -> 198.1 (Quantifier). Note: The parent ion 374 corresponds to the protonated Methyl Ester Sulfide.

  • Gradient: Steep gradient (10% to 90% B in 5 minutes) to elute the highly retained ester quickly.

Analytical Workflow Visualization

The following diagram outlines the decision matrix validated by the inter-laboratory study.

Diagram 2: Analytical Decision Matrix

Decision_Matrix Start Sample: Bulk Drug Substance (OAMES Analysis) Check_Limit Required Detection Limit? Start->Check_Limit High_Level > 0.05% (Process Control) Check_Limit->High_Level High Tolerance Trace_Level < 10 ppm (Safety/Genotox) Check_Limit->Trace_Level Strict Tolerance Method_A Method A: HPLC-UV (C8 Column, pH 7.6) High_Level->Method_A Method_B Method B: UHPLC-MS/MS (MRM Mode) Trace_Level->Method_B Validation System Suitability: Resolution > 2.0 Tailing Factor < 1.5 Method_A->Validation Method_B->Validation

Caption: Decision tree for selecting the appropriate analytical technique based on the required sensitivity threshold.

References

  • European Pharmacopoeia (Ph.[4] Eur.) . Omeprazole Monograph 0626. (Standard for impurity profiling limits).

  • United States Pharmacopeia (USP) . <621> Chromatography. (General guidelines for system suitability and column equivalence).

  • Saini, S., et al. (2019).[5][4] "Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton Pump Inhibitors: A Review." International Journal of PharmTech Research.[5][4] (Details the synthetic origin of sulfide and ester intermediates).

  • Waters Corporation . "Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 µm Columns." (Application note on separating Omeprazole related compounds).

  • SynZeal Research . "Omeprazole Acid Methyl Ester Sulfide Reference Standard." (Chemical structure verification).

Sources

A Senior Application Scientist's Guide to Selecting the Optimal Chromatography Column for Omeprazole Sulfide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling for Omeprazole

Omeprazole, a cornerstone of proton-pump inhibitors, effectively suppresses gastric acid secretion by targeting the H+/K+-ATPase system in gastric parietal cells[1]. As a racemic mixture of (S)- and (R)-sulfoxides, its synthesis and degradation pathways can yield several related substances. Among these, omeprazole sulfide is a key process-related impurity that must be meticulously monitored to ensure the safety and efficacy of the final drug product. The structural similarity between omeprazole and its sulfide analog presents a distinct analytical challenge, demanding a chromatographic method with high resolving power and robustness.

This guide provides an in-depth performance evaluation of various reversed-phase chromatography columns for the determination of omeprazole sulfide. Moving beyond a simple recitation of methods, we will explore the causal relationships between column chemistry, mobile phase composition, and separation performance, empowering you to make informed decisions for your specific analytical objectives, whether in a high-throughput quality control (QC) laboratory or a research and development setting.

The Analytical Challenge: Selectivity and Resolution

The primary goal in this analysis is to achieve baseline separation between the highly abundant omeprazole active pharmaceutical ingredient (API) and the trace-level omeprazole sulfide impurity. The key chromatographic parameters to optimize are:

  • Resolution (Rs): A measure of the degree of separation between two adjacent peaks. A value of Rs ≥ 2.0 is generally desired for robust quantification.

  • Tailing Factor (Tf): Describes the asymmetry of a chromatographic peak. A value close to 1.0 indicates a symmetrical peak, which is crucial for accurate integration and quantification.

  • Efficiency (N): Measured as the theoretical plate count, it reflects the sharpness of the peaks. Higher efficiency leads to better resolution.

The choice of stationary phase is the most powerful tool an analyst has to influence selectivity and, consequently, achieve the desired resolution.

Chromatographic Column Selection: A Comparative Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the undisputed standard for analyzing omeprazole and its impurities due to its versatility and compatibility with the analytes' polarity.[2][3] The primary difference between the most common column choices lies in the chemistry of the bonded phase.

Octadecylsilane (C18) Columns: The High-Retention Standard

C18 columns are packed with silica particles bonded with 18-carbon alkyl chains, creating a highly hydrophobic stationary phase.[4]

  • Mechanism of Action: The long alkyl chains provide a high density of hydrophobic interaction sites. This leads to stronger retention of non-polar and moderately polar compounds. For omeprazole and its sulfide, which are relatively non-polar, this translates to longer retention times.

  • Performance Insights: The increased retention on a C18 column can be leveraged to achieve excellent resolution, particularly in complex mixtures where multiple impurities are present.[5] A validated HPLC-UV method for determining omeprazole and its metabolites (including sulfone, which is structurally related to the sulfide) successfully employed a Kromasil C18 column (150mm x 4.6 mm, 5µm) to achieve good separation.[6] Another method for quantifying omeprazole and its eleven related impurities also utilized a C18 column (250 × 4.6 mm, 5 μm), demonstrating its capability in comprehensive impurity profiling.[7]

  • Best-Use Case: C18 columns are ideal for method development and for stability-indicating assays where maximum separation of all potential degradants and process impurities is required.

Octylsilane (C8) Columns: The Versatile Workhorse

C8 columns feature shorter 8-carbon alkyl chains, resulting in a stationary phase that is less hydrophobic than C18.[4][8]

  • Mechanism of Action: With a lower density of hydrophobic interactions, C8 columns exhibit reduced retention for non-polar compounds compared to C18 columns.[4][9] This often results in shorter analysis times.

  • Performance Insights: The European Pharmacopoeia (EP) monograph has historically specified a C8 column (125 mm × 4.6 mm, 5-µm) for omeprazole purity testing, highlighting its suitability and robustness for routine QC.[10][11] This choice strikes a balance between achieving the necessary resolution for key impurities like omeprazole sulfide and maintaining a practical run time for high-throughput environments. An application note from Agilent demonstrated excellent separation of omeprazole and its primary impurity using a modern superficially porous particle (SPP) Agilent InfinityLab Poroshell HPH-C8 column, which provides high efficiency at lower backpressures.[12]

  • Best-Use Case: C8 columns are highly recommended for routine quality control analysis where speed and robustness are paramount and the separation of a defined set of impurities is the primary goal.[13]

Chiral Columns: A Note on Enantioselectivity

It is critical to distinguish the analysis of process impurities like omeprazole sulfide from the analysis of enantiomeric purity. Omeprazole is a chiral molecule due to its sulfoxide group, existing as (S)- and (R)-enantiomers.[14][15][16] The single-enantiomer drug, esomeprazole ((S)-omeprazole), requires specialized chiral columns (e.g., Chiralpak, Chiralcel) to determine its enantiomeric purity.[17][18][19] Omeprazole sulfide, lacking the stereogenic sulfur center, is achiral. Therefore, chiral columns are not necessary or appropriate for its quantification.

Quantitative Performance Data: C18 vs. C8

The following table summarizes typical performance data for C18 and C8 columns based on published methods for omeprazole and its related substances. Note that direct comparison is influenced by the specific method conditions (mobile phase, flow rate, etc.), but general trends can be observed.

Parameter C18 Column C8 Column Rationale & Insights
Analyte Retention HigherModerateThe longer carbon chains on C18 phases lead to stronger hydrophobic interactions and thus longer retention times.[4][5]
Resolution (Rs) Generally higherSufficient for QCC18's higher retentivity can be used to achieve greater separation between closely eluting peaks. C8 provides adequate resolution for pharmacopeial methods.[10][12]
Analysis Time LongerShorterThe reduced retention on C8 columns allows for faster elution of analytes, improving throughput.[8][13]
Selectivity Strong hydrophobicBalanced hydrophobicC18 offers strong retention based on hydrophobicity. C8 provides a more balanced selectivity, which can sometimes be advantageous for separating compounds with minor structural differences.
Backpressure Potentially higherPotentially lowerFor columns with identical dimensions and particle size, C18 may exhibit slightly higher backpressure due to differences in surface chemistry.

Column Selection Workflow

The choice between a C18 and C8 column should be guided by the analytical objective.

G start Define Analytical Goal goal_dev Method Development / Stability Indicating start->goal_dev goal_qc Routine QC / High Throughput start->goal_qc decision_selectivity Need Maximum Selectivity & Resolution? goal_dev->decision_selectivity decision_speed Is Analysis Speed a Critical Factor? goal_qc->decision_speed col_c18 Select C18 Column decision_selectivity->col_c18 Yes col_c8 Select C8 Column decision_selectivity->col_c8 No decision_speed->col_c18 No decision_speed->col_c8 Yes col_spp Consider Superficially Porous Particle (SPP) Column (C18 or C8) for Higher Efficiency col_c18->col_spp col_c8->col_spp

Caption: Decision workflow for selecting the appropriate column chemistry.

Recommended Experimental Protocol

This protocol is a robust starting point for the analysis of omeprazole sulfide, based on common parameters found in pharmacopeial and peer-reviewed methods.[10][12][20] It utilizes a C8 column for a balance of resolution and speed.

Materials and Reagents
  • Omeprazole Reference Standard (RS)

  • Omeprazole Sulfide Reference Standard

  • Acetonitrile (HPLC Grade)

  • Disodium Hydrogen Phosphate (Na₂HPO₄) (Analytical Grade)

  • Phosphoric Acid (Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

Chromatographic System & Conditions
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

  • Column: Agilent InfinityLab Poroshell HPH-C8, 4.6 × 100 mm, 2.7 µm (or equivalent)[12]

  • Mobile Phase: 75% 0.01 M Na₂HPO₄ buffer (pH adjusted to 7.6 with phosphoric acid) / 25% Acetonitrile.[10][12]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 280 nm[12]

  • Injection Volume: 10 µL

Solution Preparation
  • Mobile Phase Preparation: Dissolve the appropriate amount of Na₂HPO₄ in deionized water to make a 0.01 M solution. Adjust the pH to 7.6 using phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Prepare the final mobile phase by mixing 750 mL of the buffer with 250 mL of acetonitrile. Degas before use.

  • Standard Solution: Accurately weigh and dissolve Omeprazole RS and Omeprazole Sulfide RS in the mobile phase to obtain a final concentration of approximately 2 µg/mL for each.

  • Test Solution: Accurately weigh and dissolve the omeprazole sample in the mobile phase to obtain a final concentration of approximately 0.2 mg/mL.[12]

Experimental Procedure Flowchart

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mp Prepare & Degas Mobile Phase equilibrate Equilibrate System with Mobile Phase prep_mp->equilibrate prep_std Prepare Standard Solutions (API + Sulfide) inject_sst Inject System Suitability Standard prep_std->inject_sst prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample equilibrate->inject_sst check_sst Verify SST Criteria (Resolution > 2, Tailing < 1.5) inject_sst->check_sst check_sst->equilibrate Fail check_sst->inject_sample Pass integrate Integrate Chromatograms inject_sample->integrate quantify Quantify Omeprazole Sulfide (External Standard Method) integrate->quantify report Report Results quantify->report

Caption: Step-by-step experimental workflow for omeprazole sulfide analysis.

Conclusion and Recommendations

Both C18 and C8 columns are capable of successfully separating omeprazole sulfide from the omeprazole main peak. The optimal choice is dictated by the specific application.

  • For routine quality control , a C8 column is highly recommended. Its lower hydrophobicity provides a robust and rapid analysis, which is consistent with pharmacopeial methods and ideal for high-throughput environments. The use of modern columns with superficially porous particles can further enhance speed and efficiency.

  • For method development, stability studies, or comprehensive impurity profiling , a C18 column is the preferred choice. Its stronger retentive nature provides the highest probability of separating omeprazole sulfide from other potential process impurities and degradation products that may be present.

Ultimately, the selection of a chromatography column is a critical decision that directly impacts the quality and reliability of analytical data. By understanding the fundamental principles of stationary phase chemistry and aligning them with the analytical objectives, researchers and drug development professionals can confidently develop robust and accurate methods for the control of omeprazole sulfide.

References

  • Molnar Institute. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC International. Available from: [Link]

  • Rivai, H., et al. (2018). Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods. Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Gouda, A. A., et al. (2016). Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. Journal of Analytical Science and Technology. Available from: [Link]

  • Kovács, Z., et al. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC North America. Available from: [Link]

  • Lämmerhofer, M., et al. (2010). Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Russian Federation Patent RU2726320C1. (2020). Method for determining omeprazole impurity components. Google Patents.
  • Tavares, M. F. M., et al. (2004). Enantioselective analysis of omeprazole in pharmaceutical formulations by chiral high-performance liquid chromatography and capillary electrophoresis. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Fu, R. (2019). Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns. Agilent Technologies, Inc. Available from: [Link]

  • Bosch, M. E., et al. (2007). Analytical methodologies for the determination of omeprazole: An overview. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Bozal, B., et al. (2009). Validation of HPLC-UV method for analysis of omeprazole in presence of its metabolistes in human plasma. Farmacia. Available from: [Link]

  • Pharmaguideline. (2024). Difference between C8 and C18 Columns Used in HPLC System. Available from: [Link]

  • Reddy, P. B., et al. (2017). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Hawach Scientific. (2023). Difference between C18 Column and C8 Column. Available from: [Link]

  • Blaschke, G., & Eberle, D. (1997). Chiral Separation of the Enantiomers of Omeprazole and Pantoprazole by Capillary Electrophoresis. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Kayesh, R., et al. (2013). Development and Validation of a RP-HPLC Method for the Quantification of Omeprazole in Pharmaceutical Dosage Form. Journal of Scientific Research. Available from: [Link]

  • Seetharamappa, J., et al. (2012). Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formulations. Der Pharmacia Lettre. Available from: [Link]

  • Reddy, G. S., et al. (2012). Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column. Chromatographia. Available from: [Link]

  • Separation Science. (2024). C8 vs C18 Column: Which Should You Choose?. Available from: [Link]

  • Reddy, G. S., et al. (2011). Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography. Journal of Young Pharmacists. Available from: [Link]

  • UHPLC. (2024). C8 Column vs C18 Column You Must Know. YouTube. Available from: [Link]

  • Rahman, A., et al. (2017). Enantiomeric Determination of Omeprazole and Esomeprazole by a Developed and Validated Chiral HPLC Method and Stability Studies by Microthermal Analysis. Dhaka University Journal of Pharmaceutical Sciences. Available from: [Link]

  • Pharma Times. (2023). Performance Differences of C8 and C18 Columns in HPLC Systems. Available from: [Link]

  • United States Pharmacopeia. (2019). Omeprazole Delayed-Release Capsules USP-NF. Available from: [Link]

Sources

A Comparative Guide to the Validation of a Stability-Indicating Assay for Omeprazole and its Sulfide Impurity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the stability of a pharmaceutical product is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of a stability-indicating assay for omeprazole and its primary degradation product, omeprazole sulfide. Grounded in scientific principles and regulatory expectations, this document synthesizes data from multiple studies to offer a comprehensive overview of method validation, from forced degradation to the intricacies of chromatographic separation.

The Imperative for a Stability-Indicating Method

Omeprazole, a proton pump inhibitor, is notoriously unstable in acidic environments, readily degrading into several products.[1] The sulfide impurity is a significant degradant that must be monitored to ensure the safety and efficacy of the final drug product. A stability-indicating analytical method is one that can accurately and selectively quantify the drug substance in the presence of its degradation products, impurities, and excipients.[2] The International Council for Harmonisation (ICH) guidelines mandate the use of such methods in stability studies.[3]

The Degradation Pathway: From Omeprazole to its Sulfide

The degradation of omeprazole is primarily acid-catalyzed. In the presence of acid, omeprazole undergoes a rearrangement and subsequent reactions to form various degradation products, including the sulfide and sulfone impurities. Understanding this pathway is crucial for developing a robust analytical method capable of separating and quantifying these related substances.

Omeprazole_Degradation Omeprazole Omeprazole Acid_Stress Acidic Conditions Omeprazole->Acid_Stress Sulfide Omeprazole Sulfide Acid_Stress->Sulfide Primary Degradation Other_Degradants Other Degradation Products Acid_Stress->Other_Degradants Further Degradation

Caption: Acid-catalyzed degradation of omeprazole to its sulfide impurity.

Comparative Analysis of HPLC Methods

The simultaneous determination of omeprazole and its sulfide impurity is predominantly achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The choice of stationary phase, mobile phase composition, and detector wavelength significantly impacts the method's performance. Below is a comparison of different HPLC conditions reported in the literature.

ParameterMethod AMethod BMethod C
Stationary Phase C18 (250 x 4.6 mm, 5 µm)[4]C8 (125 x 4.6 mm, 5 µm)[5][6]Chiral AGP column
Mobile Phase Acetonitrile and 0.05M Monobasic Potassium Phosphate Buffer (gradient)[4]Acetonitrile and Disodium Hydrogen Phosphate solution (pH 7.6) (isocratic)[5][6]Acetonitrile and 0.025 M Disodium Hydrogen Phosphate (pH 7.0) (isocratic)
Flow Rate 1.0 mL/min (example)1.0 mL/min[5][6]0.8-1.2 mL/min
Detection Wavelength 285 nm[4]303 nm[6]301 nm
Key Feature Gradient elution for separation of multiple impurities.[4]Isocratic method as per European Pharmacopoeia.[5][6]Enantioselective separation.

Expert Insights: The choice between a C18 and a C8 column often depends on the hydrophobicity of the analytes. A C18 column provides greater retention for nonpolar compounds, which can be advantageous for separating structurally similar impurities. Gradient elution is generally preferred for complex samples containing multiple degradation products, as it allows for the effective separation of compounds with a wide range of polarities.[4] The pH of the mobile phase is a critical parameter for omeprazole analysis due to its instability in acidic conditions; a pH around 7 is often employed to ensure its stability during the chromatographic run.[7]

Validating the Stability-Indicating Nature: Forced Degradation Studies

Forced degradation studies are the cornerstone of validating a stability-indicating method. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing to generate the degradation products.[3] The goal is to demonstrate that the analytical method can effectively separate the drug from its degradants and that the peak purity of the drug can be assessed.

Experimental Protocol: Forced Degradation of Omeprazole

The following protocol outlines a typical forced degradation study for omeprazole:

  • Acid Hydrolysis: Dissolve omeprazole in 0.1 N HCl and keep at room temperature for a specified period (e.g., 1.5 hours). Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Dissolve omeprazole in 0.1 N NaOH and keep at room temperature for a specified period. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Treat an omeprazole solution with a solution of hydrogen peroxide (e.g., 3-50% H₂O₂) at room temperature.[1][4]

  • Thermal Degradation: Expose solid omeprazole to dry heat (e.g., 105°C) for a defined duration.[4]

  • Photolytic Degradation: Expose a solution of omeprazole to UV light (e.g., 254 nm) for a specified time.[4]

Following exposure to these stress conditions, the samples are analyzed by the developed HPLC method to assess the extent of degradation and the specificity of the method.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis Omeprazole Omeprazole Drug Substance Omeprazole->Acid Omeprazole->Base Omeprazole->Oxidation Omeprazole->Thermal Omeprazole->Photo Validation Method Validation (Specificity, Peak Purity) Analysis->Validation

Caption: Workflow for forced degradation and subsequent HPLC analysis.

Interpreting the Results

A successful stability-indicating method will demonstrate the following:

  • Specificity: The ability to resolve the omeprazole peak from all degradation product peaks.

  • Peak Purity: The use of a photodiode array (PDA) detector to confirm that the omeprazole peak is spectrally pure and not co-eluting with any degradants.

Significant degradation of omeprazole is expected under acidic and oxidative conditions.[1] For instance, one study reported 61.64% degradation in acidic conditions and 26.38% under oxidative stress.[1]

Comprehensive Method Validation Parameters

Beyond forced degradation, a stability-indicating HPLC method must be validated for several other parameters as per ICH guidelines to ensure its reliability and accuracy.[8]

Validation ParameterPurposeTypical Acceptance Criteria
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999
Accuracy To determine the closeness of the measured value to the true value.Recovery of 98.0% to 102.0%
Precision Repeatability (Intra-day): To assess precision over a short interval with the same operator and equipment. Intermediate Precision (Inter-day): To evaluate the effect of random events on precision (different days, analysts, equipment).Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within acceptable limits.

Conclusion: A Foundation for Reliable Stability Data

The validation of a stability-indicating assay for omeprazole and its sulfide impurity is a critical component of drug development and quality control. A well-developed and thoroughly validated RP-HPLC method provides the confidence that the reported stability data is accurate and reliable. By carefully considering the chromatographic conditions, performing comprehensive forced degradation studies, and validating the method against ICH guidelines, researchers can ensure the integrity of their stability programs. This guide serves as a comparative framework to aid in the selection and validation of an appropriate analytical method, ultimately contributing to the development of safe and effective pharmaceutical products.

References

  • Iuga, C., Bojiţă, M., & Leucuţa, S. E. (2009). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. Farmacia, 57(5), 534-543. [Link]

  • Nahar, K., et al. (2009). A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine. Dhaka University Journal of Pharmaceutical Sciences, 8(2), 123-130. [Link]

  • Bertol, G., et al. (2010). Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. Journal of Liquid Chromatography & Related Technologies, 33(15), 1487-1500. [Link]

  • Seetharamappa, J., et al. (2012). Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formulations. Der Pharmacia Lettre, 4(1), 76-86. [Link]

  • Waters Corporation. (2014). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. [Link]

  • Kovács, Z. I., et al. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC North America, 32(2), 122-131. [Link]

  • Molnar-Institute. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. [Link]

  • El-Gizawy, S. M., et al. (2017). RP-HPLC method for the simultaneous determination of omeprazole, tinidazole and doxycycline mixture in the presence of omeprazole and tinidazole degradation products. Journal of Applied Pharmaceutical Science, 7(9), 075-082. [Link]

  • Reddy, G. S., et al. (2012). A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. Scientia Pharmaceutica, 80(1), 129-140. [Link]

  • Groman, A., & Koba, M. (2007). Kinetics of omeprazole degradation in solid state. Acta Poloniae Pharmaceutica, 64(1), 21-26. [Link]

  • Chandarana, C., et al. (2021). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Journal of Pharmaceutical Research International, 33(59A), 1-10. [Link]

  • Groman, A., & Koba, M. (2007). KINETICS OF OMEPRAZOLE DEGRADATION IN SOLID STATE. Acta Poloniae Pharmaceutica, 64(1), 21-26. [Link]

  • Roy, B., et al. (2020). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Figshare. [Link]

  • Al-Shdefat, R. (2016). Quality by Design Method Development For the Analysis of Omeprazole. Diva-Portal.org. [Link]

  • Shah, D. A., et al. (2012). Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography. Journal of Pharmaceutical Analysis, 2(4), 281-288. [Link]

  • Kulkarni, A. A., et al. (2010). Forced degradation study data. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of Omeprazole and Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative in Omeprazole Synthesis

Omeprazole, the first-in-class proton pump inhibitor, remains a cornerstone for treating acid-related gastrointestinal disorders.[1] Its synthesis is a well-defined multi-step process that demands rigorous analytical oversight to ensure the purity and identity of the final active pharmaceutical ingredient (API). Spectroscopic techniques are the bedrock of this quality control, providing a rapid, reliable, and detailed molecular fingerprint at each critical stage of the synthesis.

This guide provides an in-depth comparative analysis of omeprazole and its key precursors using four foundational spectroscopic techniques: UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). We will move beyond simple data presentation to explore the causal relationships between molecular structure and spectral output, empowering researchers and drug development professionals to confidently monitor reaction progress, identify intermediates, and verify the final product's integrity.

The Synthetic Pathway: From Precursors to Product

The industrial synthesis of omeprazole typically involves a two-step process.[2] Understanding this pathway is crucial as it defines the specific molecules we aim to differentiate.

  • Thioether Formation: A nucleophilic substitution reaction between 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride and 5-methoxy-2-mercaptobenzimidazole. This step forms the key thioether intermediate, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (often termed omeprazole sulfide).

  • Oxidation: The selective oxidation of the thioether intermediate's sulfur atom to a sulfoxide, yielding omeprazole.

Our analytical challenge is to unequivocally distinguish the two primary precursors, the thioether intermediate, and the final omeprazole product.

G cluster_0 Precursors P1 5-methoxy-2- mercaptobenzimidazole Intermediate Thioether Intermediate (Omeprazole Sulfide) P1->Intermediate Step 1: Thioether Formation P2 2-chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl P2->Intermediate Step 1: Thioether Formation Product Omeprazole (Sulfoxide) Intermediate->Product Step 2: Oxidation

Caption: A simplified workflow of the omeprazole synthesis pathway.

I. UV-Visible Spectroscopy: Probing the Conjugated System

Principle & Rationale: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, specifically by its chromophores—conjugated systems of pi electrons. Both the benzimidazole and pyridine rings in omeprazole and its precursors are potent chromophores. Changes in the electronic environment, such as the oxidation of the sulfur atom, can cause a shift in the wavelength of maximum absorbance (λmax), making UV-Vis a valuable tool for monitoring the final oxidation step.

Comparative Analysis: The primary UV spectral distinction lies between the thioether intermediate and omeprazole. While both molecules exhibit strong absorption due to their heterocyclic ring systems, the introduction of the sulfoxide group in omeprazole slightly alters the electronic distribution of the chromophore. When measured in an alkaline solvent like 0.1 N NaOH to ensure deprotonation and stability, omeprazole typically shows two distinct absorption maxima.[3][4] The degradation of omeprazole can be monitored by observing a decrease in absorption intensity at 305 nm.[5]

CompoundSolventλmax 1 (nm)λmax 2 (nm)Key Observation
Thioether Intermediate 0.1 N NaOH~280~302Baseline spectrum for the pre-oxidation step.
Omeprazole 0.1 N NaOH~276~305[4]A slight bathochromic shift (to longer wavelength) in the second peak upon oxidation to the sulfoxide.

II. FT-IR Spectroscopy: Identifying Key Functional Group Transformations

Principle & Rationale: FT-IR spectroscopy detects the vibrational frequencies of functional groups within a molecule. It is exceptionally powerful for identifying the appearance or disappearance of specific bonds during a chemical reaction. For omeprazole synthesis, the most critical transformation is the S → S=O oxidation, which gives rise to a strong, characteristic absorption band.

Comparative Analysis: The FT-IR spectra provide a clear, unambiguous marker for the successful conversion of the thioether intermediate to omeprazole.

  • Precursors: 5-methoxy-2-mercaptobenzimidazole will show a characteristic S-H (thiol) stretching band, which is often weak, around 2550-2600 cm⁻¹. This band will disappear after the thioether formation.

  • Thioether Intermediate: The spectrum is characterized by the absence of both the S-H stretch from the precursor and the S=O stretch of the final product.

  • Omeprazole: The definitive peak is the appearance of a strong S=O stretching vibration, typically in the range of 1000-1075 cm⁻¹. This peak is completely absent in all precursors and intermediates and serves as a primary indicator of a successful reaction. Other characteristic peaks include the C=N stretch of the imidazole ring around 1627 cm⁻¹.

CompoundS-H Stretch (cm⁻¹)S=O Stretch (cm⁻¹)C=N Stretch (cm⁻¹)Key Observation
5-methoxy-2-mercaptobenzimidazole ~2569AbsentPresentPresence of thiol group.
Thioether Intermediate AbsentAbsentPresentDisappearance of S-H confirms thioether formation.
Omeprazole Absent~1050 ~1627Appearance of the strong S=O stretch confirms oxidation.

III. ¹H NMR Spectroscopy: Mapping the Structural Environment

Principle & Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to the electronegativity of adjacent atoms. The oxidation of sulfur to the more electronegative sulfoxide group induces a significant downfield shift in the adjacent methylene (–CH₂–) protons, providing a clear diagnostic signal.

Comparative Analysis: The most informative region in the ¹H NMR spectrum for monitoring this synthesis is the signal corresponding to the methylene bridge protons connecting the pyridine and benzimidazole rings.

  • Thioether Intermediate: The methylene protons (Ar-CH₂-S-Ar) typically appear as a singlet in the range of δ 4.0-4.5 ppm.

  • Omeprazole: Due to the deshielding effect of the electronegative sulfoxide group, the same methylene protons (Ar-CH₂-S(=O)-Ar) are shifted significantly downfield, appearing as a pair of doublets (an AB quartet) around δ 4.6-4.8 ppm. The diastereotopic nature of these protons in the chiral sulfoxide environment causes them to be magnetically non-equivalent, resulting in the splitting pattern. Other notable signals for omeprazole include the two pyridine methyl groups around δ 2.23 ppm and the N-H proton of the benzimidazole ring, which can be a broad singlet far downfield.[6]

CompoundMethylene Protons (–CH₂–S–) Chemical Shift (δ, ppm)Key Observation
Thioether Intermediate ~4.3 (singlet)Upfield signal characteristic of the sulfide bridge.
Omeprazole ~4.7 (AB quartet)Significant downfield shift and complex splitting pattern confirm the formation of the sulfoxide bridge.

IV. Mass Spectrometry: The Definitive Molecular Weight Confirmation

Principle & Rationale: Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound, making it the ultimate arbiter of identity. For the synthesis of omeprazole, MS can easily distinguish the thioether intermediate from the final product based on their mass difference.

Comparative Analysis: The conversion of the thioether to the sulfoxide involves the addition of a single oxygen atom. This corresponds to a mass increase of approximately 16 amu (Atomic Mass Units).

  • Thioether Intermediate (C₁₇H₁₉N₃O₂S): Molecular Weight ≈ 329.42 g/mol . In positive-ion electrospray ionization (ESI), this will be detected as the protonated molecule [M+H]⁺ at m/z ≈ 330 .

  • Omeprazole (C₁₇H₁₉N₃O₃S): Molecular Weight ≈ 345.42 g/mol . This will be detected as the protonated molecule [M+H]⁺ at m/z ≈ 346 .[7][8]

This 16-unit mass shift is a definitive confirmation of the oxidation step. Fragmentation analysis can further confirm the structure, with omeprazole often showing a characteristic fragment ion at m/z 198, corresponding to the pyridinylmethylsulfinyl moiety.[9]

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)Key Observation
Thioether Intermediate C₁₇H₁₉N₃O₂S329.42~330Confirms the successful coupling of precursors.
Omeprazole C₁₇H₁₉N₃O₃S345.42~346A mass shift of +16 amu definitively confirms oxidation.

Workflow and Experimental Protocols

A robust analytical workflow is essential for reliable results. The following diagram and protocols outline a self-validating system for the analysis of synthesis samples.

G cluster_0 Spectroscopic Analysis Sample Sample from Reaction Mixture Prep Sample Preparation (Dilution, Dissolution) Sample->Prep UV UV-Vis Prep->UV FTIR FT-IR Prep->FTIR NMR NMR Prep->NMR MS MS Prep->MS Analysis Data Analysis & Comparative Assessment UV->Analysis FTIR->Analysis NMR->Analysis MS->Analysis Result Confirm Identity & Purity Analysis->Result

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.